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  • Product: 2-(2-Chloroethyl)cyclobutan-1-one
  • CAS: 1935967-74-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(2-Chloroethyl)cyclobutan-1-one in Advanced Organic Synthesis: Structural Profiling and Mechanistic Pathways

Executive Summary In the landscape of modern drug discovery and complex natural product synthesis, strained cyclic intermediates serve as critical linchpins for accessing novel chemical space. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, strained cyclic intermediates serve as critical linchpins for accessing novel chemical space. As a Senior Application Scientist, I frequently leverage bifunctional building blocks to orchestrate multi-step cascades. 2-(2-Chloroethyl)cyclobutan-1-one (CAS: 1935967-74-0) represents a highly versatile, commercially available scaffold that perfectly exemplifies this utility[1].

Characterized by its inherent ring strain (~26 kcal/mol) and a pendant electrophilic tail, this molecule offers orthogonal reactivity vectors. The cyclobutanone core is primed for ring expansion, cleavage, or nucleophilic addition, while the 2-chloroethyl group provides a latent handle for intra- or intermolecular alkylation[2]. This whitepaper deconstructs the physicochemical profile, synthetic accessibility, and downstream applications of this essential building block.

Physicochemical Profiling & Structural Analysis

Understanding the stereoelectronic environment of 2-(2-Chloroethyl)cyclobutan-1-one is paramount for predicting its behavior in complex reaction matrices. The carbonyl carbon (C1) is highly electrophilic due to the


 hybridization forced into a constrained ~90° bond angle, which significantly lowers the LUMO energy. Meanwhile, the 

-protons at C2 and C4 exhibit distinct kinetic acidities, allowing for regioselective enolization[3].
Quantitative Data Profile
PropertyValue
IUPAC Name 2-(2-chloroethyl)cyclobutan-1-one
CAS Registry Number 1935967-74-0
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
PubChem CID 131148347
InChI Key OUNAGPRPSGQQLA-UHFFFAOYSA-N
H-Bond Donors / Acceptors 0 / 1

Data synthesized from verified supplier databases and chemical registries[1][2].

Mechanistic Reactivity & Downstream Applications

The true value of 2-(2-Chloroethyl)cyclobutan-1-one lies in its divergent reactivity. By selectively activating either the carbonyl core or the alkyl chloride tail, chemists can access vastly different architectural frameworks.

  • Baeyer-Villiger Ring Expansion: Treatment with peroxy acids (e.g., mCPBA) induces a regioselective Baeyer-Villiger oxidation. Due to the migratory aptitude of the more substituted

    
    -carbon, the reaction predominantly yields highly functionalized 
    
    
    
    -butyrolactone derivatives, which are ubiquitous in biologically active molecules[3].
  • Intramolecular Alkylation (Bicyclic Frameworks): Deprotonation at the C4 position with a sterically hindered base generates an enolate that can undergo an intramolecular

    
     attack on the 2-chloroethyl tail. This cascade efficiently constructs bridged bicyclic systems (e.g., bicyclo[3.1.1]heptanones), mimicking the core structures of complex terpenes.
    
  • Cross-Coupling & Substitution: The primary alkyl chloride can be displaced by various nucleophiles (amines, thiolates, or azides) or utilized in transition-metal-catalyzed cross-coupling reactions, leaving the cyclobutanone ring intact for late-stage functionalization.

Reaction Pathway Visualization

G Core 2-(2-Chloroethyl)cyclobutan-1-one MW: 132.59 Ox Baeyer-Villiger Oxidation Core->Ox Base Intramolecular Alkylation Core->Base SN2 Nucleophilic Substitution Core->SN2 Lactone γ-Butyrolactone Derivatives Ox->Lactone Bicyclic Bicyclic / Spiro Frameworks Base->Bicyclic Func Functionalized Side-Chains SN2->Func

Divergent synthetic pathways of 2-(2-Chloroethyl)cyclobutan-1-one.

Experimental Protocols: Self-Validating Systems

Direct ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-alkylation of free cyclobutanone is notoriously low-yielding due to competing aldol self-condensation and ring-opening side reactions. To bypass this, we utilize a self-validating imine-directed methodology[4]. The following protocol details the synthesis of 2-(2-Chloroethyl)cyclobutan-1-one from unsubstituted cyclobutanone.
Protocol: Directed -Alkylation via Imine Activation

Phase 1: Imination (Protection & Activation)

  • Reagent Preparation: Dissolve cyclobutanone (1.0 eq) and isopropylamine (1.5 eq) in anhydrous diethyl ether under an inert argon atmosphere.

  • Activation: Add a stoichiometric amount of titanium(IV) chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) dropwise at 0 °C.
    Causality:
    
    
    
    acts as both a Lewis acid activator for the carbonyl group and a chemical dehydrating agent. This drives the equilibrium toward the imine, strictly preventing the aldol condensation that plagues free cyclobutanone under basic conditions.
  • Isolation: Filter the precipitated titanium dioxide byproduct through a Celite pad and concentrate the filtrate in vacuo to yield crude N-(cyclobutylidene)isopropylamine.

Phase 2: Regioselective Alkylation 4. Enolization: Dissolve the crude imine in anhydrous THF. Cool the system to -78 °C. Add Lithium diisopropylamide (LDA) (1.05 eq) dropwise. Causality: The bulky LDA base kinetically deprotonates the


-carbon, forming a stable 1-azaallylic anion without acting as a nucleophile against the imine carbon[4].
5. Alkylation:  Introduce 1-bromo-2-chloroethane (1.1 eq) to the mixture. Allow the reaction to slowly warm to room temperature over 12 hours.
Causality: 1-bromo-2-chloroethane is strategically selected because the bromide is a vastly superior leaving group compared to the chloride. This ensures selective 

alkylation at the brominated carbon, preserving the 2-chloroethyl tail for downstream applications.

Phase 3: Hydrolysis & Recovery 6. Cleavage: Add a 2M aqueous solution of oxalic acid and reflux the two-phase system for 2 hours. Causality: Oxalic acid provides a mild, buffered acidic environment. It selectively hydrolyzes the imine back to the ketone without promoting acid-catalyzed ring-opening or premature elimination of the pendant chloride[5]. 7. Purification: Extract the aqueous layer with dichloromethane, wash the combined organic phases with brine, dry over anhydrous


, and purify via flash chromatography (silica gel, hexane/ethyl acetate) to isolate pure 2-(2-chloroethyl)cyclobutan-1-one.

References

  • American Elements. "2-(2-chloroethyl)cyclobutan-1-one | CAS 1935967-74-0". Source: americanelements.com. URL: [Link]

  • Chembeez. "2-(2-chloroethyl)cyclobutan-1-one, 95%". Source: chembeez.com. URL:[Link]

  • Verniest, G., et al. "Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation". Source: mdpi.org / Ghent University. URL: [Link]

  • "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis". Source: nih.gov. URL:[Link]

Sources

Exploratory

A Technical Guide to 2-(2-Chloroethyl)cyclobutan-1-one: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: 2-(2-Chloroethyl)cyclobutan-1-one is a bifunctional synthetic intermediate poised for significant utility in medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(2-Chloroethyl)cyclobutan-1-one is a bifunctional synthetic intermediate poised for significant utility in medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, beginning with its fundamental chemical identity, including its confirmed CAS Registry Number. We present a robust, proposed synthetic pathway, elucidating the mechanistic rationale behind the chosen methodology. The core of this document explores the compound's rich chemical reactivity, stemming from its strained cyclobutanone core and the versatile chloroethyl sidechain. These reactive sites offer orthogonal handles for molecular elaboration, making it an ideal scaffold for the construction of diverse chemical libraries. Potential applications in drug development are discussed, highlighting the growing importance of the cyclobutane motif as a bioisostere and a tool for navigating novel chemical space. This guide concludes with detailed protocols for synthesis, characterization, and essential safety procedures, serving as a comprehensive resource for researchers aiming to leverage this promising building block.

Core Compound Identification

2-(2-Chloroethyl)cyclobutan-1-one is a substituted carbocyclic ketone. The structure is characterized by a four-membered cyclobutane ring, which imparts significant ring strain and influences the reactivity of the endocyclic ketone.[1] The presence of a 2-chloroethyl substituent provides a primary electrophilic site, offering a versatile handle for subsequent chemical modifications.

The cyclobutane motif is of increasing importance in pharmaceutical design. It can act as a metabolically stable, non-planar bioisostere for other groups, such as phenyl rings or alkenes, while providing a unique three-dimensional vector for substituents to explore protein binding pockets.[2][3] The incorporation of this scaffold can lead to improved pharmacological properties, including enhanced metabolic stability, reduced planarity, and conformational restriction of the molecule.[3]

This combination of a strained, reactive core and a functionalizable side chain makes 2-(2-Chloroethyl)cyclobutan-1-one a valuable intermediate for constructing novel chemical entities.

Chemical and Physical Properties

The fundamental identifiers and properties of 2-(2-Chloroethyl)cyclobutan-1-one are summarized below. While extensive experimental physical data is not widely published, the following table provides its key chemical descriptors.

PropertyValueSource(s)
CAS Registry Number 1935967-74-0[4][5]
IUPAC Name 2-(2-chloroethyl)cyclobutan-1-one[4]
Synonyms 2-(2-Chloroethyl)cyclobutanone[5]
Molecular Formula C₆H₉ClO[4][5]
Molecular Weight 132.59 g/mol [4][5]
InChI Key OUNAGPRPSGQQLA-UHFFFAOYSA-N[5]

Proposed Synthesis and Experimental Protocol

Causality of Experimental Choices:

  • Starting Material: Cyclobutanone is a commercially available and logical precursor.

  • Base Selection: Lithium diisopropylamide (LDA) is chosen as the base for deprotonation. It is a strong, non-nucleophilic, sterically hindered base, which ensures rapid and complete formation of the kinetic lithium enolate, minimizing self-condensation side reactions.

  • Electrophile: 1-bromo-2-chloroethane is selected as the alkylating agent. The bromide is more reactive than the chloride in Sₙ2 reactions, allowing for selective alkylation at the bromine-bearing carbon while leaving the chloro group intact for future functionalization.

  • Temperature Control: The reaction is conducted at -78 °C to ensure kinetic control during enolate formation and to prevent undesired side reactions.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Cyclobutanone Cyclobutanone EnolateFormation Enolate Formation (-78 °C) Cyclobutanone->EnolateFormation 1. LDA LDA in THF LDA->EnolateFormation AlkylatingAgent 1-Bromo-2-chloroethane Alkylation Sₙ2 Alkylation (-78 °C to RT) AlkylatingAgent->Alkylation EnolateFormation->Alkylation 2. Quench Aqueous Quench (NH₄Cl) Alkylation->Quench 3. CrudeProduct Crude Product Quench->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct 2-(2-Chloroethyl)cyclobutan-1-one Purification->FinalProduct

Caption: Proposed synthetic workflow for 2-(2-Chloroethyl)cyclobutan-1-one.

Detailed Experimental Protocol

Materials:

  • Cyclobutanone (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of cyclobutanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5-20% ethyl acetate in hexanes) to yield the pure 2-(2-Chloroethyl)cyclobutan-1-one.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry as detailed in Section 5.0.

Chemical Reactivity and Synthetic Utility

2-(2-Chloroethyl)cyclobutan-1-one possesses two key reactive centers that can be addressed with high selectivity, making it a powerful synthetic intermediate.

  • The Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions (e.g., Grignard reagents, organolithiums) and reductions (e.g., with NaBH₄). It can also be converted to other functional groups such as oximes or hydrazones. The adjacent α-protons can be removed under basic conditions to form an enolate, allowing for a second round of alkylation or other electrophilic trapping. The heightened reactivity of cyclobutanones is driven by the release of ring strain as the carbonyl carbon rehybridizes from sp² to sp³.[1]

  • The Chloroethyl Group: The terminal chloride is a good leaving group, making the side chain an excellent electrophile for Sₙ2 reactions. This allows for the straightforward introduction of a variety of nucleophiles, including amines, azides (a precursor for "click chemistry"[6]), thiols, and cyanides, to build molecular complexity. Elimination reactions to form a vinyl group are also possible with a suitable non-nucleophilic base.

Key Reaction Pathways Diagram

G cluster_ketone Ketone Reactions cluster_sidechain Side-Chain Reactions Core 2-(2-Chloroethyl) cyclobutan-1-one Reduction Reduction (e.g., NaBH₄) Core->Reduction [H] NucleophilicAddition Nucleophilic Addition (e.g., R-MgBr) Core->NucleophilicAddition R⁻ EnolateChem α-Alkylation (e.g., LDA, R'-X) Core->EnolateChem 1. Base 2. E⁺ Sn2 Sₙ2 Substitution (e.g., R₂NH, NaN₃) Core->Sn2 Nu⁻ Elimination Elimination (E2) (e.g., DBU) Core->Elimination Base Product1 Substituted Cyclobutanol Reduction->Product1 Product2 Tertiary Alcohol NucleophilicAddition->Product2 Product3 α,α'-Disubstituted Ketone EnolateChem->Product3 Product4 Amine, Azide, etc. Adducts Sn2->Product4 Product5 2-Vinylcyclobutan -1-one Elimination->Product5

Caption: Key reaction pathways available for 2-(2-Chloroethyl)cyclobutan-1-one.

Analytical Characterization Protocol

Accurate characterization is critical to verify the successful synthesis and purity of the target compound. The following are predicted spectroscopic data and a general protocol for their acquisition.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (CDCl₃)δ ~3.7 ppm (t, 2H): Protons on the carbon bearing the chlorine (-CH₂Cl), deshielded by the electronegative Cl. δ ~3.0-3.4 ppm (m, 1H): Methine proton on the cyclobutane ring (α to carbonyl). δ ~1.8-2.5 ppm (m, 6H): Remaining protons of the chloroethyl side chain (-CH₂-) and the cyclobutane ring (-CH₂-).
¹³C NMR (CDCl₃)δ ~208-212 ppm: Carbonyl carbon (C=O). δ ~50-55 ppm: Methine carbon of the cyclobutane ring. δ ~40-45 ppm: Carbon bearing the chlorine (-CH₂Cl). δ ~20-35 ppm: Remaining methylene carbons of the cyclobutane ring and side chain.
FT-IR (neat)~1780 cm⁻¹: Strong, sharp C=O stretch, characteristic of a strained cyclobutanone. ~2850-3000 cm⁻¹: C-H stretching. ~650-750 cm⁻¹: C-Cl stretching.
Mass Spec. (EI)m/z 132/134: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. m/z 97: Fragment corresponding to the loss of the chloroethyl side chain [M - C₂H₄Cl]⁺. m/z 83: Fragment corresponding to the loss of the chlorine atom [M - Cl]⁺.
Characterization Workflow
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) for NMR analysis. Prepare a thin film on a salt plate or use a diamond ATR accessory for FT-IR. Prepare a dilute solution in a volatile solvent like dichloromethane or methanol for MS analysis.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the proton environments and their couplings. Integration should match the expected proton counts.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments. The presence of the carbonyl peak well downfield is a key indicator.

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum. The most critical diagnostic peak is the strong carbonyl absorption around 1780 cm⁻¹, which confirms the presence of the cyclobutanone ring.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using a suitable ionization technique (e.g., Electron Ionization - EI).

    • Verify the molecular weight by identifying the molecular ion peak. Crucially, confirm the presence of chlorine by observing the M+2 peak at approximately one-third the intensity of the M peak.[7]

Safety and Handling

As a chlorinated organic ketone, 2-(2-Chloroethyl)cyclobutan-1-one requires careful handling in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] Use only non-sparking tools and handle away from heat, sparks, and open flames, as related ketones can be flammable.[11][12] All equipment should be properly grounded to prevent static discharge.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

2-(2-Chloroethyl)cyclobutan-1-one represents a highly versatile and valuable building block for modern organic synthesis. Its unique architecture, combining the strained reactivity of a cyclobutanone with the electrophilic handle of a chloroethyl group, provides chemists with a powerful tool for creating molecular diversity. The insights and protocols detailed in this guide are intended to empower researchers in drug discovery and materials science to effectively synthesize, characterize, and utilize this compound to its full potential, accelerating the development of novel and impactful chemical entities.

References

  • American Elements. 2-(2-chloroethyl)cyclobutan-1-one | CAS 1935967-74-0. Available from: [Link]

  • Chembeez. 2-(2-chloroethyl)cyclobutan-1-one, 95% | Chem Pure. Available from: [Link]

  • Pharmaffiliates. 2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one. Available from: [Link]

  • PubChemLite. 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one. Available from: [Link]

  • Mol-Instincts. Synthesis of 2-(2',2',2'-tribromoethyl)-3,3-dimethyl-4-chloro-cyclobutane-1-one. Available from: [Link]

  • PubChem. 2-Chlorocyclobutanone | C4H5ClO | CID 12615517. Available from: [Link]

  • PubChem. 2-(2-Chloroethyl)cyclopentan-1-one | C7H11ClO | CID 12958752. Available from: [Link]

  • PubChem. (2-Chloroethyl)cyclobutane | C6H11Cl | CID 54004552. Available from: [Link]

  • ScholarWorks at WMU. Synthesis and Proof of Structure of 2, 2-Dichloro-7H-Cyclobut-(A)-Indian-1-One. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]

  • Organic Syntheses. Cyclobutanone. Available from: [Link]

  • Journal of Chinese Chemical Society. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Available from: [Link]

  • ChemMedChem. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • Defense Technical Information Center. Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Available from: [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. Available from: [Link]

  • Chemistry Stack Exchange. Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. Available from: [Link]

  • ResearchGate. Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloroethyl)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(2-chloroethyl)cyclobutan-1-one, a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(2-chloroethyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis and troubleshoot potential challenges.

Introduction: The Significance of Substituted Cyclobutanones

Cyclobutanone and its derivatives are important structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The inherent ring strain of the four-membered ring imparts unique reactivity, making them valuable precursors for various transformations. The introduction of a 2-(2-chloroethyl) side chain adds a reactive handle for further functionalization, opening avenues for the development of novel chemical entities.

Strategic Approach: Alkylation of Cyclobutanone Enolate

The most direct and conceptually straightforward approach to the synthesis of 2-(2-chloroethyl)cyclobutan-1-one is the α-alkylation of a cyclobutanone-derived enolate with a suitable 2-chloroethyl electrophile. This strategy hinges on the efficient generation of the cyclobutanone enolate and its subsequent nucleophilic attack on the electrophile.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the success of this synthesis. Here, we delve into the rationale behind the proposed methodology:

  • Enolate Formation: Direct deprotonation of cyclobutanone requires a strong, non-nucleophilic base to ensure complete and irreversible enolate formation, thereby minimizing self-condensation side reactions. Lithium diisopropylamide (LDA) is the base of choice due to its strong basicity and steric bulk, which favors deprotonation over nucleophilic addition to the carbonyl group.[1] The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the enolate and prevent unwanted side reactions.[2]

  • Electrophile Selection: 1-Bromo-2-chloroethane is an ideal electrophile for this reaction. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack of the enolate occurs selectively at the carbon bearing the bromine.[3] This differential reactivity is a key aspect of the synthetic design.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the lithium cation of the LDA and the resulting lithium enolate.[1]

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process: enolate formation followed by nucleophilic substitution.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclobutanone Cyclobutanone Enolate_Formation Enolate Formation (-78 °C) Cyclobutanone->Enolate_Formation LDA LDA in THF LDA->Enolate_Formation Alkyl_Halide 1-Bromo-2-chloroethane Alkylation Alkylation (SN2) Alkyl_Halide->Alkylation Enolate_Formation->Alkylation Cyclobutanone Enolate Target_Molecule 2-(2-Chloroethyl)cyclobutan-1-one Alkylation->Target_Molecule

Caption: Synthetic pathway for 2-(2-Chloroethyl)cyclobutan-1-one.

Detailed Experimental Protocol

This protocol is based on established methods for the alkylation of cyclobutanone derivatives and is adapted for the specific synthesis of 2-(2-chloroethyl)cyclobutan-1-one.[4]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Reagents:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone, freshly distilled

  • 1-Bromo-2-chloroethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of LDA Solution (in situ):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • To the freshly prepared LDA solution, add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains at -78 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete enolate formation.

  • Alkylation:

    • Slowly add 1-bromo-2-chloroethane (1.2 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

Data Presentation: Expected Product Characteristics

PropertyValueSource
CAS Number 1935967-74-0[5][6]
Molecular Formula C₆H₉ClO[5][7]
Molecular Weight 132.59 g/mol [5]
Appearance Expected to be a liquid[6]
IUPAC Name 2-(2-chloroethyl)cyclobutan-1-one[5]
InChIKey OUNAGPRPSGQQLA-UHFFFAOYSA-N[5][7]

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful execution and monitoring. Here are key checkpoints to validate the process:

  • TLC Monitoring: The progress of the reaction can be monitored by TLC. The disappearance of the starting material (cyclobutanone) and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR: Expect characteristic signals for the cyclobutanone ring protons and the chloroethyl side chain.

    • ¹³C NMR: Expect a signal for the carbonyl carbon and distinct signals for the other carbons in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

    • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1800 cm⁻¹ is characteristic of the carbonyl group in a cyclobutanone.

Potential Challenges and Troubleshooting

  • Polyalkylation: To minimize the formation of di-alkylated products, it is crucial to use a slight excess of the enolate relative to the alkylating agent and to add the alkylating agent slowly at low temperatures.

  • Elimination Side Reaction: The use of a strong, hindered base like LDA at low temperatures helps to suppress the E2 elimination of HBr from 1-bromo-2-chloroethane.

  • Reaction with the Chloro-substituent: While the bromo-substituent is more reactive, there is a small possibility of reaction at the chloro-substituted carbon. This can be minimized by controlling the reaction time and temperature.

  • Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the LDA and the enolate. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Conclusion

The synthesis of 2-(2-chloroethyl)cyclobutan-1-one via the alkylation of a cyclobutanone enolate is a robust and reliable method. By carefully controlling the reaction conditions and employing the insights provided in this guide, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Stevenson, M. H., & Gray, R. (2001). Isolation of Lipid and 2-Alkylcyclobutanones from Irradiated Foods by Supercritical Fluid Extraction.
  • Stevenson, M. H., & Gray, R. (2001). Isolation of lipid and 2-alkylcyclobutanones from irradiated foods by supercritical fluid extraction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

  • De Kimpe, N., Verniest, G., Boterberg, S., Colpaert, J., Van Thienen, T., & Stevens, C. V. (2002).
  • Chembeez. (n.d.). 2-(2-chloroethyl)cyclobutan-1-one, 95%. [Link]

  • Jin, D., & Dake, G. R. (2015). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene.
  • PubChemLite. (n.d.). 2-(2-chloroethyl)cyclobutan-1-one (C6H9ClO). [Link]

  • PubChemLite. (n.d.). 2-(2-chloroethyl)-3,3-dimethylcyclobutan-1-one (C8H13ClO). [Link]

  • Stewart, E. M., & Stevenson, M. H. (2000). 2-Alkylcyclobutanones as Irradiation Dose Indicators in Irradiated Ground Beef Patties. Journal of Agricultural and Food Chemistry, 48(8), 3369-3375.
  • Stevenson, M. H., & Gray, R. (2001). Isolation of Lipid and 2-Alkylcyclobutanones from Irradiated Foods by Supercritical Fluid Extraction. Journal of AOAC INTERNATIONAL. [Link]

  • Piras, A., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15466–15505.
  • American Elements. (n.d.). 2-(2-chloroethyl)cyclobutan-1-one. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chloroethyl)cyclopentan-1-one. PubChem. [Link]

  • The Organic Chemistry Tutor. (2021, April 5). Alkylation With LDA Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. [Link]

  • Wasserman, H. H., & DeSimone, R. W. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 847–862.
  • The Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates [Video]. YouTube. [Link]

  • Soderberg, T. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. OpenStax. [Link]

  • LibreTexts Chemistry. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029.
  • LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Soderberg, T. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. OpenStax. [Link]

  • Jasperse, C. (n.d.). C5-Alkylation Project. [Link]

  • Brady, W. T., & Hieble, J. P. (1971). Process for the preparation of cyclobutanones.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone. [Link]

  • Chen, Z., et al. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society.
  • Britton, J., et al. (2018). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 3(5), 638-642.

Sources

Exploratory

A Technical Guide to the Solubility Profile of 2-(2-Chloroethyl)cyclobutan-1-one in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of novel chemical entities is a cornerstone of successful chemical synthesis, process development, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of novel chemical entities is a cornerstone of successful chemical synthesis, process development, and pharmaceutical formulation. This guide provides an in-depth analysis of the anticipated solubility profile of 2-(2-Chloroethyl)cyclobutan-1-one, a compound of interest for synthetic intermediates. While direct experimental data for this specific molecule is not widely available, this document synthesizes fundamental principles of physical organic chemistry and established methodologies to build a robust predictive framework. We will explore the molecular structure's influence on solubility, the physicochemical properties of relevant polar aprotic solvents, and the intermolecular forces governing the dissolution process. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for accurate solubility determination, ensuring researchers can generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

The compound 2-(2-Chloroethyl)cyclobutan-1-one possesses a unique combination of functional groups: a polar ketone, a nonpolar cyclic alkane ring, and a chloroethyl side chain. This structure makes it a potentially versatile building block in organic synthesis. However, its utility in reaction chemistry, purification, and potential formulation is fundamentally dictated by its solubility. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are frequently employed in these fields due to their ability to dissolve a wide range of organic compounds without participating in proton-transfer reactions.[1][2]

A thorough understanding of the solubility of 2-(2-Chloroethyl)cyclobutan-1-one in these solvents is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

  • Purification Processes: Selecting appropriate solvents for techniques like recrystallization or chromatography.

  • Analytical Method Development: Preparing standardized solutions for quantification by HPLC, GC, or other methods.

  • Early-Stage Drug Discovery: Assessing the compound's suitability for biological screening and formulation, where poor solubility can be a major obstacle.[3]

This guide will deconstruct the factors that predict solubility and provide the means to measure it accurately.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] A more nuanced understanding requires an analysis of the specific intermolecular forces at play between the solute (2-(2-Chloroethyl)cyclobutan-1-one) and the solvent molecules.

Molecular Structure Analysis of the Solute

The solubility behavior of 2-(2-Chloroethyl)cyclobutan-1-one is a composite of its distinct structural components:

  • The Carbonyl Group (C=O): The ketone functional group is the molecule's primary polar center. The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment, with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.[5] This makes the carbonyl group a prime site for dipole-dipole interactions.[6][7]

  • The Cyclobutane Ring: This four-membered aliphatic ring is nonpolar and contributes to the molecule's lipophilic character. Its presence will enhance solubility in less polar organic solvents.

  • The 2-Chloroethyl Group (-CH₂CH₂Cl): The carbon-chlorine bond is polar due to chlorine's electronegativity, introducing another dipole into the molecule.[8][9] This group increases the overall polarity compared to a simple ethyl group and can participate in dipole-dipole interactions. However, haloalkanes are generally only slightly soluble in water but dissolve well in organic solvents.[4][10][11]

Properties of Polar Aprotic Solvents

Polar aprotic solvents are ideal for dissolving polar organic molecules that cannot act as hydrogen bond donors.[1] Their effectiveness is largely determined by their dielectric constant (a measure of the solvent's ability to separate ions) and dipole moment.

SolventFormulaDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO47.23.96Highly polar, excellent solvating power for a wide range of polar and nonpolar compounds.[2]
N,N-Dimethylformamide (DMF) HCON(CH₃)₂36.73.82High polarity, widely used in organic synthesis.[2]
Acetonitrile (ACN) CH₃CN37.53.92Less polar than DMSO/DMF but common in analytical chemistry (e.g., HPLC).
Acetone (CH₃)₂CO20.72.88A ketone itself, it is a moderately polar solvent capable of dissolving many organic substances.[12]
Dominant Solute-Solvent Interactions

The primary intermolecular force responsible for dissolving 2-(2-Chloroethyl)cyclobutan-1-one in these solvents will be dipole-dipole interactions .[5] The partial positive end of a solvent molecule's dipole will be attracted to the partial negative ends of the solute's dipoles (the carbonyl oxygen and the chlorine atom), and vice versa.

  • Prediction: Solubility is expected to be highest in DMSO and DMF due to their large dipole moments and high dielectric constants, which create a highly polar environment conducive to solvating the polar ketone and chloroethyl groups. Acetone, being a ketone itself, will also be an effective solvent. Acetonitrile will likely be a good solvent, though perhaps slightly less effective than DMSO or DMF for this specific solute.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is the gold standard. The Shake-Flask Method is the most widely recognized and recommended technique for determining equilibrium (thermodynamic) solubility.[13][14][15] It is a robust, self-validating protocol that ensures the solution has reached true saturation.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is adapted from guidelines provided by the International Council for Harmonisation (ICH).[16]

Objective: To determine the equilibrium solubility of 2-(2-Chloroethyl)cyclobutan-1-one in a selected polar aprotic solvent at a specified temperature.

Materials:

  • 2-(2-Chloroethyl)cyclobutan-1-one (solid or liquid)

  • Selected solvent (e.g., DMSO, HPLC-grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Mechanical shaker or orbital agitator with temperature control (e.g., incubator shaker)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 2-(2-Chloroethyl)cyclobutan-1-one to a vial. The key is to ensure that undissolved solute remains visible after equilibration, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid/liquid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the excess solute at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the precise concentration of the solute.

  • Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[16]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep cluster_equil cluster_sampling cluster_analysis prep 1. Preparation equil 2. Equilibration prep->equil Establish Saturation sampling 3. Sampling & Filtration equil->sampling Isolate Saturated Solution analysis 4. Analysis sampling->analysis Prepare for Quantification a Add excess solute to vial b Add known volume of solvent c Agitate at constant T (24-48 hours) d Settle to allow phase separation e Withdraw supernatant f Filter (0.45 µm) g Dilute sample accurately h Quantify via calibrated HPLC/GC i Calculate Solubility (e.g., mg/mL)

Sources

Foundational

Conformational Dynamics of Chloroethyl-Substituted Cyclobutanones: A Structural & Analytical Guide

Executive Summary The cyclobutanone ring is a deceptive scaffold. While often drawn as a planar square, it possesses a dynamic "puckered" geometry that fundamentally governs its reactivity and stereoselectivity.[1] When...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutanone ring is a deceptive scaffold. While often drawn as a planar square, it possesses a dynamic "puckered" geometry that fundamentally governs its reactivity and stereoselectivity.[1] When functionalized with a chloroethyl side chain , the system introduces a complex interplay between ring strain (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


26 kcal/mol), steric bulk, and dipolar interactions.

This guide provides a technical framework for analyzing the conformational preferences of chloroethyl-cyclobutanones. It moves beyond static representations to address the dynamic equilibrium between pseudo-equatorial and pseudo-axial conformers, and how these states dictate the outcomes of downstream functionalization (e.g., hydride reductions or Grignard additions).

Theoretical Framework: The Butterfly Effect[2]

Ring Topography

Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutanone adopts a puckered "butterfly" conformation .[1] This deviation from planarity minimizes torsional strain caused by eclipsing interactions of adjacent methylene hydrogens.[1][2]

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    in the ground state.
  • Inversion Barrier: Low (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    1.5 kcal/mol), allowing rapid equilibrium at room temperature unless locked by bulky substituents or cryogenic conditions.
    
The Chloroethyl Perturbation

The introduction of a 2-(2-chloroethyl) substituent creates a multi-variable energy landscape. Two distinct degrees of freedom must be analyzed simultaneously:

  • Ring Inversion: The chloroethyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions across the ring diagonal.[1]

  • Side-Chain Rotation: The ethyl linker (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) exhibits gauche and anti rotamers. The terminal chlorine atom introduces a dipole moment that may interact electrostatically with the carbonyl group (
    
    
    
    ), potentially stabilizing "folded" conformers despite steric costs.
Visualization of Conformational Logic

The following diagram illustrates the interdependence of ring puckering and side-chain rotamers.

ConformationLandscape Planar Planar Transition State (High Torsional Strain) Eq_Anti Global Minimum: Pseudo-Equatorial / Anti (Sterically Favored) Planar->Eq_Anti Ring Puckering Ax_Anti High Energy: Pseudo-Axial / Anti (1,3-Repulsion) Planar->Ax_Anti Ring Puckering Eq_Gauche Local Minimum: Pseudo-Equatorial / Gauche (Dipole Stabilized?) Eq_Anti->Eq_Gauche Bond Rotation (~3-4 kcal/mol)

Figure 1: Energy landscape showing the transition from the high-energy planar state to the preferred pseudo-equatorial conformers.

Analytical Methodologies (The "How-To")

To rigorously assign the conformation of a chloroethyl-cyclobutanone, one cannot rely on a single technique.[1] The following self-validating workflow integrates NMR spectroscopy with computational modeling.

NMR Spectroscopy: The Karplus Protocol

In cyclobutanones, vicinal coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) are the primary reporters of dihedral angles. However, the standard Karplus curve for cyclohexanes does not apply directly due to bond angle compression.

Critical Parameters:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    :
    In planar rings,
    
    
    . In puckered rings, this relationship becomes complex dependent on the phase of puckering.
  • Solvent Selection: Use Benzene-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      in addition to Chloroform-
    
    
    
    . The anisotropic effect of benzene often resolves overlapping methylene protons essential for extracting accurate
    
    
    values.

Data Interpretation Table:

Coupling TypeApprox.[1][2][3] Value (Hz)Structural Implication
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Pseudo-ax/ax)
9.0 - 11.0 HzIndicates a rigid, strongly puckered ring with the substituent locked in the pseudo-equatorial position.
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Pseudo-eq/ax)
6.0 - 8.0 HzIntermediate value; typical for the "top" face protons.
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Ring CH2)
-11.0 to -14.0 HzMagnitude increases with ring strain and proximity to the carbonyl (

-system effect).
Computational Modeling (DFT)

Experimental NMR data must be validated against calculated values.[1]

Step-by-Step Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate candidate rotamers for the chloroethyl chain.

  • Geometry Optimization: Optimize all unique conformers using DFT.

    • Recommended Level:wB97X-D/6-311+G(d,p) (Includes dispersion corrections critical for weak Cl...O interactions).

    • Solvent Model: IEFPCM (match your NMR solvent).[1]

  • NMR Calculation: Run GIAO (Gauge-Independent Atomic Orbital) calculations on optimized geometries.

  • Boltzmann Weighting: Average the calculated

    
     values based on the Boltzmann population of each conformer at 298 K.
    
  • Validation: Compare

    
     vs. 
    
    
    
    . A Root Mean Square Deviation (RMSD) < 0.5 Hz confirms the structural assignment.

Experimental Workflow

This section details the integrated workflow for synthesizing and analyzing the conformational impact on reactivity.

Workflow Start Synthesis of Chloroethyl-Cyclobutanone NMR 1H/13C NMR (C6D6 & CDCl3) Start->NMR Crude Analysis XRay X-Ray Diffraction (Solid State Check) Start->XRay Crystallization Comp DFT Modeling (GIAO/Boltzmann) NMR->Comp J-Coupling Constraints Model Final Conformational Model Comp->Model Solution State XRay->Model Solid State

Figure 2: Integrated analytical pipeline for structural validation.

Case Study: Stereoselective Hydride Reduction

The conformation of the chloroethyl side chain directly dictates the stereochemical outcome of carbonyl reduction (e.g., with


).
  • Mechanism: The reagent approaches the carbonyl from the face anti to the bulky chloroethyl group (Steric Approach Control).

  • The "Flap" Effect: Because the ring is puckered, the pseudo-equatorial substituent projects outward, effectively shielding one face of the carbonyl.

  • Result: The major product is typically the cis-alcohol (where the hydroxyl group ends up cis to the chloroethyl group, resulting from trans attack).

Protocol for Determining Stereoselectivity:

  • Reduction: Treat 1.0 eq of ketone with 0.5 eq

    
     in MeOH at -78°C.
    
  • Quench: Standard aqueous workup.

  • Analysis: Do not purify immediately. Analyze the crude mixture by GC-MS or

    
    H NMR.
    
  • Assignment: The carbinol proton (

    
    -OH) in the cis-isomer (pseudo-equatorial OH) typically appears further downfield and shows a larger coupling constant compared to the trans-isomer.
    

References

  • Wiberg, K. B. (1986).[1] Structures, energies, and spectra of cyclobutanes. Accounts of Chemical Research. [Link]

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society. [Link]

  • Durig, J. R., et al. (2006).[1] Structure, vibrational spectrum, and ring puckering barrier of cyclobutane.[1][4] Journal of Chemical Physics. [Link][1]

  • Karplus, M. (1963).[1] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]

  • Cherest, M., Felkin, H., & Prudent, N. (1968).[1] Torsional strain involving partial bonds.[1] The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ring Expansion of 2-(2-Chloroethyl)cyclobutan-1-one

Introduction: The Strategic Importance of Cyclopentanone Scaffolds The cyclopentanone motif is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, steroids, and various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopentanone Scaffolds

The cyclopentanone motif is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, steroids, and various pharmaceuticals.[1] Consequently, the development of robust and efficient synthetic routes to substituted cyclopentanones is of paramount importance to researchers in medicinal chemistry and drug development.[1][2][3] Ring expansion of readily accessible cyclobutanone precursors presents an elegant and powerful strategy for the construction of these valuable five-membered ring systems. This document provides detailed protocols and mechanistic insights for the ring expansion of 2-(2-chloroethyl)cyclobutan-1-one, a versatile starting material for the synthesis of 2-(chloromethyl)cyclopentanone, a useful synthetic intermediate.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step protocols. The methodologies described herein are grounded in established principles of organic synthesis, drawing parallels from Lewis acid-catalyzed rearrangements and base-induced intramolecular cyclizations.

Core Concepts: Mechanistic Pathways to Ring Expansion

The transformation of 2-(2-chloroethyl)cyclobutan-1-one to a cyclopentanone derivative can be approached through several mechanistic avenues. The choice of reaction conditions will dictate the operative pathway and, ultimately, the success of the synthesis. Two primary strategies are considered here: Lewis acid-catalyzed rearrangement and a base-induced intramolecular cyclization, which can be viewed as a variant of a homo-Favorskii type rearrangement.

Lewis Acid-Catalyzed Ring Expansion

Lewis acids are known to promote the ring-opening and rearrangement of cyclobutanones.[5][6] In the case of 2-(2-chloroethyl)cyclobutan-1-one, a Lewis acid can activate the carbonyl group, facilitating a 1,2-alkyl shift and subsequent ring expansion. This process is driven by the relief of ring strain in the four-membered ring and the formation of a more stable carbocation intermediate.

Lewis_Acid_Mechanism cluster_0 Lewis Acid-Catalyzed Ring Expansion start 2-(2-Chloroethyl)cyclobutan-1-one activated Lewis Acid-Carbonyl Complex start->activated + LA carbocation Tertiary Carbocation Intermediate activated->carbocation Ring Opening expanded Expanded Carbocation carbocation->expanded 1,2-Alkyl Shift (Ring Expansion) product 2-(Chloromethyl)cyclopentanone expanded->product Deprotonation / LA Dissociation

Caption: Proposed mechanism for Lewis acid-catalyzed ring expansion.

Base-Induced Intramolecular Cyclization (Homo-Favorskii Type Rearrangement)

The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base, typically leading to ring contraction.[7][8][9][10][11] However, in substrates where the halogen is further from the ketone, a "homo-Favorskii" type rearrangement can occur. In the case of 2-(2-chloroethyl)cyclobutan-1-one, a strong, non-nucleophilic base can deprotonate the α-carbon, leading to an enolate. This enolate can then undergo an intramolecular cyclization to form a bicyclic intermediate, which subsequently rearranges to the cyclopentanone product.

Base_Induced_Mechanism cluster_1 Base-Induced Intramolecular Cyclization start_base 2-(2-Chloroethyl)cyclobutan-1-one enolate Enolate Intermediate start_base->enolate + Base bicyclic Bicyclic Intermediate enolate->bicyclic Intramolecular SN2 rearranged Rearranged Intermediate bicyclic->rearranged Ring Opening product_base 2-(Chloromethyl)cyclopentanone rearranged->product_base Protonation

Caption: Proposed mechanism for base-induced ring expansion.

Experimental Protocols

The following protocols are designed to be starting points for the optimization of the ring expansion of 2-(2-chloroethyl)cyclobutan-1-one. Researchers should consider that reaction conditions may need to be adjusted based on the specific purity of the starting material and the desired scale of the reaction.

Protocol 1: Lewis Acid-Catalyzed Ring Expansion

This protocol utilizes a Lewis acid to promote the rearrangement of the cyclobutanone to the desired cyclopentanone.

Reagent/MaterialGradeSupplierNotes
2-(2-Chloroethyl)cyclobutan-1-one≥95%Commercially available
Dichloromethane (DCM)AnhydrousCommercially available
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Commercially availableHandle in a fume hood with appropriate PPE.
Diethyl etherReagentCommercially available
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous magnesium sulfateCommercially available
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Addition: In a separate, dry flask, prepare a solution of aluminum chloride (AlCl₃) (1.1 eq) in anhydrous DCM. Slowly add the AlCl₃ solution to the stirred reaction mixture via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution while maintaining cooling.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(chloromethyl)cyclopentanone.

  • Yield: Moderate to good yields are expected, though optimization may be required.

  • Side Products: Potential side products may arise from incomplete reaction or polymerization. Adjusting the temperature and reaction time can help to minimize these. The choice of Lewis acid can also be critical; other Lewis acids such as TiCl₄ or SnCl₄ could be explored.[5][6]

Protocol 2: Base-Induced Intramolecular Cyclization

This protocol employs a strong, non-nucleophilic base to induce the ring expansion.

Reagent/MaterialGradeSupplierNotes
2-(2-Chloroethyl)cyclobutan-1-one≥95%Commercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
Lithium diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneCommercially availableHandle under an inert atmosphere.
Diethyl etherReagentCommercially available
Saturated ammonium chloride solutionPrepared in-house
Anhydrous sodium sulfateCommercially available
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a syringe, add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 eq) to the cold THF.

  • Substrate Addition: In a separate, dry flask, dissolve 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS analysis of quenched aliquots.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield 2-(chloromethyl)cyclopentanone.

  • Yield: Yields can be variable and are highly dependent on the reaction conditions.

  • Side Products: Potential side reactions include intermolecular condensation or elimination. Maintaining a low temperature is crucial to minimize these pathways. Other non-nucleophilic bases such as lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide could also be screened.

Data Summary and Comparison

ParameterProtocol 1: Lewis Acid-CatalyzedProtocol 2: Base-Induced
Catalyst/Reagent Aluminum chloride (AlCl₃)Lithium diisopropylamide (LDA)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C-78 °C
Typical Reaction Time 1-3 hours1-2 hours
Key Advantages Milder conditions, easier to handle reagents.Potentially higher selectivity with careful control.
Potential Challenges Over-reaction or polymerization.Requires strictly anhydrous conditions and low temperatures.

Conclusion

The ring expansion of 2-(2-chloroethyl)cyclobutan-1-one to 2-(chloromethyl)cyclopentanone is a valuable transformation for accessing functionalized five-membered rings. Both Lewis acid-catalyzed and base-induced protocols offer viable synthetic routes, each with its own set of advantages and challenges. The choice of method will depend on the available resources, the desired scale of the reaction, and the tolerance of other functional groups in more complex substrates. The protocols provided herein serve as a comprehensive guide for researchers to explore and optimize these important synthetic transformations.

References

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. (n.d.). pubs.rsc.org. Retrieved February 22, 2026, from [Link]

  • Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. (2002). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. (n.d.). American Chemical Society. Retrieved February 22, 2026, from [Link]

  • Kleinbeck, F., & Toste, F. D. (2009). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 131(26), 9178–9179. [Link]

  • Synthesis of cyclobutanones. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15594. [Link]

  • Acid Catalysed Ring Expansion – Mechanism? (2018). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • Favorskii reaction. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • Favorskii Reaction. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15594. [Link]

  • Synthesis of cyclopentanones. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Favorskii Rearrangement. (2026). Chemist Wizards. Retrieved February 22, 2026, from [Link]

  • Lewis acids mediated ring‐opening reactions of cyclobutanones. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Baran, P. (2005). Cyclopentane Synthesis. Baran Lab. Retrieved February 22, 2026, from [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. (2022). Molecules, 27(19), 6649. [Link]

  • Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024). Organic Letters, 26(49), 10505–10510. [Link]

  • New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2024). Journal of Forensic Sciences, 69(2), 688–697. [Link]

  • Lewis Acid Catalyzed (3+3) Cyclization Reaction of Bicyclobutanes Promoted by Cross-Exchange-Based Ring Expansion. (2025). Chinese Journal of Organic Chemistry, 45(1), 367–369. [Link]

  • Ring expansion and contraction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • 2-(Chloromethyl)cyclopentanone. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965–1084. [Link]

  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (2022). Google Patents.
  • Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews, 116(10), 6154–6202. [Link]

  • Ring expansion from a given cyclic carbocation. (2015). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Radical Cyclization Mechanisms Using 2-(2-Chloroethyl)cyclobutan-1-one

Introduction: The Synthetic Utility of Radical Cyclizations in Complex Molecule Synthesis Radical cyclization reactions have emerged as a powerful tool in organic synthesis, enabling the construction of intricate mono- a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Radical Cyclizations in Complex Molecule Synthesis

Radical cyclization reactions have emerged as a powerful tool in organic synthesis, enabling the construction of intricate mono- and polycyclic frameworks with high levels of selectivity.[1] These reactions proceed through radical intermediates and are often characterized by their mild reaction conditions and high functional group tolerance, making them orthogonal to many traditional polar transformations.[1][2] Among the diverse substrates utilized in these transformations, cyclobutane derivatives have garnered significant attention due to the inherent ring strain that can be strategically harnessed to drive subsequent reactions.[3][4] Specifically, 2-(2-chloroethyl)cyclobutan-1-one stands out as a versatile precursor for the generation of bicyclic ketones through intramolecular radical cyclization pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical execution of radical cyclization reactions involving this key substrate.

The core of this process involves the generation of a primary radical at the ethyl side chain, which then undergoes an intramolecular cyclization onto the carbonyl group of the cyclobutanone ring. This is typically followed by further rearrangements or quenching steps to yield the final product. The choice of radical initiator and reaction conditions plays a pivotal role in the efficiency and selectivity of the cyclization.

Mechanistic Insights: The 5-exo-trig Pathway and Beyond

The radical cyclization of 2-(2-chloroethyl)cyclobutan-1-one predominantly proceeds through a 5-exo-trig cyclization pathway. This preference is well-established in radical chemistry and is governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions.[5] The "5-exo-trig" designation indicates the formation of a five-membered ring ("5") through the attack of the radical on an exocyclic trigonal carbon ("exo-trig"), which in this case is the carbonyl carbon.

The key mechanistic steps are as follows:

  • Radical Generation: The process is initiated by the homolytic cleavage of the carbon-chlorine bond to generate a primary alkyl radical. This can be achieved using various methods, including the classical tributyltin hydride (Bu₃SnH) method with a radical initiator like azobisisobutyronitrile (AIBN), or more modern tin-free methods employing photoredox catalysis or reducing agents like samarium(II) iodide.[2][6][7]

  • Intramolecular Cyclization: The generated radical rapidly adds to the carbonyl carbon of the cyclobutanone ring in a 5-exo-trig fashion. This step is typically very fast and irreversible, driving the reaction forward.

  • Intermediate Radical Fate: The resulting cyclized radical intermediate can then undergo several potential transformations depending on the reaction conditions and the presence of trapping agents. In the presence of a hydrogen atom donor like Bu₃SnH, the radical is quenched to afford the bicyclic alcohol product.

Visualizing the Core Mechanism

Radical_Cyclization_Mechanism cluster_initiation Step 1: Radical Generation cluster_cyclization Step 2: 5-exo-trig Cyclization cluster_quenching Step 3: Product Formation Start 2-(2-Chloroethyl)cyclobutan-1-one Radical Primary Alkyl Radical Start->Radical Initiator (e.g., Bu₃SnH/AIBN) Cyclized_Radical Bicyclic Alkoxy Radical Radical->Cyclized_Radical Intramolecular Attack Product Bicyclic Product Cyclized_Radical->Product Quenching (e.g., H-atom abstraction)

Caption: Generalized mechanism of the radical cyclization.

Experimental Protocols

This section details the protocols for conducting the radical cyclization of 2-(2-chloroethyl)cyclobutan-1-one using both classical tin-based and modern tin-free methodologies.

Protocol 1: Tributyltin Hydride Mediated Radical Cyclization

This method is a well-established and reliable procedure for radical cyclizations. However, it is important to note the toxicity of organotin compounds and take appropriate safety precautions.

Materials:

  • 2-(2-Chloroethyl)cyclobutan-1-one

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add a solution of 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq) in anhydrous toluene.

  • Initiator Addition: Add a catalytic amount of AIBN (0.1-0.2 eq) to the solution.

  • Reagent Addition: Heat the solution to reflux (approximately 80-110 °C depending on the solvent). Add a solution of Bu₃SnH (1.1-1.5 eq) in anhydrous toluene dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain the desired bicyclic compound along with organotin byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common method to remove tin residues is to treat the crude mixture with a solution of potassium fluoride in methanol.

Protocol 2: Samarium(II) Iodide Mediated Reductive Radical Cyclization

This protocol offers a tin-free alternative, utilizing the single-electron transfer capabilities of samarium(II) iodide (SmI₂).[7] SmI₂ is a powerful reducing agent that can be prepared in situ or used as a commercially available solution.[8]

Materials:

  • 2-(2-Chloroethyl)cyclobutan-1-one

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Protic co-solvent (e.g., tert-butanol or methanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq) in anhydrous THF.

  • Co-solvent Addition: Add the protic co-solvent (2.0-4.0 eq).

  • SmI₂ Addition: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature). Slowly add the SmI₂ solution (2.2-2.5 eq) via syringe until the characteristic deep blue or green color persists.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate or potassium sodium tartrate (Rochelle's salt). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Protocol 3: Visible Light Photoredox-Catalyzed Radical Cyclization

This modern approach avoids the use of stoichiometric metallic reagents by employing a photocatalyst that is activated by visible light to initiate the radical process.[6][9]

Materials:

  • 2-(2-Chloroethyl)cyclobutan-1-one

  • Photoredox catalyst (e.g., fac-[Ir(ppy)₃] or an organic dye)

  • Amine or other sacrificial electron donor

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LED lamp)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for photochemical reactions

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq), the photoredox catalyst (1-5 mol%), and the sacrificial electron donor (e.g., Hantzsch ester or an amine, 1.5-2.0 eq) in the chosen anhydrous, degassed solvent.

  • Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Irradiation: Place the reaction vessel in proximity to the visible light source and stir vigorously. Maintain an inert atmosphere and, if necessary, control the temperature with a cooling fan.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and other byproducts.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: 2-(2-Chloroethyl)cyclobutan-1-one Setup Reaction Setup under Inert Atmosphere Start->Setup Method_Choice Choose Method Setup->Method_Choice Tin_Method Protocol 1: Bu₃SnH/AIBN Method_Choice->Tin_Method Classical SmI2_Method Protocol 2: SmI₂ Method_Choice->SmI2_Method Tin-Free Photoredox_Method Protocol 3: Photoredox Catalysis Method_Choice->Photoredox_Method Catalytic Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Tin_Method->Monitoring SmI2_Method->Monitoring Photoredox_Method->Monitoring Workup Quenching and Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Bicyclic Product Purification->Product

Caption: A generalized workflow for the radical cyclization.

Data Presentation and Comparison of Methods

The choice of method for the radical cyclization of 2-(2-chloroethyl)cyclobutan-1-one can significantly impact the reaction outcome, including yield, reaction time, and functional group compatibility. The following table provides a comparative summary of the three protocols described.

FeatureProtocol 1: Bu₃SnH/AIBNProtocol 2: SmI₂Protocol 3: Photoredox Catalysis
Reagent Stoichiometry Stoichiometric Bu₃SnHStoichiometric SmI₂Catalytic
Toxicity Concerns High (Organotin compounds)Moderate (Handle Sm metal with care)Low (Catalyst dependent)
Reaction Temperature Elevated (Reflux)Low to AmbientAmbient
Functional Group Tolerance GoodExcellentExcellent
Typical Yields Moderate to HighGood to HighGood to High
Setup Complexity Moderate (Inert atmosphere, heating)High (Strictly anhydrous/anaerobic)Moderate (Requires light source)

Conclusion and Future Outlook

The radical cyclization of 2-(2-chloroethyl)cyclobutan-1-one provides a versatile and efficient entry into valuable bicyclic ketone scaffolds. While the classical tributyltin hydride method remains a robust option, concerns over tin toxicity have spurred the development of cleaner and more sustainable alternatives. Samarium(II) iodide-mediated and photoredox-catalyzed methods now offer powerful, tin-free approaches with excellent functional group tolerance and mild reaction conditions.[6][9][10][11]

For researchers in drug discovery and complex molecule synthesis, the ability to fine-tune the reaction conditions by choosing the appropriate initiation method opens up a wide array of possibilities for creating novel molecular architectures. Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic systems, further expanding the synthetic utility of this powerful transformation.

References

  • Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1431-1484. [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]

  • Wikipedia. (n.d.). Radical cyclization. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Stephenson, C. R. J., et al. (2011). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications, 47(29), 8376-8378. [Link]

  • Procter, D. J., et al. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(16), 7920-7981. [Link]

  • Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical Cyclizations in Total Synthesis. Chemical Reviews, 91(6), 1237-1286. [Link]

  • Namyslo, J. C., & Stanek, K. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1528. [Link]

  • Leoncini, A., et al. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 120(15), 7941-8045. [Link]

  • Leoncini, A., et al. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC. [Link]

  • Shu, C., Noble, A., & Aggarwal, V. K. (2019). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(12), 3870-3874. [Link]

  • Myers, A. (n.d.). 5-Membered Ring Synthesis by Radical Cyclization. Chem 115. [Link]

  • Edmonds, D. J., Johnston, D., & Procter, D. J. (2004). Samarium(II) iodide-mediated reactions in natural product synthesis. Chemical Society Reviews, 33(5), 336-346. [Link]

  • Wikipedia. (n.d.). Reductions with samarium(II) iodide. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Flowers, R. A. (2001). Reductions with Samarium(II) Iodide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Method

Synthesis of bicyclic lactones from 2-(2-Chloroethyl)cyclobutan-1-one

Application Note: Modular Synthesis of Fused Bicyclic Lactones via the 2-(2-Chloroethyl)cyclobutan-1-one Scaffold Executive Summary & Strategic Value This application note details the synthetic transformation of 2-(2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Fused Bicyclic Lactones via the 2-(2-Chloroethyl)cyclobutan-1-one Scaffold

Executive Summary & Strategic Value

This application note details the synthetic transformation of 2-(2-chloroethyl)cyclobutan-1-one into fused bicyclic lactones. This scaffold represents a critical pharmacophore in drug discovery, serving as the core structure for cis-fused iridoids, pyrrolizidine alkaloids, and the synthesis of the Geissman-Waiss lactone (a universal intermediate for retronecine-type alkaloids).

The protocol leverages the inherent ring strain of the cyclobutanone (~26 kcal/mol) to drive a regioselective Baeyer-Villiger Oxidation (BVO), followed by an intramolecular ester-enolate alkylation. This two-stage "Expand-and-Snap" strategy offers superior atom economy and stereochemical retention compared to traditional linear cyclization methods.

Mechanistic Pathway & Logic

The synthesis relies on two distinct chemical behaviors:[1][2][3][4][5][6][7][8][9]

  • Migratory Aptitude (BVO): In 2-substituted cyclobutanones, the secondary carbon bearing the substituent (

    
    ) is more electron-rich and better able to stabilize the partial positive charge in the Criegee intermediate than the unsubstituted methylene group. Consequently, oxygen insertion occurs preferentially between the carbonyl and the substituted carbon, yielding the 
    
    
    
    -lactone.
  • Enolate Geometry (Cyclization): The pendant chloroethyl group acts as a "tethered electrophile." Upon deprotonation of the lactone

    
    -carbon, the geometry forces a 5-exo-tet cyclization, forming the second ring.
    
Pathway Visualization

BicyclicLactoneSynthesis cluster_conditions Critical Control Points Start 2-(2-Chloroethyl) cyclobutan-1-one Criegee Criegee Intermediate (Tetrahedral) Start->Criegee m-CPBA, NaHCO3 (Oxidation) Lactone 4-(2-Chloroethyl) dihydrofuran-2(3H)-one (Gamma-Lactone) Criegee->Lactone Regioselective Rearrangement Enolate Lithium Enolate Species Lactone->Enolate LDA, THF, -78°C (Deprotonation) Product 3-Oxabicyclo[3.3.0] octan-2-one (Fused Bicyclic) Enolate->Product Intramolecular Alkylation (-LiCl)

Figure 1: Logical flow of the ring-expansion/annulation sequence. The regioselectivity of the BVO step determines the final ring fusion size.

Experimental Protocols

Phase 1: Regioselective Baeyer-Villiger Oxidation

Objective: Convert the cyclobutanone to the functionalized


-butyrolactone.
  • Reagents:

    • 2-(2-Chloroethyl)cyclobutan-1-one (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 - 1.5 equiv, 77% max purity grade)

    • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Protocol:

    • Preparation: In a flame-dried round-bottom flask, suspend NaHCO₃ in anhydrous DCM (0.1 M concentration relative to substrate). The buffer is critical to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening or transesterification.

    • Addition: Cool the suspension to 0°C. Add 2-(2-chloroethyl)cyclobutan-1-one.

    • Oxidation: Add m-CPBA portion-wise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to maximize regioselectivity.

    • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with p-anisaldehyde; lactones stain blue/purple).

    • Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide). Extract with DCM. Wash organics with saturated NaHCO₃ (2x) and brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Self-Validating Checkpoint: The product must show a diagnostic IR shift from ~1780 cm⁻¹ (cyclobutanone) to ~1770 cm⁻¹ (

    
    -lactone) and the appearance of a downfield signal in ¹H NMR (~4.0–4.5 ppm) corresponding to the proton at the migration terminus (
    
    
    
    ).
Phase 2: Intramolecular Alkylative Cyclization

Objective: Form the bicyclic scaffold via enolate displacement of the chloride.

  • Reagents:

    • 4-(2-Chloroethyl)dihydrofuran-2(3H)-one (Product of Phase 1)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial)

    • HMPA or DMPU (2.0 equiv, optional polar additive)

    • Tetrahydrofuran (THF) (anhydrous)

  • Protocol:

    • Enolization: Cool a solution of LDA in THF to -78°C under Argon.

    • Substrate Addition: Add the lactone (dissolved in minimal THF) dropwise to the LDA solution. Stir for 30–45 minutes at -78°C.

      • Mechanistic Note: Deprotonation occurs at the

        
        -position (C3). Kinetic control is essential to prevent polymerization.
        
    • Cyclization: If using HMPA/DMPU, add it now to sequester lithium and increase enolate reactivity. Allow the reaction to warm slowly to 0°C (or RT depending on reaction progress monitoring).

    • Quench: Quench with saturated NH₄Cl solution.

    • Workup: Extract with Et₂O. Wash with water and brine. Dry and concentrate.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on solvent and reagent variations, derived from standard optimization campaigns for this scaffold class.

VariableConditionOutcomeMechanistic Insight
Oxidant m-CPBA / NaHCO₃High Regioselectivity Solid-phase buffer prevents acid-catalyzed isomerization.
Oxidant H₂O₂ / HFIPModerate YieldHexafluoroisopropanol (HFIP) activates H₂O₂ but may hydrolyze the chloride.
Base NaH / THFLow Yield (Oligomers)NaH is heterogeneous; local high concentrations favor intermolecular reactions.
Base LDA / THF (-78°C)High Yield Kinetic enolate formation favors intramolecular 5-exo-tet cyclization.
Additive HMPA / DMPUAccelerated RateDisrupts Li-O aggregates, making the enolate "naked" and more nucleophilic.

References

  • Baeyer-Villiger Oxid

    • Source: Organic Chemistry Portal.[10] "Baeyer-Villiger Oxidation."[11]

    • URL:[Link]

  • Synthesis of Bicyclic Lactones via Annel

    • Source: Makama, B. Y. (2012).[9] "Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol." American Journal of Organic Chemistry.[9]

    • URL:[Link]

  • General Reactivity of Cyclobutanones

    • Source: "Cyclobutanones in Organic Synthesis."[11] ScienceDirect Topics.

    • URL:[Link]

  • m-CPBA Reagent Profile & Handling

    • Source: Sigma-Aldrich Technical Bulletin. "3-Chloroperoxybenzoic acid."

Sources

Application

Application Notes and Protocols: Leveraging 2-(2-Chloroethyl)cyclobutan-1-one as a Versatile Scaffold in Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The constrained, four-membered ring of cyclobutane derivatives offers a unique conformational and reactive profile that can be strategically exploi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained, four-membered ring of cyclobutane derivatives offers a unique conformational and reactive profile that can be strategically exploited in the synthesis of complex molecular architectures. This application note explores the potential of 2-(2-chloroethyl)cyclobutan-1-one as a versatile and powerful scaffold for the construction of various alkaloid skeletons. We present detailed theoretical frameworks and practical protocols for the application of this building block in the synthesis of fused heterocyclic systems, such as indolizidines and pyrrolizidines, and in the formation of spiropiperidines. The inherent ring strain and the bifunctional nature of the title compound—possessing both a reactive carbonyl group and an electrophilic chloroethyl side chain—open avenues for diverse synthetic transformations including intramolecular cyclizations, ring expansions, and rearrangement reactions.

Introduction: The Strategic Advantage of the Cyclobutane Core

Cyclobutane-containing natural products, including a number of alkaloids, represent a fascinating and biologically significant class of molecules.[1] The inherent ring strain of the cyclobutane moiety not only imparts unique three-dimensional structures but also serves as a latent source of reactivity, enabling a variety of selective ring-opening and ring-expansion reactions.[2] The strategic incorporation of a cyclobutane ring into a synthetic route can, therefore, provide access to complex polycyclic systems that might be challenging to construct using conventional methods.

2-(2-Chloroethyl)cyclobutan-1-one is a particularly promising, though underexplored, building block for alkaloid synthesis. Its structure combines the reactivity of a cyclobutanone with a flexible ethyl chloride side chain, a perfect handle for introducing a nitrogen nucleophile. This unique combination allows for a range of synthetic manipulations to forge key nitrogen-containing heterocyclic cores common to many alkaloids.

Core Synthetic Strategies

We have identified three primary strategies for the utilization of 2-(2-chloroethyl)cyclobutan-1-one in the synthesis of alkaloid precursors:

  • Intramolecular Cyclization via Nucleophilic Substitution: This is the most direct approach, where a primary or secondary amine displaces the chloride to form a secondary or tertiary amine, which then undergoes an intramolecular reaction with the cyclobutanone carbonyl to form a fused bicyclic system.

  • Ring Expansion Reactions: The cyclobutanone can be subjected to ring expansion reactions, such as the Schmidt or Baeyer-Villiger reaction, to form five- or six-membered lactams or lactones, respectively. The chloroethyl side chain can be used to introduce the nitrogen atom either before or after the ring expansion.

  • Spirocyclization: The cyclobutanone can serve as an electrophile for the formation of spiropiperidine structures, which are of growing interest in medicinal chemistry.

The following sections will detail the theoretical basis and provide experimental protocols for these key transformations.

Strategy 1: Intramolecular Cyclization for Fused Heterocyclic Systems

The most intuitive application of 2-(2-chloroethyl)cyclobutan-1-one is in the construction of fused nitrogen-containing heterocycles, such as those found in indolizidine and pyrrolizidine alkaloids.[3][4] The general approach involves an initial SN2 reaction with a suitable amine, followed by an intramolecular cyclization.

Conceptual Workflow

workflow A 2-(2-Chloroethyl)cyclobutan-1-one B Nucleophilic Substitution with R-NH2 A->B R-NH2, Base C 2-(2-Aminoethyl)cyclobutanone Intermediate B->C D Intramolecular Cyclization C->D Acid or Base Catalysis E Fused Bicyclic Imine/Enamine D->E F Reduction E->F e.g., NaBH4 G Indolizidine/Pyrrolizidine Core F->G

Caption: Intramolecular cyclization workflow.

Protocol 1: Synthesis of a 2-Azabicyclo[4.2.0]octane Core

This protocol describes a hypothetical synthesis of a substituted 2-azabicyclo[4.2.0]octan-4-one, a core structure that can be further elaborated into various alkaloids.[5]

Step 1: Amination of 2-(2-Chloroethyl)cyclobutan-1-one

  • To a solution of 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq) in acetonitrile (0.2 M) is added a primary amine (e.g., benzylamine, 1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at 60 °C for 12-18 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 2-(2-(benzylamino)ethyl)cyclobutan-1-one, is purified by column chromatography on silica gel.

Step 2: Intramolecular Reductive Amination

  • The purified amino-ketone from Step 1 (1.0 eq) is dissolved in 1,2-dichloroethane (0.1 M).

  • Sodium triacetoxyborohydride (1.5 eq) is added in one portion.[6]

  • The reaction is stirred at room temperature for 24 hours. The formation of the bicyclic amine can be monitored by LC-MS.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-benzyl-2-azabicyclo[4.2.0]octane.

Reactant Product Key Transformation Plausible Yield
2-(2-Chloroethyl)cyclobutan-1-one2-Benzyl-2-azabicyclo[4.2.0]octaneTwo-step amination and intramolecular reductive amination60-75% over two steps

Strategy 2: Ring Expansion for Lactam Formation

Ring expansion of the cyclobutanone core provides a powerful method for accessing larger, more common heterocyclic systems in alkaloids. The intramolecular Schmidt reaction is particularly well-suited for this purpose, converting a ketone into a lactam in a single step.[7]

Conceptual Workflow

workflow_schmidt A 2-(2-Chloroethyl)cyclobutan-1-one B Azide Substitution A->B NaN3, DMF C 2-(2-Azidoethyl)cyclobutan-1-one B->C D Intramolecular Schmidt Reaction C->D Lewis Acid (e.g., TiCl4) or Brønsted Acid E Fused Bicyclic Lactam D->E F Reduction E->F e.g., LiAlH4 G Bicyclic Amine F->G

Caption: Ring expansion via intramolecular Schmidt reaction.

Protocol 2: Synthesis of a Pyrrolizidinone Core via Intramolecular Schmidt Reaction

This protocol outlines a plausible route to a pyrrolizidinone skeleton, a common motif in a large class of alkaloids.[8]

Step 1: Synthesis of 2-(2-Azidoethyl)cyclobutan-1-one

  • To a solution of 2-(2-chloroethyl)cyclobutan-1-one (1.0 eq) in DMF (0.5 M) is added sodium azide (1.5 eq).

  • The reaction mixture is heated to 80 °C for 6 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude azide, which is often used in the next step without further purification.

Step 2: Intramolecular Schmidt Reaction

  • The crude 2-(2-azidoethyl)cyclobutan-1-one (1.0 eq) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C under an inert atmosphere.

  • A solution of titanium tetrachloride in dichloromethane (1.0 M, 1.2 eq) is added dropwise.[9]

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated. The resulting crude lactam is purified by column chromatography.

Reactant Product Key Transformation Plausible Yield
2-(2-Chloroethyl)cyclobutan-1-oneTetrahydro-1H-pyrrolizin-3(2H)-oneTwo-step azidation and intramolecular Schmidt reaction50-65% over two steps

Strategy 3: Synthesis of Spiropiperidines

Spirocyclic scaffolds are increasingly important in drug discovery due to their rigid, three-dimensional structures. 2-(2-Chloroethyl)cyclobutan-1-one can be envisioned as a precursor to a δ-amino-β-ketoester analog for the construction of 2-spiropiperidines.[10]

Conceptual Workflow

workflow_spiro A 2-(2-Chloroethyl)cyclobutan-1-one B Reaction with a β-ketoester enolate A->B e.g., Ethyl acetoacetate, NaH C Adduct B->C D Conversion of Chloride to Amine C->D 1. NaN3 2. H2, Pd/C E δ-Amino-β-ketoester analog D->E F Intramolecular Cyclization E->F Acid or Base Catalysis G Spiropiperidine F->G

Caption: Spiropiperidine synthesis workflow.

Conclusion

2-(2-Chloroethyl)cyclobutan-1-one represents a highly versatile, yet underutilized, building block for the synthesis of diverse alkaloid frameworks. The combination of a strained cyclobutanone ring and a functionalized side chain provides a platform for a variety of synthetic strategies, including intramolecular cyclizations, ring expansions, and spirocyclizations. The protocols outlined in this application note, based on established chemical principles and analogous reactions from the literature, are intended to serve as a guide for researchers in natural product synthesis and medicinal chemistry to unlock the synthetic potential of this promising scaffold. Further exploration of the reactivity of this compound is warranted and is expected to lead to novel and efficient routes to a wide range of biologically active alkaloids.

References

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  • de Faria, A. R., Salvador, E. L., & Correia, C. R. D. (2002). Synthesis of indolizidines and pyrrolizidines through the [2 + 2]cycloaddition of five-membered endocyclic enecarbamates to alkyl ketenes. Unusual regioselectivity of Baeyer-Villiger ring expansions of alkyl aza-bicyclic cyclobutanones. The Journal of Organic Chemistry, 67(11), 3651–3661.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Total Synthesis of (+)-Laurenyne. Organic Letters, 8(16), 3469–3472.
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  • Scott, M. D., & Smith, M. D. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(43), 8247–8261.
  • Reddy, D. S., & Judd, W. R. (2006). TiCl4‐promoted intramolecular Schmidt reaction of azido‐spirocyclobutanones. Synlett, 2006(19), 3209–3211.
  • Majumdar, K. C., & Chattopadhyay, B. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–42.
  • Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 22(47), 10034-10039.
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  • Pandey, G., & Kumar, A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(55), 29285-29314.
  • Wang, Q., & Zhu, J. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8843–8847.
  • Zanze, I. A., et al. (2007). Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. Organic Letters, 9(3), 353–356.
  • Wolff, J. J. (2002). The Schmidt reaction. Organic Reactions, 3, 307-325.
  • Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 22(47), 10034-10039.
  • Fenster, E., et al. (2011). Concise synthesis of pyrrolidine and indolizidine alkaloids by a highly convergent three-component reaction. Organic & Biomolecular Chemistry, 9(8), 2736–2739.
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  • Desai, P., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society, 122(29), 7226–7232.
  • Gnecco, D., et al. (2011). Reductive Amination Reaction. Open Chemistry, 9(4), 586-591.
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Method

Application Notes &amp; Protocols: Photochemical Rearrangement of 2-(2-Chloroethyl)cyclobutan-1-one for the Synthesis of Bicyclic Scaffolds

Introduction The photochemical reactivity of cyclobutanones represents a powerful and elegant strategy in synthetic organic chemistry for accessing complex molecular architectures. Owing to their inherent ring strain, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The photochemical reactivity of cyclobutanones represents a powerful and elegant strategy in synthetic organic chemistry for accessing complex molecular architectures. Owing to their inherent ring strain, these four-membered cyclic ketones undergo efficient photochemical transformations not readily observed in their acyclic or larger-ring counterparts.[1][2] The primary photochemical event upon ultraviolet irradiation is typically a Norrish Type I cleavage, which involves the homolytic scission of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[1][3] This process generates a 1,4-acyl-alkyl diradical intermediate, which serves as a versatile branching point for various subsequent reactions, including decarbonylation, cycloelimination, or ring expansion to an oxacarbene.[4][5]

This guide focuses on the specific case of 2-(2-chloroethyl)cyclobutan-1-one, a substrate uniquely poised for an intramolecular rearrangement. The presence of the α-substituent with a terminal electrophilic site suggests a pathway dominated by intramolecular cyclization following the initial photochemical activation. The anticipated product is a bicyclo[3.2.0]heptan-1-one scaffold, a valuable structural motif found in numerous natural products and serving as a key building block in medicinal chemistry and drug discovery.[6][7] We will explore the mechanistic underpinnings of this transformation, detail the critical experimental parameters that govern its efficiency, and provide a robust protocol for its execution in a research setting.

Mechanistic Rationale: An Intramolecular Diradical Cyclization Pathway

The transformation is initiated by the absorption of UV light by the carbonyl chromophore, promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π). This n→π excited state is the catalyst for the key bond-breaking event.

  • Norrish Type I (α-Cleavage): The strained C1-C2 bond of the cyclobutanone ring undergoes homolytic cleavage. This is a highly efficient process in cyclobutanones due to the release of ring strain.[1] This cleavage generates a 1,4-acyl-alkyl diradical intermediate. The cleavage is regioselective, favoring the formation of the more stable secondary radical at the C2 position.

  • Intramolecular Radical Cyclization: Unlike simple cyclobutanones that might undergo decarbonylation, the diradical intermediate from 2-(2-chloroethyl)cyclobutan-1-one is perfectly configured for an intramolecular reaction. The alkyl radical at the terminus of the original chloroethyl chain is now positioned to attack the acyl radical carbon. This 5-exo-trig cyclization is kinetically favored and results in the formation of a new five-membered ring, yielding the bicyclo[3.2.0]heptanone skeleton.

  • Product Formation: The resulting bicyclic structure is the thermodynamically stable product of this pathway. The fate of the chlorine atom can vary; under these radical conditions, it is expected to remain intact on the final bicyclic ketone.

The proposed mechanistic pathway is visualized in the diagram below.

Photochemical_Rearrangement_Mechanism sub 2-(2-Chloroethyl)cyclobutan-1-one excited Excited State (S1, n→π*) sub->excited hν (UV Light) diradical 1,4-Acyl-Alkyl Diradical (Intermediate) excited->diradical Norrish Type I α-Cleavage product Bicyclo[3.2.0]heptan-1-one Derivative diradical->product Intramolecular Radical Cyclization

Caption: Proposed mechanism for the photochemical rearrangement.

Application Notes: Optimizing Experimental Conditions

The success of this intramolecular photochemical rearrangement hinges on careful control of several key experimental parameters. The primary goal is to maximize the desired intramolecular pathway while suppressing potential side reactions such as intermolecular dimerization, solvent trapping, or decomposition.

ParameterRecommended ConditionRationale & Justification
Light Source Medium-pressure mercury lamp (≥200 W)Provides high-intensity UV output. The n→π* transition for saturated ketones typically occurs around 280-320 nm.[2][3]
Filter Pyrex glass immersion well or filter sleevePyrex effectively blocks high-energy UVC light (<280 nm), which can induce undesired side reactions or product decomposition. It selectively transmits the UVA/UVB wavelengths needed for the target n→π* excitation.
Solvent Degassed Benzene, Toluene, or AcetonitrileAn inert solvent is critical. Protic or nucleophilic solvents (e.g., methanol) must be avoided as they can trap the oxacarbene intermediate that may form via a competing ring-expansion pathway, leading to tetrahydrofuran byproducts.[4][8]
Concentration High Dilution (0.01 - 0.05 M)Crucial for favoring the unimolecular (intramolecular) cyclization pathway. Higher concentrations increase the probability of intermolecular reactions, such as dimerization of the diradical intermediate, leading to complex product mixtures and reduced yield of the target bicycle.
Temperature 15-25 °C (with cooling)Photochemical reactions are initiated by light, not heat. Running the reaction at or below ambient temperature minimizes competing ground-state thermal reactions and improves the stability of the reactant and product. The lamp will generate significant heat, requiring active cooling.
Inert Atmosphere Nitrogen or Argon PurgeMolecular oxygen is a triplet-state quencher and can react with radical intermediates, leading to undesired oxidative side products and termination of the radical chain process. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the irradiation is essential for high yields.

Detailed Experimental Protocol

This protocol describes a representative procedure for the photochemical rearrangement on a laboratory scale.

Materials and Equipment
  • 2-(2-Chloroethyl)cyclobutan-1-one (Substrate)

  • Anhydrous, degassed benzene (or toluene/acetonitrile)

  • Standard laboratory glassware

  • Photochemical reactor (e.g., 450W Hanovia medium-pressure mercury lamp with a Pyrex immersion well)

  • Cooling system (circulating water or cryostat)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with a bubbler

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Analytical instruments: TLC plates, GC-MS, NMR spectrometer, IR spectrometer

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Solution Preparation: In a suitable flask, dissolve 2-(2-chloroethyl)cyclobutan-1-one (e.g., 500 mg) in the chosen anhydrous solvent (e.g., 250 mL of benzene to achieve a concentration of ~0.012 M).

  • Reactor Assembly: Transfer the solution to the photochemical reactor vessel. Place a magnetic stir bar in the solution. Assemble the apparatus, ensuring the Pyrex immersion well is correctly positioned and the cooling lines are securely attached.

  • Degassing: Begin vigorous stirring and purge the solution with a steady stream of dry nitrogen or argon gas through a needle for at least 30 minutes to remove dissolved oxygen. After purging, maintain a positive pressure of inert gas.

  • Irradiation: Start the circulation of the coolant (target temperature: 20 °C). Once the temperature has stabilized, turn on the mercury lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detectable. Typical reaction times can range from 4 to 12 hours, depending on the lamp intensity and quantum yield.

  • Work-up: Once the reaction is complete, turn off the lamp but continue cooling and stirring for another 15 minutes. Disassemble the reactor and transfer the reaction mixture to a round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude product, which is typically a viscous oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Use a solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to elute the product. Combine the fractions containing the pure product as identified by TLC.

  • Characterization: Remove the solvent from the pure fractions to yield the final bicyclic ketone. Confirm its identity and purity using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the bicyclo[3.2.0]heptanone structure.

    • IR Spectroscopy: To verify the presence of the cyclopentanone carbonyl (~1740 cm⁻¹) and the absence of the cyclobutanone carbonyl (~1780 cm⁻¹).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Troubleshooting and Safety

  • Low Conversion: If the reaction stalls, ensure the lamp is functioning correctly and is not aged. Check for leaks in the inert gas line, as oxygen contamination is a common cause of failure.

  • Formation of Polymer/Tarry Material: This often indicates that the concentration was too high, leading to intermolecular reactions, or that the irradiation was conducted without a proper filter, causing product decomposition.

  • Multiple Products: The formation of multiple spots on TLC may indicate competing photochemical pathways. Purification by chromatography should be carefully optimized to isolate the desired isomer. The stereochemistry of the cyclization should also be considered and may require advanced characterization.

  • Safety Precautions: UV radiation is extremely damaging to the eyes and skin; always operate photochemical reactors in a light-tight enclosure or behind appropriate shielding. Organic solvents are flammable and should be handled in a well-ventilated fume hood. Exercise caution when handling chlorinated organic compounds.

References

  • Photochemical ring expansion of a bridged cyclobutanone. Crystal and molecular structure of the photoproduct acetal. Canadian Science Publishing.
  • Photochemical Ring Expansion of α-Alkoxycyclobutanones to 2-Acetoxy-5-alkoxytetrahydrofurans: Nucleophilic Reactions at the 2-Position.
  • Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Request PDF.
  • Molecular photochemistry. XXVII. Photochemical ring expansion of cyclobutanone, substituted cyclobutanones, and related cyclic ketones. Journal of the American Chemical Society.
  • Photochemical preparation of cyclopropanes
  • Photochemistry of Carbonyl Compounds.
  • Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface.
  • Photochemistry of carbony compounds.pptx. Slideshare.
  • Photochemistry. Scribd.
  • Photochemical synthesis of nucleoside analogues from cyclobutanones: bicyclic and isonucleosides. PubMed.
  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. MDPI.
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science (RSC Publishing).
  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline.
  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery.
  • Photochemical Rearrangements Final. Baran Lab.

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Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of the Chloroethyl Group in Cyclobutanones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Potential of 2-(2-Chloroethyl)cyclobutanones Cyclobutane and cyclobutanone moieties are valuable structural motifs in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of 2-(2-Chloroethyl)cyclobutanones

Cyclobutane and cyclobutanone moieties are valuable structural motifs in medicinal chemistry and natural product synthesis, often imparting unique conformational constraints and metabolic stability.[1][2] The 2-(2-chloroethyl)cyclobutanone scaffold, in particular, serves as a versatile precursor for a diverse array of more complex molecular architectures. The chloroethyl side chain provides a reactive handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the construction of spirocyclic systems, the extension of side chains, and the introduction of heteroatoms, all of which are of significant interest in drug discovery programs.[3][4]

This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on 2-(2-chloroethyl)cyclobutanones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, validated protocols for a range of common nucleophiles, and discuss critical experimental parameters and potential challenges.

Mechanistic Considerations: A Triad of Possibilities

The reactivity of the primary alkyl chloride in the 2-(2-chloroethyl)cyclobutanone system is governed by the principles of nucleophilic substitution.[5] The primary nature of the carbon bearing the chlorine atom strongly favors an SN2 mechanism .[6][7] However, the unique structural features of the substrate can also allow for alternative pathways, namely intramolecular cyclization (a form of neighboring group participation) and, under certain conditions, competing elimination reactions .

The Dominant SN2 Pathway

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the chloride ion), leading to an inversion of stereochemistry at the reaction center.[6] This is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[7]

  • Key Factors for a Successful SN2 Reaction:

    • Strong Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[8] Stronger nucleophiles, such as azide, cyanide, and thiolates, will react more readily.[8]

    • Aprotic Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more reactive.[9]

    • Leaving Group Ability: While chloride is a reasonably good leaving group, its reactivity can be enhanced by converting it to a better leaving group, such as iodide, via the Finkelstein reaction.[8][10]

Intramolecular Cyclization: Formation of Spiro[2.3]hexan-4-ones

A fascinating and synthetically useful alternative pathway is the intramolecular nucleophilic attack of the cyclobutanone enolate on the chloroethyl side chain. This neighboring group participation leads to the formation of a spirocyclic ketone, specifically a spiro[2.3]hexan-4-one.[11][4] This intramolecular alkylation is typically promoted by a strong, non-nucleophilic base which generates the enolate.

Neighboring Group Participation by Heteroatoms

If a heteroatom with a lone pair of electrons is present in the molecule, it can act as an internal nucleophile, leading to anchimeric assistance.[12][13][14] This can significantly increase the reaction rate compared to a similar substrate lacking the neighboring group.[12][14] The reaction proceeds through a cyclic intermediate, and the subsequent attack by an external nucleophile often results in retention of the overall stereochemistry.[13][15]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

S_N_2_Mechanism cluster_0 SN2 Reaction Reactant 2-(2-Chloroethyl)cyclobutanone TransitionState [Nu---C---Cl]⁻ Reactant->TransitionState Backside Attack Nucleophile Nu⁻ Nucleophile->TransitionState Product Substituted Cyclobutanone TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: Generalized SN2 mechanism on the chloroethyl group.

Intramolecular_Cyclization cluster_1 Intramolecular Cyclization (Spirocycle Formation) Start 2-(2-Chloroethyl)cyclobutanone Enolate Cyclobutanone Enolate Start->Enolate Deprotonation Base Base Base->Enolate Spirocycle Spiro[2.3]hexan-4-one Enolate->Spirocycle Intramolecular SN2 Chloride Cl⁻

Caption: Formation of a spirocycle via intramolecular alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: General Procedure for SN2 Displacement with Sodium Azide

This protocol details the synthesis of 2-(2-azidoethyl)cyclobutanone, a versatile intermediate for the introduction of an amine functionality.

Materials:

  • 2-(2-Chloroethyl)cyclobutanone

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-(2-chloroethyl)cyclobutanone (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Causality Behind Choices:

  • Sodium Azide: A strong nucleophile that readily displaces the chloride.

  • DMF: A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[10]

  • Aqueous Workup: To remove the DMF and unreacted sodium azide.

Protocol 4.2: Finkelstein Reaction for Iodide Substitution

This protocol describes the conversion of the chloroethyl group to the more reactive iodoethyl group. The resulting 2-(2-iodoethyl)cyclobutanone can be used in subsequent nucleophilic substitution reactions with weaker nucleophiles.

Materials:

  • 2-(2-Chloroethyl)cyclobutanone

  • Sodium iodide (NaI)

  • Acetone

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-(2-chloroethyl)cyclobutanone (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir. A white precipitate of sodium chloride will form as the reaction progresses.[8][10]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-iodoethyl)cyclobutanone, which can often be used in the next step without further purification.

Causality Behind Choices:

  • Sodium Iodide: The source of the iodide nucleophile.

  • Acetone: The insolubility of NaCl in acetone drives the equilibrium towards the product according to Le Chatelier's principle.[9]

Protocol 4.3: Intramolecular Cyclization to Form Spiro[2.3]hexan-4-one

This protocol outlines the base-mediated intramolecular alkylation to synthesize the spirocyclic ketone.

Materials:

  • 2-(2-Chloroethyl)cyclobutanone

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 eq) or sodium hydride (1.1 eq).

  • Slowly add a solution of 2-(2-chloroethyl)cyclobutanone (1.0 eq) in anhydrous THF to the base suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting spiro[2.3]hexan-4-one by flash column chromatography.

Causality Behind Choices:

  • Strong, Non-nucleophilic Base: To deprotonate the α-carbon of the cyclobutanone to form the enolate without competing nucleophilic attack on the chloroethyl group.

  • Anhydrous Conditions: To prevent quenching of the strong base.

Data Summary and Comparison

The choice of nucleophile and reaction conditions will significantly impact the outcome of the reaction. The following table provides a general overview of expected reactivity and conditions.

NucleophileRelative StrengthTypical SolventTemperature Range (°C)Expected Product TypeNotes
N₃⁻ (Azide)StrongDMF, DMSO25 - 60AzideGood for subsequent reduction to amine.
CN⁻ (Cvanide)StrongDMSO, DMF25 - 80NitrileAllows for chain extension and further functionalization.
RS⁻ (Thiolate)StrongTHF, Ethanol0 - 25ThioetherHighly nucleophilic.
I⁻ (Iodide)StrongAcetoneRefluxIodideFinkelstein reaction; product is a more reactive electrophile.[8]
R₂NH (Secondary Amine)ModerateAcetonitrile, THF25 - RefluxTertiary AminePotential for over-alkylation with primary amines.
RO⁻ (Alkoxide)StrongCorresponding Alcohol, THF0 - RefluxEtherWilliamson ether synthesis.[10]
Enolate (intramolecular)StrongTHF, DME0 - 25SpirocycleRequires a strong, non-nucleophilic base.[11]

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider converting the chloride to an iodide using the Finkelstein reaction (Protocol 4.2).[8] Increasing the reaction temperature can also improve the rate, but be mindful of potential side reactions like elimination.

  • Elimination Side Products: The use of bulky, non-nucleophilic bases can favor elimination over substitution. For SN2 reactions, it is crucial to use a good nucleophile that is not excessively basic.

  • Purification Challenges: Some of the nitrogen-containing products can be basic and may require specific chromatographic conditions (e.g., addition of a small amount of triethylamine to the eluent) to prevent streaking on silica gel.

Conclusion

The 2-(2-chloroethyl)cyclobutanone system is a powerful and versatile platform for the synthesis of a wide range of substituted cyclobutanes and spirocyclic compounds. A thorough understanding of the underlying reaction mechanisms—SN2, intramolecular cyclization, and neighboring group participation—is essential for predicting reaction outcomes and for the rational design of synthetic routes. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

  • Lindsay, V. N. G., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • Lindsay, V. N. G., et al. (n.d.). Expedient Access to Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MedLife Mastery. (2025, February 1). The Nucleophilic Substitution Reaction - MCAT Content. Retrieved from [Link]

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Singh, V., et al. (n.d.). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry - Section B. [Link]

  • Krapcho, A. P. (1974). Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes. Semantic Scholar. [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • ResearchGate. (2026, February 5). A New Synthesis of Cyclobutanones: Highly Selective Carbonylation of Titanacyclobutane Complexes Prepared by Free Radical Alkylation. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]

  • Wasserman, H. H., et al. (n.d.). The generation and rearrangement of 2-(diazoacetyl)cyclobutanones: the formation of 5-spirocyclopropyl-2(5H)-furanones. The Journal of Organic Chemistry. [Link]

  • University of Melbourne. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Xi, Y., et al. (2016, September 13). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. [Link]

  • Chemistry LibreTexts. (2020, July 16). 7.11: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]

  • Wencel-Delord, J., et al. (n.d.). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PMC. [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

  • YouTube. (2020, November 17). Sn2 Reaction: Nucleophilic Substitution of Chloroethane. Retrieved from [Link]

  • Degennaro, L., et al. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (n.d.). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 2-Azametallacyclobutanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dual Iminium- and Lewis Base Catalyzed Morita-Baylis-Hillman Reaction on Cyclopent-2-enone. Retrieved from [Link]

  • PubMed. (2015, October 5). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Retrieved from [Link]

  • PubMed. (2022, November 2). Aqueous Amine-Tolerant [2+2] Photocycloadditions of Unactivated Olefins. Retrieved from [Link]

Sources

Method

Application Note: Baeyer-Villiger Oxidation of 2-(2-Chloroethyl)cyclobutan-1-one

Executive Summary This application note details the precision oxidation of 2-(2-chloroethyl)cyclobutan-1-one to its corresponding -lactone, 5-(2-chloroethyl)dihydrofuran-2(3H)-one . This transformation relies on the Baey...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the precision oxidation of 2-(2-chloroethyl)cyclobutan-1-one to its corresponding


-lactone, 5-(2-chloroethyl)dihydrofuran-2(3H)-one . This transformation relies on the Baeyer-Villiger Oxidation (BVO), a nucleophilic rearrangement where an oxygen atom is inserted into a ketone ring.[1][2][3]

For researchers in drug development, this specific lactone is a high-value scaffold, often serving as a precursor for spirocyclic ethers and functionalized terpenes. The critical challenge lies in regiocontrol : ensuring migration of the substituted carbon (C2) rather than the unsubstituted methylene (C4) to yield the 5-substituted lactone exclusively.

Mechanistic Principles & Regiochemistry

The reaction proceeds via the Criegee Intermediate , formed by the nucleophilic attack of the peroxy acid on the carbonyl carbon.[4] The decisive step is the migration of a carbon-carbon bond to the electron-deficient oxygen.

Migratory Aptitude (The Predictor)

The regioselectivity is governed by the ability of the migrating group to stabilize a partial positive charge in the transition state.[5] For 2-substituted cyclobutanones, the migratory aptitude follows the order: Tertiary > Secondary (Substituted C2) > Primary (Unsubstituted C4) > Methyl

In this substrate, the C2 carbon (bearing the chloroethyl group) is secondary, while the C4 carbon is primary. Therefore, migration of C2 is electronically favored , leading to the 5-substituted


-lactone.
Pathway Visualization

The following diagram illustrates the divergent pathways and the selection of the thermodynamic and kinetic major product.

BVO_Mechanism Ketone 2-(2-Chloroethyl) cyclobutan-1-one Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee + m-CPBA / H+ Peracid Peracid (m-CPBA) ProdA MAJOR PRODUCT 5-(2-Chloroethyl) dihydrofuran-2(3H)-one Criegee->ProdA Preferred Migration (Electronic Stabilization) ProdB MINOR PRODUCT 3-(2-Chloroethyl) dihydrofuran-2(3H)-one Criegee->ProdB Disfavored PathA Path A: Migration of C2 (Secondary Carbon) PathB Path B: Migration of C4 (Primary Carbon)

Figure 1: Mechanistic divergence in the BVO of 2-substituted cyclobutanones. Path A is favored due to the higher migratory aptitude of the secondary carbon.

Experimental Protocols

Method A: Standard Bench-Scale Oxidation (m-CPBA)

Best for: Small scale (<5g), high reliability, initial R&D screening. Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Reactant2-(2-Chloroethyl)cyclobutan-1-one
m-CPBA 1.2 - 1.5OxidantUse 70-77% purity grade; calculate based on active oxygen.
NaHCO₃ 2.0BufferNeutralizes m-chlorobenzoic acid byproduct; prevents acid-catalyzed side reactions.
DCM SolventSolventDichloromethane, anhydrous preferred.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-chloroethyl)cyclobutan-1-one (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (2.0 equiv) directly to the solution. Note: Buffering is critical to protect the alkyl chloride from acid-mediated hydrolysis or elimination.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 6–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde) or GC-MS.

  • Quenching: Once conversion is >95%, cool to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 20 minutes until the starch-iodide test is negative.

  • Workup:

    • Separate phases.[6]

    • Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid.

    • Wash with brine (1x).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Method B: Green Scale-Up Protocol (H₂O₂ / Lewis Acid)

Best for: Large scale (>10g), green chemistry requirements, cost reduction. Reagent: 30% Hydrogen Peroxide with a Lewis Acid catalyst (e.g., Sn-zeolite or simple Brønsted acids if substrate tolerates).

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Reactant
30% H₂O₂ (aq) 2.0Oxidant
Acetic Acid SolventSolvent/Catalyst
Amberlyst-15 10 wt%Solid Acid Catalyst
Step-by-Step Procedure
  • Setup: Dissolve substrate in Glacial Acetic Acid (0.5 M). Add Amberlyst-15 resin (10 wt% relative to substrate).

  • Addition: Heat system to 40 °C . Add 30% H₂O₂ dropwise via syringe pump to control the exotherm.

  • Stirring: Stir at 40–50 °C for 4–8 hours.

  • Workup: Filter off the solid catalyst (can be regenerated). Dilute filtrate with water and extract with Ethyl Acetate (3x).

  • Neutralization: Rigorously wash organic layers with saturated NaHCO₃ to remove acetic acid. Residual acid can catalyze lactone hydrolysis.

  • Isolation: Dry and concentrate. Distillation under high vacuum is recommended for purification on this scale.

Analytical Validation (Self-Validating the Protocol)

To ensure the correct regioisomer (5-substituted lactone) was formed, verify the following spectroscopic markers.

TechniqueDiagnostic FeatureExpected Value (Approx.)Interpretation
¹H NMR C5-H (Methine)

4.3 - 4.6 ppm (m, 1H)
Downfield shift confirms proton is on a carbon attached to Oxygen (Lactone O-CH-R).
¹H NMR C3-H (Methylene)

2.3 - 2.6 ppm (m, 2H)
Alpha-carbonyl protons; distinct from starting material cyclobutanone peaks.
¹³C NMR Carbonyl (C=O)

175 - 178 ppm
Characteristic lactone carbonyl (Ester-like).
¹³C NMR C5 (O-CH-R)

78 - 82 ppm
Confirms oxygen insertion adjacent to the substituted carbon.
IR C=O Stretch 1770 - 1780 cm⁻¹

-Lactone frequency (higher than acyclic esters due to ring strain).

Isomer Check: If the minor isomer (3-substituted) were formed, the O-CH₂ protons would appear as a triplet around 4.2-4.4 ppm, integrating to 2H . The major product (5-substituted) has a methine signal integrating to 1H .

Safety & Hazard Control

HazardRisk LevelMitigation Strategy
Peroxide Explosion HighNever distill reaction mixtures containing peroxides. Always test with starch-iodide paper and quench with Sodium Thiosulfate before concentration.
Exotherm MediumBVO is exothermic. Use active cooling (ice bath) during oxidant addition. Use a blast shield for scales >10g.
Alkyl Chloride LowAvoid strong bases (NaOH, KOH) during workup to prevent E2 elimination of the chloroethyl group to a vinyl group. Use Bicarbonate.

References

  • General Mechanism & Regioselectivity

    • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.

  • Cyclobutanone Oxidation Specifics

    • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions.[7] Geminal alkylation. Baeyer-Villiger oxidation of cyclobutanones.[8][9] Journal of the American Chemical Society, 95(1), 289-290.

  • Green Chemistry Variants (H₂O₂/Catalyst)

    • ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2004). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105-4124.

  • Safety in Peroxide Reactions

    • Agrawal, A., & Jones, C. W. (2021). Safety Considerations in the Synthesis and Handling of Organic Peroxides. Organic Process Research & Development.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 2-(2-Chloroethyl)cyclobutan-1-one for Medicinal Chemistry

Abstract This technical guide provides a comprehensive and scalable protocol for the synthesis of 2-(2-chloroethyl)cyclobutan-1-one, a valuable building block for medicinal chemistry. The synthesis is centered around the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 2-(2-chloroethyl)cyclobutan-1-one, a valuable building block for medicinal chemistry. The synthesis is centered around the alkylation of a cyclobutanone-derived imine, a robust and scalable method for the formation of α-substituted cyclobutanones. This document will detail the scientific rationale behind the chosen synthetic strategy, provide a step-by-step experimental protocol, and discuss the critical parameters for successful and scalable production. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this important synthetic intermediate.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique structural properties, including a puckered conformation and inherent ring strain, offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates.[2][3] The incorporation of a cyclobutane moiety can confer a degree of conformational rigidity, which can be advantageous for enhancing binding affinity to biological targets. Furthermore, the three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability and solubility when used as a bioisosteric replacement for planar aromatic rings.[4]

Cyclobutanone derivatives, in particular, serve as versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[5] The electrophilic nature of the carbonyl group, enhanced by the ring strain, makes it a reactive handle for further functionalization.[5] The title compound, 2-(2-chloroethyl)cyclobutan-1-one, is a bifunctional molecule featuring both a reactive ketone and a chloroethyl side chain. This combination makes it an attractive starting material for the synthesis of various heterocyclic systems and for the introduction of a flexible linker in drug candidates, enabling exploration of structure-activity relationships (SAR).

This application note outlines a scalable and efficient synthesis of 2-(2-chloroethyl)cyclobutan-1-one, designed to be accessible to researchers in both academic and industrial settings.

Synthetic Strategy: Alkylation of a Cyclobutanone Imine

The chosen synthetic route involves a three-step sequence, as depicted in the workflow below. This strategy was selected for its scalability, use of readily available starting materials, and the high yields typically associated with each step.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis A Cyclobutanone C N-(Cyclobutylidene)isopropylamine A->C TiCl4, Et2O B Isopropylamine B->C F N-(2-(2-Chloroethyl)cyclobutylidene)isopropylamine C->F 1. Deprotonation D LDA, THF, -78 °C D->F E 1-Bromo-2-chloroethane E->F 2. Alkylation H 2-(2-Chloroethyl)cyclobutan-1-one F->H G Aqueous Oxalic Acid G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Alkylation of Cyclobutanone with 1-Bromo-2-chloroethane

Welcome to the Process Chemistry Support Hub. This guide is specifically designed for researchers and drug development professionals scaling up or optimizing the synthesis of spiro[1]hexan-4-one[2].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. This guide is specifically designed for researchers and drug development professionals scaling up or optimizing the synthesis of spiro[1]hexan-4-one[2]. The transformation relies on the double


-alkylation (spirocyclopropanation) of cyclobutanone using the dielectrophile 1-bromo-2-chloroethane.

Because cyclobutanone is highly strained and 1-bromo-2-chloroethane is prone to side reactions, achieving high yields requires precise control over thermodynamics and kinetics. This guide synthesizes field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure experimental success.

Mechanistic Overview & Causal Logic

The synthesis of spiro[1]hexan-4-one proceeds via a stepwise mechanism. Understanding the causality behind each step is critical for troubleshooting:

  • First Deprotonation: A strong, non-nucleophilic base deprotonates the

    
    -carbon of cyclobutanone to form a reactive enolate.
    
  • Intermolecular

    
    :  The enolate attacks 1-bromo-2-chloroethane. Causality:  Bromide is displaced first because the C–Br bond is weaker and more polarizable than the C–Cl bond, making it a superior leaving group. This selective reactivity prevents the formation of complex polymeric mixtures.
    
  • Second Deprotonation & Intramolecular

    
    :  The same 
    
    
    
    -carbon is deprotonated again. The resulting enolate undergoes an intramolecular
    
    
    attack, displacing the chloride ion to close the cyclopropane ring[3].

G N1 Cyclobutanone N2 Base (e.g., NaH) Deprotonation N1->N2 N3 Cyclobutanone Enolate N2->N3 N4 1-Bromo-2-chloroethane (SN2 Attack on C-Br) N3->N4 N5 Mono-alkylated Intermediate (2-(2-chloroethyl)cyclobutan-1-one) N4->N5 N6 Base (2nd Deprotonation) N5->N6 N7 Intramolecular SN2 (Chloride displacement) N6->N7 N8 Spiro[2.3]hexan-4-one (Target Product) N7->N8

Mechanistic pathway of cyclobutanone spirocyclopropanation.

Troubleshooting FAQs

Q1: My reaction yield is extremely low, and I am observing vigorous gas evolution upon adding the base. What is happening? A1: You are likely observing the


 elimination of 1-bromo-2-chloroethane to form volatile vinyl chloride gas. This occurs when using highly sterically hindered bases like Potassium tert-butoxide (KOtBu) at elevated temperatures. KOtBu is a bulky base that strongly favors Hofmann-type elimination over nucleophilic substitution[4].
Solution: Pre-form the cyclobutanone enolate at 0 °C before adding the dielectrophile, or switch to a less sterically demanding base like Sodium Hydride (NaH).

Q2: GC-MS analysis shows the reaction stalls at an intermediate with m/z ~132. How do I drive it to completion? A2: The peak at m/z 132 corresponds to the mono-alkylated intermediate, 2-(2-chloroethyl)cyclobutan-1-one. The reaction stalls because chloride is a relatively poor leaving group for the sterically demanding intramolecular ring closure. Solution: Add a catalytic amount of Sodium Iodide (0.1 equiv). This initiates a Finkelstein reaction, exchanging the unreactive chloride for an iodide in situ, which dramatically accelerates the final cyclization step.

Q3: I am detecting acyclic carboxylic acids in my crude mixture. Why is the cyclobutanone decomposing? A3: Cyclobutanone is highly strained. The


 hybridized carbonyl carbon imposes ~109° bond angles on a ring that geometrically prefers ~90°, creating severe angle strain. If your reagents are wet, hydroxide ions (

) form. Hydroxide is highly nucleophilic and will attack the carbonyl carbon, forming a tetrahedral intermediate that relieves ring strain by breaking the C–C bond (a retro-aldol-type cleavage). Solution: Ensure strictly anhydrous conditions. Never use nucleophilic bases (like NaOH or KOH) for this substrate.

Quantitative Data: Base Selection Matrix

Selecting the correct base is the most critical parameter for this reaction. The table below summarizes the causality and expected outcomes for various base systems.

Base SystemNucleophilicitySteric HindrancePrimary Failure Mode / ByproductTypical Target Yield
NaOH / KOH HighLowNucleophilic attack causing ring-opening< 15%
LDA Very LowVery HighIncomplete 2nd alkylation / Aldol condensation30 - 45%
KOtBu LowHigh

elimination of dihaloethane (Vinyl Chloride)
55 - 65%
NaH (Optimized) Very LowLowMoisture sensitivity (requires strict inert gas)75 - 85%

Validated Experimental Protocol

This self-validating protocol utilizes NaH to prevent


 elimination while maintaining the basicity required for the double deprotonation.

Materials:

  • Cyclobutanone (1.0 equiv, strictly anhydrous)

  • 1-Bromo-2-chloroethane (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv)

  • Sodium Iodide (0.1 equiv, catalyst)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet. Self-Validation: A properly dried flask will not cause bubbling when the NaH is initially suspended in THF.

  • Base Suspension: Add NaH (2.5 equiv) to the flask, followed by anhydrous THF (to achieve a 0.5 M concentration). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add cyclobutanone (1.0 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C. Self-Validation: Gentle hydrogen gas evolution indicates successful deprotonation. Vigorous foaming indicates moisture contamination.

  • Alkylation: Add 1-bromo-2-chloroethane (1.2 equiv) and NaI (0.1 equiv) dropwise to the cold enolate solution.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via GC-MS. The reaction is complete when the mono-alkylated intermediate (m/z 132) is consumed, and the spiro[1]hexan-4-one product (m/z 96) is the dominant peak[2].

  • Workup: Cool to 0 °C and carefully quench unreacted NaH with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure (Caution: the product is somewhat volatile; do not heat the water bath above 30 °C).

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct sub-optimal reaction conditions on the bench.

Workflow Start Issue: Low Yield of Target? Q1 High levels of vinyl chloride (Elimination)? Start->Q1 A1 Reduce Temp to 0°C or use less bulky base (NaH) Q1->A1 Yes Q2 Ring-opened byproducts detected? Q1->Q2 No A2 Ensure strictly anhydrous conditions Avoid nucleophilic bases (NaOH/KOH) Q2->A2 Yes Q3 Reaction stalls at mono-alkylation? Q2->Q3 No A3 Add catalytic NaI (Finkelstein) Extend reaction time Q3->A3 Yes

Troubleshooting decision tree for low yield issues.

References

  • PubChem (NIH).Spiro(2.3)hexan-4-one | C6H8O | CID 10877057.
  • Organic Chemistry Portal.Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Master Organic Chemistry.Reagent Friday: Potassium tert-butoxide[KOC(CH3)3].

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Chloroethyl)cyclobutan-1-one Intermediates

Welcome to our dedicated technical support center for navigating the complexities of purifying 2-(2-chloroethyl)cyclobutan-1-one and its analogs. As a key intermediate in numerous synthetic pathways, the successful isola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of purifying 2-(2-chloroethyl)cyclobutan-1-one and its analogs. As a key intermediate in numerous synthetic pathways, the successful isolation of this compound is often hampered by its inherent instability. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis and the purity of your final product.

Understanding the Challenge: The Instability of the Cyclobutanone Core

The purification of 2-(2-chloroethyl)cyclobutan-1-one is a significant challenge due to the inherent strain of the four-membered ring system.[1][2] This strain makes the molecule susceptible to a variety of decomposition pathways, including ring expansion, fragmentation, and elimination reactions, particularly under thermal stress or in the presence of acidic or basic impurities.[3][4] The presence of the reactive 2-chloroethyl side chain further complicates purification, introducing the potential for intramolecular reactions and elimination to form vinylcyclobutanone.[5]

This guide will equip you with strategies to mitigate these challenges, focusing on low-temperature and non-chromatographic techniques to preserve the integrity of this valuable intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(2-chloroethyl)cyclobutan-1-one.

Question: My product is decomposing during column chromatography, even with a silica gel stationary phase. What's happening and how can I prevent it?

Answer:

Product decomposition on silica gel is a common issue with sensitive compounds like 2-(2-chloroethyl)cyclobutan-1-one. The primary culprits are the acidic nature of standard silica gel and the localized heating that can occur during solvent elution. This can catalyze degradation pathways such as ring-opening or elimination of HCl from the side chain.

Recommended Solutions:

  • Low-Temperature Column Chromatography: This is the most effective strategy to minimize thermal decomposition. By maintaining a low temperature throughout the purification process, you can significantly slow down degradation reactions.

  • Neutralized Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. A common method is to wash the silica with a solution of triethylamine in your chosen eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or cyano.

  • Flash Chromatography: The rapid nature of flash chromatography minimizes the contact time of your compound with the stationary phase, reducing the opportunity for degradation.

Question: I'm observing a new, more non-polar impurity by TLC analysis after my purification attempt. What could this be?

Answer:

The formation of a more non-polar impurity is often indicative of an elimination reaction. In the case of 2-(2-chloroethyl)cyclobutan-1-one, the most likely byproduct is 2-vinylcyclobutan-1-one, formed by the loss of HCl. This can be triggered by heat or the presence of a base.

Recommended Solutions:

  • Strict Temperature Control: Ensure all steps of your workup and purification are performed at low temperatures (0 °C to -20 °C).

  • Acidic Quench: During your reaction workup, use a mild acidic quench (e.g., saturated aqueous NH4Cl) to neutralize any remaining base before solvent removal.

  • Avoid Basic Conditions: Be mindful of using strong bases in your workup or purification steps unless absolutely necessary.

Question: My yield is significantly lower after removing the solvent on a rotary evaporator. How can I concentrate my product without loss?

Answer:

The combination of heat and vacuum during rotary evaporation can be detrimental to thermally sensitive compounds. Even at reduced pressure, the temperature of the flask can be high enough to induce decomposition.

Recommended Solutions:

  • Low-Temperature Rotary Evaporation: Use a cooling bath (ice-water or cryocool) on your rotary evaporator to keep the sample temperature low during solvent removal.

  • Azeotropic Removal with a High-Boiling Solvent: If your compound is in a low-boiling solvent, you can add a higher-boiling, inert solvent (like toluene) and carefully remove the lower-boiling solvent under reduced pressure at a low temperature. This leaves your compound in a solution that can be used directly in the next step.

  • Lyophilization (Freeze-Drying): If your compound is in a suitable solvent (e.g., dioxane, tert-butanol), lyophilization can remove the solvent at very low temperatures, preserving the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of 2-(2-chloroethyl)cyclobutan-1-one?

A1: The primary reason for instability is the significant ring strain in the four-membered cyclobutanone ring.[1][2] This strain makes the ring susceptible to cleavage and rearrangement reactions. The presence of the electrophilic carbonyl group and the reactive chloroethyl side chain further contribute to its reactivity and potential for decomposition.[3][5]

Q2: What are the ideal storage conditions for this intermediate?

A2: To maximize its shelf-life, 2-(2-chloroethyl)cyclobutan-1-one should be stored as a dilute solution in a non-polar, aprotic solvent (e.g., hexanes, toluene) at low temperatures (-20 °C to -80 °C) under an inert atmosphere (argon or nitrogen). Neat storage is generally not recommended as it can accelerate decomposition.[6]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my compound?

A3: While GC-MS is a powerful analytical tool, it should be used with caution for thermally unstable compounds. The high temperatures of the injector port and the column can cause on-column decomposition, leading to an inaccurate assessment of purity. If you must use GC-MS, it is crucial to use a low-temperature program and a highly inert column.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable technique for analyzing thermally sensitive molecules.

Q4: Are there any non-chromatographic methods to purify this intermediate?

A4: Yes, for certain impurity profiles, non-chromatographic methods can be very effective:

  • Vacuum Distillation: For larger quantities and to remove non-volatile impurities, short-path vacuum distillation can be employed. It is critical to use a high vacuum to keep the distillation temperature as low as possible.

  • Bisulfite Adduct Formation: This is an excellent method for separating the ketone from non-ketonic impurities. The ketone reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The ketone can then be regenerated by treatment with a base.[8][9][10]

Experimental Protocols

Protocol 1: Low-Temperature Flash Column Chromatography

This protocol describes the purification of 2-(2-chloroethyl)cyclobutan-1-one using a jacketed column to maintain a low temperature.

Materials:

  • Crude 2-(2-chloroethyl)cyclobutan-1-one

  • Silica gel (230-400 mesh), neutralized with 1% triethylamine in the eluent

  • Jacketed chromatography column

  • Recirculating chiller

  • Eluent (e.g., hexane/ethyl acetate gradient)

  • Collection tubes

Procedure:

  • Column Packing: Pack the jacketed column with the neutralized silica gel as a slurry in the initial eluent.

  • Temperature Equilibration: Connect the column to the recirculating chiller and set the temperature to 0 °C. Allow the column to equilibrate for at least 30 minutes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in pre-chilled tubes.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature using a cooled rotary evaporator.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is suitable for removing non-ketonic impurities.

Materials:

  • Crude 2-(2-chloroethyl)cyclobutan-1-one

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Methanol or Dimethylformamide (DMF)

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in methanol or DMF.

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake vigorously for 5-10 minutes. A precipitate of the bisulfite adduct may form.

  • Extraction: Add diethyl ether and water to the funnel and shake. Separate the layers. The aqueous layer contains the bisulfite adduct. The organic layer contains non-ketonic impurities.

  • Ketone Regeneration: Transfer the aqueous layer to a clean separatory funnel. Cool the funnel in an ice bath and slowly add saturated aqueous sodium bicarbonate solution until the solution is basic (check with pH paper).

  • Re-extraction: Extract the regenerated ketone from the aqueous layer with fresh diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent at low temperature.

Data Presentation

Purification MethodAdvantagesDisadvantagesBest For
Low-Temperature Column Chromatography High resolution, applicable to a wide range of impurities.Can be slow, potential for some degradation on the stationary phase.Separating impurities with similar polarity.
Vacuum Distillation Scalable, effective for removing non-volatile impurities.Risk of thermal decomposition if not carefully controlled.Large-scale purification from high-boiling or non-volatile impurities.
Bisulfite Adduct Formation Highly selective for ketones, avoids chromatography.Only removes non-ketonic impurities, requires a regeneration step.Removing non-carbonyl impurities from the crude product.

Visualizations

Experimental Workflow for Purification Strategy Selection

G start Crude 2-(2-Chloroethyl)cyclobutan-1-one impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis decision_impurity Impurities are primarily non-ketonic? impurity_analysis->decision_impurity bisulfite Purification via Bisulfite Adduct Formation decision_impurity->bisulfite Yes decision_polarity Impurities have similar polarity to product? decision_impurity->decision_polarity No final_product Pure Product bisulfite->final_product low_temp_chrom Low-Temperature Column Chromatography decision_polarity->low_temp_chrom Yes decision_scale Large Scale (>10g)? decision_polarity->decision_scale No low_temp_chrom->final_product decision_scale->low_temp_chrom No distillation Vacuum Distillation decision_scale->distillation Yes distillation->final_product

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]

  • Pietrzak, P. (2022). Alpha-Vinylation and Fragmentations of Cyclobutanones. SFU Library Thesis Template. [Link]

  • Frongia, A., Piras, P. P., & Sambiagio, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15594. [Link]

  • Bedard, A. C., et al. (2018). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes, 6(11), 223. [Link]

  • Nakajima, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2145. [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]

  • LCGC International. (2024). Low Phase Ratio Stationary Phase Column Technology for the Characterization of Highly Volatile and Reactive Compounds by Gas-Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (1977). CA1051454A - Process for the preparation of cyclobutanones.
  • Frongia, A., Piras, P. P., & Sambiagio, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15594. [Link]

  • Wikipedia. (2026). Pentethylcyclanone. Retrieved from [Link]

  • Organic Syntheses. Cyclobutanone. Retrieved from [Link]

  • Trost, B. M., & St. Denis, J. D. (2018). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society, 140(34), 10849–10853. [Link]

  • Vorokhta, M., et al. (2025). Low-Temperature Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds: Effect of Distant Substituents on Reactivity. The Journal of Physical Chemistry C. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Organic Syntheses. Preparation of Cyclobutenone. Retrieved from [Link]

  • ResearchGate. (2016). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. Retrieved from [Link]

  • Waters Corporation. (2021). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentanones. Retrieved from [Link]

  • Google Patents. (2015). CN104892385B - A kind of purifying process of cyclobutanone.
  • Organic Chemistry Portal. Cyclobutane synthesis. Retrieved from [Link]

  • Google Patents. (2002). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Thomson, R. J. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11956-11958. [Link]

  • Murata, M., et al. (2012). Stability of 2-alkylcyclobutanones in irradiated retort pouch gyudon topping during room temperature storage (2). Shokuhin shosha, 47(1), 19-22. [Link]

Sources

Optimization

Preventing polymerization of 2-(2-Chloroethyl)cyclobutan-1-one during storage

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(2-Chloroethyl)cyclobutan-1-one. This guide provides in-depth technical information, troubleshooting advice, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2-Chloroethyl)cyclobutan-1-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the inherent instability of this compound and prevent its polymerization during storage and handling.

Part 1: Understanding the Instability of 2-(2-Chloroethyl)cyclobutan-1-one

2-(2-Chloroethyl)cyclobutan-1-one is a highly reactive molecule prone to polymerization due to a combination of structural features. Understanding these underlying causes is critical for implementing effective stabilization strategies.

  • Ring Strain: The four-membered cyclobutane ring is significantly strained. This strain provides a thermodynamic driving force for ring-opening or rearrangement reactions that can initiate polymerization.[1]

  • Acid/Base-Catalyzed Aldol Condensation: Like other ketones with α-hydrogens, 2-(2-Chloroethyl)cyclobutan-1-one can undergo self-condensation.[2] Trace amounts of acid or base can catalyze the formation of an enol or enolate, which then acts as a nucleophile, attacking another ketone molecule.[3][4] This process can lead to the formation of β-hydroxy ketones, which can then dehydrate to form conjugated enones, propagating a polymer chain.[5]

  • Elimination to a Reactive Monomer: The 2-chloroethyl side chain creates a significant pathway for degradation. Under thermal stress or in the presence of trace base, the molecule can undergo elimination of hydrogen chloride (HCl) to form 2-vinylcyclobutanone. This α,β-unsaturated ketone is highly susceptible to rapid free-radical or Michael-addition polymerization.

  • Free-Radical Polymerization: The potential formation of unsaturated species opens the door to free-radical polymerization, which can be initiated by light, heat, or trace impurities like peroxides that may form upon exposure to air.[6][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 2-(2-Chloroethyl)cyclobutan-1-one.

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation and polymerization, the compound must be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer.[8] Low temperatures significantly slow the rates of all potential degradation reactions.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[10] This prevents exposure to oxygen, which can form peroxides that initiate radical polymerization.[11]

  • Container: Use an amber glass vial or bottle with a tightly sealed, inert cap (e.g., PTFE-lined).[12] The amber glass protects the compound from light, which can initiate radical reactions.

  • Purity: Ensure the compound is of high purity and free from acidic or basic residues from its synthesis.

Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A2: Yes, adding a radical inhibitor is highly recommended for long-term storage.

  • Recommended Inhibitor: Butylated hydroxytoluene (BHT) is an excellent choice. It is a highly effective radical scavenger that is soluble in organic compounds and does not require oxygen to function, unlike hydroquinone (HQ) or its monomethyl ether (MEHQ).[11][13]

  • Concentration: A concentration of 100-200 ppm (0.01-0.02% by weight) of BHT is typically sufficient to prevent radical polymerization during storage.[14][15] It is crucial not to add too much inhibitor, as it may interfere with subsequent reactions.

Q3: How do I choose between BHT and other inhibitors like MEHQ?

A3: The choice depends on your storage conditions and intended application.

  • BHT is a versatile radical scavenger that works well under an inert atmosphere.[13]

  • MEHQ (or HQ) is also a very common and effective inhibitor, but it requires the presence of trace amounts of oxygen to function optimally.[11][16] Therefore, if you are storing the compound under a strictly anaerobic (oxygen-free) inert atmosphere, BHT is the superior choice. For general storage where slight air exposure in the headspace might occur, MEHQ is also a viable option.[6]

Q4: What are the visual signs of polymerization?

A4: The onset of polymerization can often be detected visually. Be vigilant for the following signs:

  • Increased Viscosity: The liquid becomes noticeably thicker or more syrupy.

  • Solidification: The compound partially or completely turns into a solid or waxy mass.

  • Color Change: The appearance of a yellow or brown tint can indicate degradation and the formation of conjugated systems.

  • Precipitate Formation: The appearance of insoluble material in the liquid.

Q5: How can I analytically check for purity and the onset of polymerization?

A5: Regular analytical checks are recommended for material that has been in storage for an extended period.

  • NMR Spectroscopy (¹H NMR): This is one of the most effective methods. Look for broadening of peaks, which indicates the formation of oligomers or polymers. The appearance of new signals, particularly in the vinyl region (5-7 ppm), would be a strong indicator of HCl elimination.

  • Gas Chromatography (GC): A fresh sample should show a single, sharp peak. The appearance of multiple peaks, especially at higher retention times (higher boiling points), suggests the formation of dimers and oligomers. A decrease in the area of the main peak over time indicates degradation.

  • Infrared (IR) Spectroscopy: While less quantitative, changes in the carbonyl (C=O) stretching frequency or the appearance of new C=C double bond stretches could indicate polymerization or degradation.

Part 3: Troubleshooting Guide

Problem: My vial of 2-(2-Chloroethyl)cyclobutan-1-one has become viscous, solidified, or changed color.

This is a clear sign that significant polymerization has occurred. Proceed with extreme caution. Runaway polymerization can be exothermic and may lead to pressure buildup in a sealed container.

  • Step 1: Assess the Situation Safely.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

    • Place the vial in a secondary container (like a beaker or tray) to contain any potential leaks.[18]

    • DO NOT attempt to heat or scrape the solidified material. Heating can accelerate the reaction, and mechanical shock could potentially be hazardous with unstable compounds.

  • Step 2: Check for Pressure.

    • Visually inspect the cap for any signs of bulging.

    • If pressure is suspected, do not attempt to open the vial directly. Move it to a fume hood and, if you have the appropriate training and equipment, consider cooling the vial in an ice bath to reduce internal pressure before carefully venting it. If you are not confident, contact your institution's Environmental Health and Safety (EHS) office.

  • Step 3: Safe Disposal.

    • The polymerized material is considered chemical waste. It cannot be used for further experiments.

    • Label the container clearly as "Polymerized 2-(2-Chloroethyl)cyclobutan-1-one Waste."

    • Dispose of the material according to your institution's hazardous waste guidelines. Do not mix it with other waste streams unless explicitly permitted.[19]

  • Step 4: Prevent Recurrence.

    • Review your storage procedures. Was the material stored at the correct temperature? Was it under an inert atmosphere? Was an inhibitor used?

    • Ensure that new batches of the compound are immediately stored under the recommended conditions and stabilized with an appropriate inhibitor.

Part 4: Protocols & Data

Protocol 1: Recommended Procedure for Receiving and Storing
  • Upon receipt, immediately move the container to a cold room or place it in an ice bath.

  • Working in a fume hood, prepare to add an inhibitor if the manufacturer has not already done so.

  • Prepare a stock solution of BHT in a dry, inert solvent (e.g., anhydrous dichloromethane or toluene) at a concentration of 10 mg/mL.

  • Uncap the vial of 2-(2-Chloroethyl)cyclobutan-1-one.

  • Add the appropriate volume of the BHT stock solution to achieve a final concentration of 100-200 ppm. For example, to a 1 gram sample, add 10-20 µL of the 10 mg/mL BHT stock solution.

  • Flush the headspace of the vial with dry argon or nitrogen for 30-60 seconds.

  • Quickly and tightly seal the vial with a PTFE-lined cap.

  • Wrap the cap junction with Parafilm® for extra security.

  • Label the vial clearly, including the date of receipt and the fact that it contains BHT.

  • Place the vial inside a secondary container and store it in a freezer at -20°C or below.

Table 1: Inhibitor Selection Guide
InhibitorCommon NameRecommended Conc. (ppm)MechanismKey Considerations
2,6-di-tert-butyl-4-methylphenolBHT100 - 200[14][15]Radical ScavengerHighly effective without oxygen; preferred for storage under inert gas.[13]
4-MethoxyphenolMEHQ100 - 300[11]Radical ScavengerRequires trace oxygen to be effective; common for commercial monomer storage.[11]
HydroquinoneHQ100 - 1000[14]Radical ScavengerRequires trace oxygen; can cause discoloration.[11][16]

Part 5: Visualization

Diagram 1: Key Degradation Pathways

The following diagram illustrates the primary chemical pathways that lead to the instability of 2-(2-Chloroethyl)cyclobutan-1-one.

cluster_0 Degradation Pathways A 2-(2-Chloroethyl)cyclobutan-1-one B Aldol Adduct (Dimer/Oligomer) A->B  Acid/Base Catalysis (Aldol Condensation) D 2-Vinylcyclobutanone (α,β-Unsaturated Ketone) A->D  Heat/Base (-HCl Elimination) C Polymer B->C Propagation D->C  Radical Initiator (e.g., Peroxides) start Receive new batch of 2-(2-Chloroethyl)cyclobutan-1-one q1 Will it be stored under a strictly inert atmosphere (Ar/N₂)? start->q1 add_bht Add BHT (100-200 ppm) q1->add_bht  Yes add_mehq Add MEHQ (100-300 ppm) q1->add_mehq  No / Unsure store Seal tightly, protect from light, and store at <= -20°C add_bht->store add_mehq->store end Stable Storage store->end

Caption: Decision workflow for inhibitor selection.

References

  • Acid Catalysed Aldol Condensation. (n.d.). Vedantu. Retrieved February 26, 2026, from [Link]

  • Acid Catalysed Aldol Condensation. (2022, March 29). BYJU'S. Retrieved February 26, 2026, from [Link]

  • Al-Shammari, M. O. (2015). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. Retrieved February 26, 2026, from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Acid Induced (Catalyzed) Reactions. (n.d.). University of Calgary. Retrieved February 26, 2026, from [Link]

  • dos Santos, P. H., et al. (2018). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. Retrieved February 26, 2026, from [Link]

  • Stabilization of ketones. (1964). Google Patents.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (1998). PubMed. Retrieved February 26, 2026, from [Link]

  • Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. (2012, August 17). MDPI. Retrieved February 26, 2026, from [Link]

  • Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization. (2026, January 8). Tintoll. Retrieved February 26, 2026, from [Link]

  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. (2020, July 26). The Fact Factor. Retrieved February 26, 2026, from [Link]

  • Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. (2023, November 23). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 26, 2026, from [Link]

  • Reactive Chemicals. (n.d.). LSU. Retrieved February 26, 2026, from [Link]

  • Cyclobutanone. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI. Retrieved February 26, 2026, from [Link]

  • Cyclohexanone. (n.d.). Chemius. Retrieved February 26, 2026, from [Link]

  • Chemical Storage and Handling Recommendations. (2016, April 7). NY.gov. Retrieved February 26, 2026, from [Link]

  • 2-(2-chloroethyl)cyclobutan-1-one. (n.d.). AMERICAN ELEMENTS ®. Retrieved February 26, 2026, from [Link]

  • 7.9.1 General Storage Guidelines. (n.d.). Environment, Health and Safety. Retrieved February 26, 2026, from [Link]

  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Retrieved February 26, 2026, from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 26, 2026, from [Link]

  • Chemical Storage Guidelines. (2022, April). Environmental Health & Safety. Retrieved February 26, 2026, from [Link]

  • 2-(2-Chloroethyl)cyclopentan-1-one. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Storage stable cyclic ketone peroxide compositions. (n.d.). Google Patents.
  • 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethy. (1974, November 22). SciSpace. Retrieved February 26, 2026, from [Link]

  • (2-Chloroethyl)cyclobutane. (n.d.). PubChem - NIH. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 2-(2-Chloroethyl)cyclobutan-1-one synthesis

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(2-chloroethyl)cyclobutan-1-one, a key intermediate in pharmaceutical and materials science research. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(2-chloroethyl)cyclobutan-1-one, a key intermediate in pharmaceutical and materials science research. The protocols and advice herein are designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical parameter of reaction temperature.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-(2-chloroethyl)cyclobutan-1-one?

A1: The most prevalent and controllable method is the alkylation of a pre-formed cyclobutanone enolate with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. This process involves the deprotonation of cyclobutanone using a strong, non-nucleophilic base to generate the enolate, which then acts as a nucleophile in an Sɴ2 reaction.[1] This approach offers good regioselectivity at the α-carbon.

Q2: Why is reaction temperature so critical in this synthesis?

A2: Temperature is arguably the most critical parameter for maximizing yield and purity. It directly influences reaction kinetics and the prevalence of side reactions.[2]

  • Enolate Formation (-78 °C): This step must be conducted at very low temperatures to favor the formation of the kinetic enolate and prevent self-condensation (an aldol reaction) of the cyclobutanone starting material.[1]

  • Alkylation (-78 °C to Room Temperature): The addition of the alkylating agent should also occur at low temperatures to control the exothermic reaction. A slow and controlled warming to room temperature is then necessary to drive the reaction to completion. Too rapid warming can lead to a loss of control and the formation of unwanted byproducts.

Q3: What are the primary side reactions I should be aware of?

A3: Several side reactions can compete with the desired mono-alkylation, reducing yield and complicating purification:

  • Dialkylation: The mono-alkylated product, 2-(2-chloroethyl)cyclobutan-1-one, still possesses an acidic α-proton and can be deprotonated to form a new enolate. This enolate can then react with another molecule of the alkylating agent.[1]

  • Elimination: The product contains a chloroethyl group that can undergo E2 elimination, especially if excess base is present or if the temperature is too high during workup, leading to the formation of 2-vinylcyclobutan-1-one.[1][3]

  • Self-Condensation: As mentioned, if enolate formation is not rapid and complete at low temperatures, the cyclobutanone enolate can attack another molecule of cyclobutanone, leading to aldol condensation products.[1]

Q4: What are the essential safety precautions for this synthesis?

A4: Due to the hazardous nature of the reagents, strict safety protocols must be followed.

  • Handling Reagents: Cyclobutanone is a flammable liquid.[4] Alkylating agents like 1-bromo-2-chloroethane are toxic and should be handled in a well-ventilated fume hood.[5] Strong bases like Lithium Diisopropylamide (LDA) are corrosive and react violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a flame-retardant lab coat.[6][7]

  • Inert Atmosphere: The reaction is highly sensitive to moisture and atmospheric oxygen. It must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]

Section 2: Detailed Experimental Protocol

This protocol describes the alkylation of cyclobutanone to form 2-(2-chloroethyl)cyclobutan-1-one.

Materials and Reagents:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone, freshly distilled

  • 1-bromo-2-chloroethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • LDA Preparation (Enolate Formation Base): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 eq). b. Cool the solution to -78 °C using an acetone/dry ice bath. c. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. d. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: a. While maintaining the temperature at -78 °C, add freshly distilled cyclobutanone (1.0 eq) dropwise to the LDA solution. b. Stir the mixture at -78 °C for 1 hour to ensure quantitative conversion to the lithium enolate.

  • Alkylation: a. Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the enolate solution at -78 °C. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an argon atmosphere.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: a. The final product should be characterized to confirm its identity and purity using techniques such as GC-MS, ¹H NMR, and ¹³C NMR.[8][9]

Section 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation due to insufficient or deactivated base. 2. Wet reagents or glassware quenching the base/enolate. 3. Reaction temperature too low for the alkylation Sɴ2 step to proceed efficiently.[10][11]1. Titrate the n-BuLi solution before use. Use freshly distilled diisopropylamine. 2. Ensure all glassware is flame-dried and reagents are anhydrous. Maintain a positive pressure of inert gas. 3. After adding the alkylating agent at -78 °C, ensure the reaction is allowed to warm to room temperature and stir for a sufficient time (e.g., overnight). Monitor reaction progress via TLC or GC-MS.
Significant Dialkylation Product 1. Incorrect stoichiometry (excess base or insufficient alkylating agent). 2. The mono-alkylated product is deprotonated and reacts further.1. Use a slight excess (1.1-1.2 eq) of the alkylating agent relative to cyclobutanone. 2. Ensure complete conversion of cyclobutanone to the enolate before adding the alkylating agent. Add the alkylating agent to the pre-formed enolate solution, not the other way around.[1]
Formation of Elimination Product (2-vinylcyclobutan-1-one) 1. Excess base remaining during workup. 2. Elevated temperatures during reaction or workup.1. Carefully and completely quench the reaction with saturated NH₄Cl solution at 0 °C before warming. 2. Maintain low temperatures throughout the reaction and avoid excessive heat during solvent removal.
Complex Product Mixture / Tar Formation 1. Multiple side reactions occurring. 2. Reaction temperature was too high, leading to polymerization or decomposition.[2] 3. Presence of oxygen.1. Re-optimize temperature control at all stages. Ensure strict adherence to the low-temperature requirements for enolate formation and alkylating agent addition. 2. Check for leaks in the inert gas setup. Use degassed solvents if necessary.

Section 4: Data and Visualization

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale
Enolate Formation Temp. -78 °C to -75 °CMinimizes self-condensation; favors kinetic enolate.
Alkylation Temp. -78 °C, then slow warm to 20-25 °CControls initial exotherm; allows reaction to proceed to completion.
Base (LDA) Stoichiometry 1.05 - 1.1 eqEnsures complete deprotonation of cyclobutanone.
Alkylating Agent Stoichiometry 1.1 - 1.2 eqFavors mono-alkylation and minimizes unreacted starting material.
Reaction Time 12 - 18 hoursAllows the Sɴ2 reaction to reach completion at room temperature.
Diagrams

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation (-78°C) cluster_alkylation Step 2: SN2 Alkylation (-78°C to RT) Cyclobutanone Cyclobutanone Enolate Cyclobutanone Lithium Enolate Cyclobutanone->Enolate + LDA LDA LDA (Base) Diisopropylamine Diisopropylamine AlkylatingAgent 1-bromo-2-chloroethane LiBr LiBr Product 2-(2-Chloroethyl)cyclobutan-1-one Enolate_ref->Product + Alkylating Agent

Caption: Reaction pathway for the synthesis of 2-(2-chloroethyl)cyclobutan-1-one.

Troubleshooting_Workflow start Experiment Complete: Low Yield? check_sm Starting material (SM) in crude product? start->check_sm Yes success Yield Optimized start->success No check_side_products Major side products (dialkylation, elimination)? check_sm->check_side_products No sol_temp Solution: Allow longer reaction time or slightly warmer final temp. check_sm->sol_temp Yes sol_base Solution: Check base activity. Ensure anhydrous conditions. check_side_products->sol_base Other/Tar sol_stoich Solution: Verify stoichiometry. Add alkylating agent to enolate. check_side_products->sol_stoich Dialkylation sol_quench Solution: Improve quenching procedure. Maintain low temp workup. check_side_products->sol_quench Elimination

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Section 5: References

  • Tokyo Chemical Industry. (2025, May 21). Safety Data Sheet.

  • Spectrum Chemical. (2022, October 31). Safety Data Sheet.

  • CymitQuimica. Safety Data Sheet.

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Bromoethyl)cyclopentan-1-one.

  • BenchChem. (2025). Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one.

  • ResearchGate. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation.

  • Chemistry LibreTexts. (2024, September 30). The SN1 Reaction.

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.

  • YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!.

Sources

Optimization

Troubleshooting Grignard additions to sterically hindered cyclobutanones

Welcome to the Technical Support Center for Advanced Organometallic Chemistry. As researchers scale up or diversify their drug development pipelines, the addition of Grignard reagents to sterically hindered cyclobutanone...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organometallic Chemistry. As researchers scale up or diversify their drug development pipelines, the addition of Grignard reagents to sterically hindered cyclobutanones remains a notoriously difficult transformation. The combination of extreme steric bulk, inherent ring strain (~26 kcal/mol), and acidic α-protons creates a perfect storm for side reactions.

This guide is designed to provide drug development professionals with field-proven, self-validating protocols and mechanistic insights to troubleshoot and optimize these challenging additions.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the primary failure mode of your Grignard addition.

G Start Grignard + Hindered Cyclobutanone Outcome Analyze Crude Product Start->Outcome Enolization Recovered Starting Material (Enolization) Outcome->Enolization High SM Reduction Secondary Alcohol (β-Hydride Transfer) Outcome->Reduction Red. Prod. RingOpen Ring-Opened Products (SET Pathway) Outcome->RingOpen Complex Mix Success Tertiary Alcohol (Desired Product) Outcome->Success Target Sol1 Transmetalate with CeCl₃·2LiCl (Imamoto Reagent) Enolization->Sol1 Sol2 Use MnCl₂·2LiCl or Organocerium Reduction->Sol2 Sol3 Switch to Organolanthanum (LaCl₃·2LiCl) RingOpen->Sol3

Diagnostic logic for troubleshooting Grignard additions to hindered cyclobutanones.

FAQ: Mechanistic Insights & Causality

Q1: Why am I recovering almost 100% of my starting cyclobutanone after aqueous workup? A1: Your Grignard reagent is acting as a base rather than a nucleophile. Steric hindrance at the carbonyl carbon raises the activation energy for nucleophilic attack. Consequently, the highly basic Grignard reagent deprotonates the acidic α-protons of the cyclobutanone, forming a magnesium enolate[1]. Upon aqueous workup, this enolate simply reprotonates, returning your starting material. Causality: The basicity of standard Grignard reagents outcompetes their nucleophilicity in sterically congested environments.

Q2: My LC-MS shows a mass corresponding to the secondary alcohol. How is my ketone being reduced? A2: If you are using a Grignard reagent with β-hydrogens (e.g., isopropylmagnesium chloride or cyclopentylmagnesium bromide), the reaction can proceed via a six-membered cyclic transition state where a β-hydride is transferred to the carbonyl carbon[2]. Causality: Steric clash prevents the bulky alkyl group from attacking the carbonyl carbon directly. The less sterically demanding hydride transfer becomes the kinetically favored pathway, reducing the cyclobutanone to a cyclobutanol.

Q3: I am observing complex mixtures and ring-opened acyclic products. What is happening? A3: Highly hindered ketones can force the reaction through a Single-Electron Transfer (SET) mechanism rather than a concerted two-electron polar addition[3]. The Grignard reagent transfers one electron to the carbonyl, generating a ketyl radical anion[1]. In cyclobutanones, the relief of ring strain drives the rapid cleavage of the C-C bond adjacent to the ketyl radical, leading to ring-opened aliphatic chains or complex oligomers.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Severe Enolization and Low Conversion

Solution: Transmetalate to an Organocerium Reagent. By adding anhydrous CeCl₃ (or the highly soluble CeCl₃·2LiCl complex) to your Grignard reagent, you generate an organocerium species. Cerium is highly oxophilic and significantly less basic than magnesium[4]. It strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while heavily suppressing α-deprotonation[5].

Issue 2: Ketone Reduction via β-Hydride Transfer

Solution: Utilize Manganese or Cerium salts. Transmetalating your Grignard with MnCl₂·2LiCl or CeCl₃·2LiCl completely suppresses the β-hydride transfer pathway[2]. The altered geometry, increased oxophilicity, and reduced basicity of the resulting organometallic species prevent the formation of the six-membered transition state required for hydride delivery.

Issue 3: Poor Grignard Formation from Hindered Aryl Halides

Solution: Employ the "Turbo Grignard" Reagent (iPrMgCl·LiCl). If your bottleneck is generating the Grignard reagent from a complex, hindered aryl/alkyl halide prior to the addition step, use Knochel's Turbo Grignard. The addition of LiCl breaks up the unreactive polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that facilitates rapid halogen-magnesium exchange even at low temperatures (-78 °C)[3].

Issue 4: Extreme Steric Hindrance Inducing SET Pathways

Solution: Switch to Organolanthanum Reagents (LaCl₃·2LiCl). For the most extreme cases where even organocerium reagents fail or induce radical pathways, lanthanum chloride complexed with lithium chloride (LaCl₃·2LiCl) has proven exceptionally effective[6]. Organolanthanum reagents are even softer and less basic, cleanly facilitating 1,2-addition to highly enolizable and sterically encumbered ketones without triggering SET ring-opening[7].

Quantitative Data: Reagent Comparison

Reagent SystemRelative BasicityNucleophilicityEnolization RiskReduction RiskBest Use Case
Standard RMgX Very HighModerateHighHigh (if β-H present)Unhindered, non-enolizable ketones.
Turbo Grignard (iPrMgCl·LiCl) HighHighHighHighHalogen-magnesium exchange of hindered halides[3].
Organocerium (RCeCl₂) LowVery HighLowVery LowHighly enolizable cyclobutanones[4].
Organolanthanum (RLaCl₂) Very LowVery HighVery LowVery LowExtreme steric hindrance; prevention of SET[6].

Validated Experimental Protocols

Protocol 1: Preparation of the CeCl₃·2LiCl Complex

Note: This procedure avoids the tedious and error-prone drying of cerium hydrate, utilizing commercially available anhydrous beads[2].

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Reagent Loading: Add anhydrous CeCl₃ beads (1.0 equiv) and anhydrous LiCl (2.0 equiv, pre-dried on an oil bath under vacuum at 150 °C overnight) into the flask[2].

  • Solvent Addition: Add anhydrous THF (to achieve a 0.3 M to 0.5 M concentration) at room temperature.

  • Complexation: Stir the suspension vigorously at room temperature for 12–24 hours until the solids completely dissolve, yielding a clear, colorless solution of CeCl₃·2LiCl[2].

Protocol 2: Organocerium Addition to Hindered Cyclobutanone

This protocol is a self-validating system: the absence of gas evolution (alkane byproduct from enolization) serves as a real-time visual indicator of successful transmetalation.

  • Transmetalation: Cool the freshly prepared CeCl₃·2LiCl solution (1.1 equiv) to -78 °C. Dropwise, add your Grignard reagent (1.0 equiv). Stir for 30 minutes at -78 °C to ensure complete transmetalation.

  • Ketone Addition: Dissolve the hindered cyclobutanone (0.9 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction Monitoring: Stir for 2 hours at -78 °C. Slowly allow the reaction to warm to 0 °C over 1 hour. Monitor completion via TLC or LC-MS.

  • Quenching: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary cyclobutanol.

References

  • Grignard Reaction Deep Dive - Scribd. Available at: [Link]

  • Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters - ResearchGate. Available at:[Link]

  • LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones - ResearchGate. Available at: [Link]

  • Help with Grignard Reaction - Reddit (Chempros). Available at: [Link]

  • Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC. Available at:[Link]

  • Carbonyl addition reactions promoted by cerium reagents - IUPAC. Available at: [Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Thermal Instability of 2-(2-Chloroethyl)cyclobutan-1-one in Scale-Up

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chloroethyl)cyclobutan-1-one. This resource is designed to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chloroethyl)cyclobutan-1-one. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of this compound, particularly during scale-up operations. Our guidance is rooted in established chemical principles and field-proven best practices to ensure the integrity of your process and the quality of your product.

Understanding the Core Instability

2-(2-Chloroethyl)cyclobutan-1-one is a valuable synthetic intermediate, but its structure harbors inherent instabilities that can become particularly problematic at elevated temperatures or on a larger scale. The primary concerns stem from two key structural features: the strained cyclobutane ring and the chloroethyl side chain.

  • Cyclobutane Ring Strain: The four-membered ring is subject to significant ring strain, making it susceptible to ring-opening reactions under thermal stress. The primary pathway for this is a retro-[2+2] cycloaddition.[1][2]

  • Chloroethyl Side Chain: The presence of a chlorine atom makes the molecule susceptible to elimination reactions, particularly dehydrochlorination, which can be catalyzed by heat, acid, or base.[3][4]

These two pathways are often in competition, and the predominant degradation route can be influenced by process conditions such as temperature, pressure, and the presence of impurities.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues you may encounter during the scale-up of processes involving 2-(2-Chloroethyl)cyclobutan-1-one.

Q1: During vacuum distillation for purification, I'm observing a lower than expected yield and the product is discolored. What's happening?

A1: This is a classic sign of thermal decomposition during purification. The combination of heat and extended residence time in the distillation pot is likely causing your product to degrade.

Underlying Causes and Solutions:

  • Excessive Temperature: Even under vacuum, the boiling point of 2-(2-Chloroethyl)cyclobutan-1-one may be high enough to initiate degradation.

    • Solution: Employ a high-vacuum system to lower the boiling point as much as possible. Aim for the lowest feasible distillation temperature.[5] Ensure your vacuum pump and system are leak-free to maintain a consistent low pressure.[6]

  • Prolonged Heating: The longer the compound is exposed to heat, the more degradation will occur.

    • Solution: Use a distillation setup with a smaller pot volume or consider continuous distillation to minimize the residence time of the material at high temperatures. For batch distillation, ensure efficient heating and insulation to speed up the process.[7]

  • Acidic Impurities: Trace amounts of acid (e.g., HCl from a previous step) can catalyze both elimination and ring-opening reactions.

    • Solution: Before distillation, consider a mild aqueous wash (e.g., with a dilute sodium bicarbonate solution) followed by drying to neutralize and remove acidic impurities. Be cautious, as a strong base can also promote elimination.

Q2: My reaction work-up involves a basic quench, and I'm seeing a new, more volatile impurity by GC analysis. What is this new peak?

A2: The formation of a more volatile impurity after a basic quench strongly suggests an E2 elimination reaction, leading to the formation of 2-vinylcyclobutan-1-one.[8] Strong bases can readily abstract a proton from the carbon adjacent to the chloroethyl group, leading to the elimination of HCl.

Preventative Measures:

  • Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base for your quench, such as sodium bicarbonate or potassium carbonate.

  • Control Temperature: Perform the basic wash at a low temperature (0-5 °C) to minimize the rate of the elimination reaction.

  • Minimize Contact Time: Do not let the organic phase sit in contact with the basic aqueous layer for an extended period. Separate the layers promptly after the quench.

Q3: During a prolonged reaction at elevated temperatures, the viscosity of the reaction mixture is increasing, and I'm observing a loss of product. What is the likely cause?

A3: An increase in viscosity is a strong indicator of polymerization.[1] This can occur through a multi-step degradation process:

  • Dehydrochlorination: Thermal stress or acidic/basic conditions lead to the elimination of HCl, forming 2-vinylcyclobutan-1-one, an α,β-unsaturated ketone.

  • Polymerization: α,β-Unsaturated ketones are known to be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1]

Mitigation Strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.

  • Use of Inhibitors: For high-temperature processes, consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture.[1] Ensure the inhibitor does not interfere with your desired reaction.

  • Prompt Work-up: As soon as the reaction is complete, cool the mixture and proceed with the work-up to minimize the product's exposure to polymerization-conducive conditions.[1]

Frequently Asked Questions (FAQs)

What are the primary thermal degradation pathways for 2-(2-Chloroethyl)cyclobutan-1-one?

There are two primary competing thermal degradation pathways:

  • Retro-[2+2] Cycloaddition: The cyclobutane ring cleaves to form ethylene and a ketene intermediate. This is a common decomposition route for cyclobutanones.[1][2]

  • Dehydrochlorination (Elimination): The molecule eliminates hydrogen chloride (HCl) to form 2-vinylcyclobutan-1-one. This is a common pathway for alkyl halides.[3][4]

The presence of acidic or basic species can significantly influence the rate and selectivity of these pathways.

2-(2-Chloroethyl)cyclobutan-1-one 2-(2-Chloroethyl)cyclobutan-1-one Thermal Stress Thermal Stress 2-(2-Chloroethyl)cyclobutan-1-one->Thermal Stress Retro-[2+2] Cycloaddition Retro-[2+2] Cycloaddition Thermal Stress->Retro-[2+2] Cycloaddition Dehydrochlorination (Elimination) Dehydrochlorination (Elimination) Thermal Stress->Dehydrochlorination (Elimination) Ethylene + Chloroethylketene Ethylene + Chloroethylketene Retro-[2+2] Cycloaddition->Ethylene + Chloroethylketene 2-Vinylcyclobutan-1-one + HCl 2-Vinylcyclobutan-1-one + HCl Dehydrochlorination (Elimination)->2-Vinylcyclobutan-1-one + HCl Polymerization Polymerization 2-Vinylcyclobutan-1-one + HCl->Polymerization

Primary degradation pathways.
What are the recommended storage conditions for 2-(2-Chloroethyl)cyclobutan-1-one?

To ensure long-term stability, store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. Storage at refrigerated temperatures (2-8 °C) is recommended.

What analytical techniques are best for monitoring the purity and degradation of this compound?

A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation products. The mass spectrum can help elucidate the structure of unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the compound, especially if it is sensitive to the high temperatures of a GC inlet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the amount of product and impurities in a sample.[10]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are invaluable for determining the onset temperature of decomposition and characterizing the thermal stability of the compound.[11][12] This data is crucial for establishing safe operating limits during scale-up.

What materials of construction are recommended for reactors and distillation equipment?

Given the potential for HCl formation, especially at elevated temperatures, careful material selection is critical to prevent corrosion.

MaterialCompatibilityNotes
Glass/Glass-Lined Steel ExcellentPreferred for its inertness to both the compound and potential acidic byproducts.
Stainless Steel (316) Good (with caution)Generally suitable, but can be susceptible to pitting corrosion from chlorides, especially at higher temperatures and concentrations.
Hastelloy ExcellentA highly corrosion-resistant alloy suitable for handling chlorinated compounds and HCl at elevated temperatures.
PTFE/PFA ExcellentSuitable for gaskets, linings, and tubing due to their excellent chemical resistance.
Elastomers (e.g., Viton) Good (with testing)Suitable for seals and gaskets, but compatibility should be verified under process conditions.

This table is a general guide. Always perform compatibility testing with your specific process conditions.[13]

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Screening using DSC

This protocol provides a method for determining the onset temperature of thermal decomposition, a critical parameter for safe scale-up.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chloroethyl)cyclobutan-1-one into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events corresponding to decomposition.[14]

Protocol 2: Recommended Workflow for Scale-Up Purification

This workflow is designed to minimize thermal degradation during the purification of 2-(2-Chloroethyl)cyclobutan-1-one.

cluster_pre_distillation Pre-Distillation cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation Crude Product Crude Product Mild Aqueous Wash Mild Aqueous Wash Crude Product->Mild Aqueous Wash Neutralize Acids Drying Drying Mild Aqueous Wash->Drying e.g., MgSO4 High Vacuum System High Vacuum System Drying->High Vacuum System Monitor Temperature Monitor Temperature High Vacuum System->Monitor Temperature Lowest Possible Temp Minimize Residence Time Minimize Residence Time Monitor Temperature->Minimize Residence Time Efficient Heating In-Process Control (IPC) In-Process Control (IPC) Minimize Residence Time->In-Process Control (IPC) Purified Product Purified Product In-Process Control (IPC)->Purified Product GC/HPLC for Purity

Sources

Reference Data & Comparative Studies

Validation

High-resolution mass spectrometry (HRMS) fragmentation of 2-(2-Chloroethyl)cyclobutan-1-one

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Fragmentation of 2-(2-Chloroethyl)cyclobutan-1-one A Comparative Guide for Structural Elucidation This guide provides a detailed analysis of the expect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Fragmentation of 2-(2-Chloroethyl)cyclobutan-1-one

A Comparative Guide for Structural Elucidation

This guide provides a detailed analysis of the expected high-resolution mass spectrometry (HRMS) fragmentation pattern of 2-(2-chloroethyl)cyclobutan-1-one. In the absence of publicly available experimental data for this specific compound, this document serves as a robust predictive framework based on well-established principles of mass spectrometry for cyclic ketones and halogenated compounds.[1][2] We will explore the primary fragmentation pathways, compare the utility of HRMS with alternative analytical techniques, and provide a foundational experimental protocol for researchers in drug development and chemical analysis.

The structural elucidation of novel or unknown compounds is a cornerstone of chemical research. 2-(2-Chloroethyl)cyclobutan-1-one, with its combination of a strained four-membered ring ketone and a reactive chloroethyl side chain, presents a unique analytical challenge. High-resolution mass spectrometry is an indispensable tool in this context, providing not only the accurate mass of the molecular ion for unambiguous molecular formula determination but also a rich fragmentation pattern that acts as a structural fingerprint.[3]

Predicted High-Resolution Mass Spectrometry Fragmentation Analysis

The fragmentation of the 2-(2-chloroethyl)cyclobutan-1-one radical cation (M⁺˙) is driven by the energetic instability of the molecular ion and the formation of more stable fragment ions.[4] The presence of the carbonyl group, the strained cyclobutane ring, and the electronegative chlorine atom dictates the primary cleavage pathways.

Molecular Ion and Isotopic Pattern

The chemical formula for 2-(2-chloroethyl)cyclobutan-1-one is C₆H₉ClO. Its monoisotopic exact mass is calculated to be 132.03690 Da. A key identifying feature in the mass spectrum will be the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5][6] Consequently, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺˙ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having approximately one-third the intensity of the M⁺˙ peak.[7]

Major Fragmentation Pathways

The primary fragmentation routes for this molecule are predicted to be alpha-cleavage reactions characteristic of ketones, cleavage of the cyclobutane ring, and fragmentations involving the chloroethyl side chain.[8][9]

  • Alpha-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of a C-C bond adjacent to the carbonyl group.[9][10]

    • Loss of Chloroethyl Radical: Cleavage of the bond between the cyclobutane ring and the side chain results in the loss of a chloroethyl radical (•CH₂CH₂Cl), leading to the formation of the cyclobutanoyl cation.

    • Loss of Propene via Ring Opening: Alpha-cleavage can also occur within the ring, leading to a diradical intermediate that can subsequently fragment.

  • Ring Cleavage: Cyclobutanone itself is known to fragment via cleavage into two ethylene molecules or into ketene and ethylene.[1] Similar pathways are expected here, complicated by the substituent. A characteristic fragmentation involves the [2+2] cycloreversion, which would lead to the loss of ketene (CH₂=C=O).

  • Side-Chain Fragmentation: The chloroethyl group offers several distinct fragmentation routes.

    • Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is a common pathway for chloroalkanes.[5]

    • Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), leaving a carbocation.[6]

    • Formation of [C₂H₄Cl]⁺: Cleavage of the bond connecting the side chain to the ring can also lead to a chloroethyl cation.[11]

Predicted Fragmentation Diagram

cluster_alpha Alpha-Cleavage cluster_sidechain Side-Chain Fragmentation cluster_ring Ring Cleavage M [C₆H₉ClO]⁺˙ m/z = 132.0369 A1 [C₄H₅O]⁺ m/z = 69.0340 M->A1 α-cleavage A_Radical - •C₂H₄Cl S1 [C₆H₉O]⁺ m/z = 97.0653 M->S1 C-Cl Cleavage S1_Radical - •Cl S2 [C₆H₈O]⁺˙ m/z = 96.0575 M->S2 Neutral Loss S2_Radical - HCl S3 [C₂H₄Cl]⁺ m/z = 63.0079 M->S3 Side-chain fission S3_Radical - •C₄H₅O R1 [C₄H₅Cl]⁺˙ m/z = 90.0079 M->R1 Cycloreversion R1_Radical - C₂H₄O (Ketene)

Caption: Predicted HRMS fragmentation pathways of 2-(2-Chloroethyl)cyclobutan-1-one.

Table 1: Predicted Major High-Resolution Fragment Ions
m/z (Da) Formula Proposed Structure/Origin Notes
132.03690[C₆H₉³⁵ClO]⁺˙Molecular Ion (M⁺˙)Exhibits M+2 peak at 134.03395 for ³⁷Cl isotope.
97.06533[C₆H₉O]⁺M - ClLoss of chlorine radical from the molecular ion.
96.05751[C₆H₈O]⁺˙M - HClLoss of neutral hydrogen chloride.
90.00795[C₄H₅³⁵Cl]⁺˙M - C₂H₄OResult of ring cleavage (cycloreversion) with loss of ketene.
69.03404[C₄H₅O]⁺M - C₂H₄ClAlpha-cleavage with loss of the chloroethyl radical.
63.00795[C₂H₄³⁵Cl]⁺Chloroethyl cationCleavage of the C-C bond between the ring and side chain.

Comparison with Alternative Analytical Techniques

While HRMS provides invaluable data, a comprehensive structural elucidation relies on orthogonal techniques. Each method offers unique insights, and their combined use provides the highest level of confidence.

Table 2: Comparison of Analytical Techniques
Technique Strengths for this Analyte Weaknesses for this Analyte
HRMS - Provides exact mass for molecular formula determination.- Detailed fragmentation pattern aids in structural confirmation.[3]- High sensitivity.- Does not provide direct information on atom connectivity or stereochemistry.- Fragmentation can be complex to interpret without standards.
GC-MS (EI) - Excellent for volatile compounds like this ketone.[12]- Provides reproducible fragmentation patterns for library matching.- Separates analyte from complex mixtures.[13]- Unit mass resolution; does not provide exact mass.- Thermal degradation of the analyte is possible in the injector.
NMR Spectroscopy (¹H, ¹³C) - Provides definitive information on the carbon-hydrogen framework and atom connectivity.- Can resolve stereochemistry.- The "gold standard" for unambiguous structure determination.- Requires a larger amount of pure sample.- Less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy - Quickly confirms the presence of the carbonyl (C=O) functional group (strong absorption ~1785 cm⁻¹ for cyclobutanone).- Can indicate the presence of C-Cl bonds.- Provides limited information on the overall molecular structure.- Not suitable for complex mixture analysis.

Experimental Protocol: HRMS Analysis via LC-ESI-HRMS

This section outlines a standard procedure for analyzing 2-(2-chloroethyl)cyclobutan-1-one using a Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometer (LC-ESI-HRMS).[14][15]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to readily protonate the carbonyl oxygen.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: m/z 50 - 500.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurements.

    • Data Acquisition: Perform a full scan MS experiment to detect the molecular ion. Subsequently, perform a data-dependent MS/MS (dd-MS²) or All-Ions Fragmentation (AIF) experiment to capture fragmentation data. For dd-MS², set the precursor ion (m/z 133.0447, [M+H]⁺) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy stepped from 15 to 45 eV.

Experimental Workflow Diagram

Sample 1. Sample Preparation (1 µg/mL in ACN:H₂O) LC 2. LC Separation (C18 Reverse Phase) Sample->LC ESI 3. Ionization (Positive ESI) LC->ESI MS1 4. Full Scan HRMS (Detect [M+H]⁺) ESI->MS1 MS2 5. MS/MS Fragmentation (HCD/CID of m/z 133.04) MS1->MS2 Data 6. Data Analysis (Formula & Structure) MS2->Data

Caption: General workflow for the LC-HRMS analysis of the target compound.

Conclusion

The high-resolution mass spectrometric analysis of 2-(2-chloroethyl)cyclobutan-1-one is predicted to yield a rich and informative fragmentation pattern. Key diagnostic fragments arise from alpha-cleavage, ring cleavage, and characteristic losses from the chloroethyl side chain, such as •Cl and HCl. The presence of the chlorine isotope pattern provides an immediate and powerful confirmation of elemental composition for any chlorine-containing ions. While HRMS is a powerful tool for proposing a structure, this guide emphasizes the necessity of a multi-technique approach, particularly employing NMR spectroscopy, for unambiguous structural verification. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the identification and characterization of complex organic molecules.

References

  • Branton, G. R., & Pua, C. K. N. (1973). Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone. Canadian Journal of Chemistry, 51(4), 624-627. [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-97. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Chemistry 243 Lecture Notes. [Link]

  • Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A, 447(1), 165-169. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry-II: Fragmentation Patterns. IGNOU Content. [Link]

  • Padró, J. M., et al. (2020). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Chemosphere, 249, 126135. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Doc Brown's Chemistry. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Sangaraju, R., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. SSRN. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry. ChemConnections. [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • PubChem. (n.d.). (2-Chloroethyl)cyclobutane. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • ResearchGate. (n.d.). HPLC‐ESI‐HRMS analysis of intermediate production. ResearchGate. [Link]

  • Li, F., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. [Link]

  • Yang, J., et al. (2022). Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results. The Journal of Chemical Physics, 156(18), 184302. [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2-methyl-. NIST WebBook. [Link]

  • Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(2-Chloroethyl)cyclobutan-1-one and 2-(2-Bromoethyl)cyclobutan-1-one

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The nuanced differences in the re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The nuanced differences in the reactivity of structurally similar compounds can have profound implications for reaction efficiency, yield, and the impurity profile of the final product. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: 2-(2-chloroethyl)cyclobutan-1-one and 2-(2-bromoethyl)cyclobutan-1-one. While direct comparative kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, a robust and objective comparison can be established based on fundamental principles of organic chemistry and experimental data from closely analogous systems.

The primary locus of reactivity in these molecules, beyond the carbonyl group, is the potential for intramolecular reactions involving the haloethyl side chain. This guide will focus on the comparative propensity of these two compounds to undergo intramolecular cyclization via a nucleophilic substitution pathway, a critical consideration for their use in the synthesis of spirocyclic systems.

I. The Decisive Role of the Halogen Leaving Group

The most significant factor differentiating the reactivity of 2-(2-chloroethyl)cyclobutan-1-one and 2-(2-bromoethyl)cyclobutan-1-one is the nature of the halogen atom, which functions as a leaving group in nucleophilic substitution reactions. The efficacy of a leaving group is inversely related to its basicity; weaker bases are superior leaving groups as they are more stable in their anionic form after departing from the substrate.[1]

The leaving group ability of the common halogens follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is governed by several key factors:

  • Basicity: The conjugate acids of bromide (HBr) and chloride (HCl) are strong acids, but HBr is the stronger of the two. This indicates that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[2]

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to cleave, leading to a lower activation energy and a faster reaction rate.[3]

  • Polarizability: Bromine is larger and its electron cloud is more diffuse than that of chlorine. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.[2]

Experimental data from analogous primary alkyl halides in a classic SN2 reaction (the Finkelstein reaction) provides a clear quantitative measure of this reactivity difference.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[1]

As this data illustrates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions. This substantial difference in reactivity is directly attributable to the superior leaving group ability of bromide. A similar, if not identical, trend in reactivity can be anticipated for 2-(2-bromoethyl)cyclobutan-1-one relative to its chloro-analogue.

II. Intramolecular Cyclization: A Comparative Perspective

A primary reaction pathway for both 2-(2-chloroethyl)cyclobutan-1-one and 2-(2-bromoethyl)cyclobutan-1-one, particularly in the presence of a base, is intramolecular cyclization to form spiro[3.3]heptan-1-one. This reaction proceeds via the formation of an enolate, which then acts as an internal nucleophile, attacking the electrophilic carbon of the haloethyl side chain in an intramolecular SN2 reaction.

G cluster_0 Enolate Formation cluster_1 Intramolecular SN2 Cyclization Start 2-(2-Haloethyl)cyclobutan-1-one Enolate Enolate Intermediate Start->Enolate Base (e.g., LDA) TransitionState [Transition State] Enolate->TransitionState Intramolecular Attack Enolate->TransitionState Product Spiro[3.3]heptan-1-one TransitionState->Product Halide Expulsion TransitionState->Product

Caption: Intramolecular cyclization of 2-(2-haloethyl)cyclobutan-1-one.

Given that the rate-determining step of this intramolecular SN2 reaction is the nucleophilic attack and displacement of the halide, the principles of leaving group ability are directly applicable. Consequently, 2-(2-bromoethyl)cyclobutan-1-one is expected to undergo intramolecular cyclization at a significantly faster rate than 2-(2-chloroethyl)cyclobutan-1-one under identical basic conditions.

This has important practical implications:

  • Reaction Conditions: The cyclization of the bromo-derivative can likely be achieved under milder basic conditions and at lower temperatures compared to the chloro-derivative.

  • Side Reactions: The higher reactivity of the bromo-compound may also lead to a greater propensity for side reactions, such as elimination to form 2-vinylcyclobutan-1-one, if the reaction conditions are not carefully controlled.

  • Stability and Handling: The chloro-derivative will be more stable and less prone to spontaneous cyclization during storage or purification, a potential advantage depending on the desired synthetic outcome.

III. Experimental Protocols

While a direct comparative study is not available, a robust experimental protocol can be designed to quantify the reactivity difference. The following outlines a general procedure for the synthesis of the starting materials and their subsequent intramolecular cyclization.

A. Synthesis of 2-(2-Haloethyl)cyclobutan-1-one

This procedure is adapted from the synthesis of the analogous cyclopentanone derivative.

  • Enolate Formation: To a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add either 1-bromo-2-chloroethane or 1,2-dibromoethane (1.5 equivalents) dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Comparative Intramolecular Cyclization
  • Reaction Setup: In two separate flasks, prepare solutions of 2-(2-chloroethyl)cyclobutan-1-one and 2-(2-bromoethyl)cyclobutan-1-one (1.0 equivalent each) in a suitable aprotic solvent (e.g., THF or DMSO).

  • Initiation: To each flask at a controlled temperature (e.g., 0 °C or room temperature), add a solution of a base such as potassium tert-butoxide (1.1 equivalents).

  • Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Quantify the disappearance of the starting material and the appearance of the spiro[3.3]heptan-1-one product. Plot the concentration versus time to determine the reaction rates.

Caption: Experimental workflow for comparing reactivity.

IV. Summary and Recommendations

The comparative reactivity of 2-(2-chloroethyl)cyclobutan-1-one and 2-(2-bromoethyl)cyclobutan-1-one is overwhelmingly dictated by the superior leaving group ability of the bromide ion.

Key Comparison Points:

Feature2-(2-Chloroethyl)cyclobutan-1-one2-(2-Bromoethyl)cyclobutan-1-oneJustification
Relative Reactivity LowerHigher (significantly)Bromide is a better leaving group than chloride.[1]
Rate of Intramolecular Cyclization SlowerFasterThe rate-determining step is the displacement of the halide.
Required Reaction Conditions Harsher (stronger base, higher temp.)MilderA better leaving group lowers the activation energy.
Stability/Shelf-life HigherLowerLess prone to spontaneous cyclization or degradation.
Cost-Effectiveness Generally more cost-effectiveGenerally more expensiveChloro-derivatives are often cheaper to produce.

Recommendations for Synthetic Application:

  • For the rapid and efficient synthesis of spiro[3.3]heptan-1-one under mild conditions, 2-(2-bromoethyl)cyclobutan-1-one is the superior choice.

  • If the haloethyl-functionalized cyclobutanone is required as a stable intermediate for subsequent multi-step synthetic transformations where premature cyclization is a concern, 2-(2-chloroethyl)cyclobutan-1-one would be the more prudent option.

  • In process development and scale-up, the higher cost and potentially lower stability of the bromo-derivative must be weighed against the harsher conditions and slower reaction times required for the chloro-analogue.

By understanding the fundamental principles that govern the reactivity of these two valuable intermediates, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.

References

  • Conant, J. B.; Kirner, W. R. The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. II. A Study of the Alkyl Chlorides and Bromides. J. Am. Chem. Soc.1924 , 46 (1), 232–252. [Link]

  • Reddit. Better Leaving Group: Bromide VS Chloride. [Link]

Sources

Validation

Infrared (IR) spectroscopy carbonyl stretch analysis of 2-(2-Chloroethyl)cyclobutan-1-one

Title: Infrared Spectroscopy Analysis Guide: Carbonyl Stretch Dynamics of 2-(2-Chloroethyl)cyclobutan-1-one Executive Summary This technical guide provides a comparative spectroscopic analysis of 2-(2-Chloroethyl)cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Infrared Spectroscopy Analysis Guide: Carbonyl Stretch Dynamics of 2-(2-Chloroethyl)cyclobutan-1-one

Executive Summary This technical guide provides a comparative spectroscopic analysis of 2-(2-Chloroethyl)cyclobutan-1-one , a strained cyclic ketone often utilized as a scaffold in the synthesis of agrochemicals (e.g., Grandisol precursors) and pharmaceutical intermediates.

The central spectroscopic feature of this molecule is the competition between ring strain , which dramatically increases the carbonyl (


) stretching frequency, and substituent effects  from the chloroethyl group. Unlike 

-haloketones, where the halogen is directly attached to the ring, the distal chlorine in the 2-chloroethyl group exerts minimal inductive influence on the carbonyl. Consequently, the IR signature is dominated by the cyclobutanone ring strain, typically appearing in the 1780–1785 cm⁻¹ range, distinct from acyclic (~1715 cm⁻¹) or 5-membered (~1750 cm⁻¹) analogs.[1]

Part 1: The Spectroscopic Landscape

To accurately identify 2-(2-Chloroethyl)cyclobutan-1-one, one must deconstruct the vibrational modes governing the carbonyl stretch.

Ring Strain (The Dominant Force)

In acyclic ketones (e.g., 2-hexanone), the


 bond angle is nominally 120° (

hybridization). In a four-membered cyclobutanone ring, this angle is compressed to approximately 90°.
  • Mechanism: To accommodate this strain, the ring carbon-carbon bonds gain

    
    -character, forcing the exocyclic 
    
    
    
    double bond to gain
    
    
    -character.
  • Result: Increased

    
    -character strengthens the 
    
    
    
    bond (shorter, stiffer bond), shifting the vibrational frequency (
    
    
    ) to higher wavenumbers.
  • Shift:

    
     relative to acyclic ketones.
    
The Distal Chloro-Substituent Effect

It is critical to distinguish the 2-(2-chloroethyl) substituent from a direct 2-chloro substituent.

  • Direct

    
    -Chloro (2-Chlorocyclobutanone):  If Cl were directly on the ring 
    
    
    
    -carbon, field effects and dipole repulsion would align to further stiffen the
    
    
    bond, pushing
    
    
    > 1800 cm⁻¹.
  • Distal

    
    -Chloro (Target Molecule):  The chlorine is on the ethyl chain (
    
    
    
    ), separated by two sigma bonds from the ring and three from the carbonyl. The inductive effect (
    
    
    ) decays rapidly with distance. Therefore, the chloroethyl group behaves spectroscopically like a simple alkyl group.

Part 2: Comparative Analysis & Data

The following table benchmarks the target molecule against relevant alternatives to validate identification.

Table 1: Comparative Carbonyl Stretch Frequencies

Compound ClassRepresentative Structure

(cm⁻¹)
Primary Driver of Shift
Target Molecule 2-(2-Chloroethyl)cyclobutan-1-one 1780 – 1785 High Ring Strain (Dominant); Inductive effect is negligible.
Parent Ring Cyclobutanone1785Pure Ring Strain (Baseline).
False Friend 2-Chlorocyclobutanone~1800 – 1810Ring Strain + Strong Field Effect (Dipole alignment).
Ring Expansion Cyclopentanone1750Moderate Ring Strain.
Acyclic Analog 6-Chloro-2-hexanone1715Standard Ketone (No strain).
Conjugated Cyclobutenone1750 – 1760Strain vs. Conjugation (lowers

).

Analyst Note: If your spectrum shows a peak near 1715 cm⁻¹, the ring has likely opened (decomposition). If the peak is >1800 cm⁻¹, suspect direct halogenation on the ring or formation of an acid chloride derivative.

Part 3: Experimental Protocol

Objective: Obtain a high-fidelity IR spectrum of 2-(2-Chloroethyl)cyclobutan-1-one while mitigating volatility and ring-opening degradation.

Materials
  • Analyte: 2-(2-Chloroethyl)cyclobutan-1-one (Liquid, potentially volatile).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ) (Spectroscopic Grade). Note:
    
    
    is preferred to avoid hydrogen bonding, but
    
    
    is acceptable if solvent subtraction is used.
  • Cell: NaCl or KBr liquid cell (0.1 mm path length).

Step-by-Step Workflow
  • System Blanking:

    • Clean the NaCl/KBr plates with dry methylene chloride.

    • Run a background scan (air or pure solvent) to establish a baseline.

  • Sample Preparation (Liquid Film vs. Solution):

    • Method A (Neat - Preferred for Intensity): Place 1 drop of the analyte between salt plates. This eliminates solvent interference but may show intermolecular dipole broadening.

    • Method B (Solution - Preferred for Precision): Dissolve 20 mg of analyte in 1 mL

      
      . This isolates the molecule, providing sharp peaks and minimizing intermolecular association.
      
  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (to average out noise).

  • Validation Check:

    • Look for the C-Cl stretch in the fingerprint region (600–800 cm⁻¹).

    • Confirm absence of O-H stretch (3400 cm⁻¹) to rule out enolization or ring-opening hydrolysis.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectroscopic Logic Pathway

This decision tree aids in interpreting the carbonyl region for 4-membered rings.

IR_Logic_Flow Start Analyze Carbonyl Peak (1700-1850 cm⁻¹) Check_Freq Check Frequency Range Start->Check_Freq Range_Low ~1715 cm⁻¹ Check_Freq->Range_Low No Strain Range_Mid ~1750 cm⁻¹ Check_Freq->Range_Mid Med Strain Range_High ~1785 cm⁻¹ Check_Freq->Range_High High Strain Range_VeryHigh >1800 cm⁻¹ Check_Freq->Range_VeryHigh Strain + Field Effect Result_Acyclic Acyclic/Ring Opened (Decomposition) Range_Low->Result_Acyclic Result_Cyclopent Cyclopentanone (Wrong Ring Size) Range_Mid->Result_Cyclopent Result_Target TARGET IDENTIFIED Cyclobutanone Core (Strain Dominant) Range_High->Result_Target Result_AlphaHalo Alpha-Halo Ketone (Cl directly on Ring) Range_VeryHigh->Result_AlphaHalo

Caption: Decision logic for distinguishing the target cyclobutanone from acyclic degradation products or


-halo impurities.
Diagram 2: Experimental Workflow

The sequence for sample handling to ensure data integrity.

Exp_Workflow Sample Isolate 2-(2-Chloroethyl) cyclobutan-1-one Prep Prepare 2% Soln in CCl4 Sample->Prep Dissolve Cell Load NaCl Liquid Cell Prep->Cell Inject Scan FT-IR Scan (16 scans, 4cm⁻¹) Cell->Scan Acquire Analysis Verify Peak @ 1780-1785 cm⁻¹ Scan->Analysis Validate

Caption: Step-by-step experimental protocol for analyzing volatile cyclobutanone derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text confirming cyclobutanone ring strain effects at ~1785 cm⁻¹).[1]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Organic Chemistry Portal. Cyclobutanone Synthesis. Retrieved from [Link]

  • Hooshyar, H., et al. (2007).[2] Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 2-(2-Chloroethyl)cyclobutan-1-one from its Isomeric Cyclopentanones

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of target compounds. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of target compounds. This guide provides an in-depth technical comparison of 2-(2-Chloroethyl)cyclobutan-1-one and its isomeric cyclopentanones, namely 2-chloromethylcyclopentanone and 3-chloromethylcyclopentanone. We will explore how fundamental chemical principles, when coupled with modern analytical techniques, can be leveraged to confidently differentiate these structurally similar molecules.

The core challenge in distinguishing these isomers lies in their identical molecular formula (C₆H₉ClO) and molecular weight (132.59 g/mol ).[1][2][3] However, the arrangement of atoms within their cyclic frameworks gives rise to subtle yet measurable differences in their physicochemical properties. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to exploit these differences for definitive structural elucidation.

The Chemical Basis for Differentiation: Ring Strain and Electronic Effects

The primary factor enabling the differentiation of the cyclobutane from the cyclopentanone isomers is the inherent ring strain in the four-membered ring. Cyclobutane rings possess significant angle and torsional strain due to the deviation of their bond angles from the ideal sp³ hybridized state of 109.5°. This increased strain energy influences the chemical environment of the atoms within the ring, leading to predictable shifts in spectroscopic signals.[4][5] In contrast, cyclopentanone, while not entirely strain-free, is a more stable five-membered ring system.

Furthermore, the position of the chloro-substituted side chain relative to the carbonyl group in the cyclopentanone isomers creates distinct electronic environments, which are readily probed by spectroscopic methods.

Analytical Workflow for Isomer Differentiation

A systematic approach employing multiple analytical techniques is essential for the confident differentiation of these isomers. The following workflow is recommended:

Isomer Differentiation Workflow cluster_0 Sample Preparation cluster_1 Primary Screening & Separation cluster_2 Structural Elucidation cluster_3 Data Analysis & Confirmation Prep Prepare solutions in appropriate deuterated solvent (for NMR) and volatile solvent (for GC-MS) GCMS GC-MS Analysis Prep->GCMS Inject into GC-MS NMR 1H and 13C NMR Spectroscopy Prep->NMR Acquire Spectra IR FTIR Spectroscopy Prep->IR Acquire Spectrum Analysis Correlate Spectroscopic and Chromatographic Data GCMS->Analysis Retention Time & Mass Spectrum NMR->Analysis Chemical Shifts & Coupling IR->Analysis Vibrational Frequencies

Caption: A logical workflow for the comprehensive analysis and differentiation of isomeric ketones.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Analysis

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. The isomers , being relatively small molecules, are well-suited for this technique.

Gas Chromatography: Leveraging Boiling Point and Polarity Differences

The retention time (tᵣ) in gas chromatography is influenced by the analyte's volatility and its interaction with the stationary phase of the GC column.[6][7] While all three isomers have the same molecular weight, their boiling points are expected to differ due to variations in their molecular shape and polarity, which in turn affects their intermolecular forces.

  • 2-(2-Chloroethyl)cyclobutan-1-one: The strained cyclobutane ring can influence the molecule's overall shape and polarity.

  • 2-chloromethylcyclopentanone & 3-chloromethylcyclopentanone: The position of the chloromethyl group relative to the polar carbonyl group will affect the molecule's dipole moment and, consequently, its boiling point and interaction with the GC column's stationary phase.

Expected Elution Order: Predicting the exact elution order without experimental data is challenging. However, it is highly probable that the three isomers will exhibit distinct retention times on a standard non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5MS).

Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization (EI) mass spectrometry will induce fragmentation of the molecular ions, providing a "fingerprint" for each isomer. The molecular ion peak (M⁺) for all three isomers will be observed at m/z 132 (for ³⁵Cl) and 134 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

The key to differentiation lies in the characteristic fragmentation patterns:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group is a common point of cleavage.

    • 2-(2-Chloroethyl)cyclobutan-1-one: Expect fragments from the cleavage of the C1-C2 and C1-C4 bonds of the cyclobutane ring, as well as cleavage of the bond between the ring and the side chain.

    • 2-chloromethylcyclopentanone: Alpha-cleavage can lead to the loss of the chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z 83.

    • 3-chloromethylcyclopentanone: Alpha-cleavage will result in different fragmentation pathways compared to the 2-substituted isomer.

  • McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen. The presence and relative abundance of fragments resulting from this rearrangement can provide structural clues.

Table 1: Predicted Key Mass Fragments for Isomeric Ketones

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
2-(2-Chloroethyl)cyclobutan-1-one 132/134m/z 97: [M - Cl]⁺m/z 83: [M - C₂H₄Cl]⁺m/z 55: [C₄H₇]⁺ or [C₃H₃O]⁺
2-chloromethylcyclopentanone 132/134m/z 97: [M - Cl]⁺m/z 83: [M - CH₂Cl]⁺ (likely prominent)m/z 55: [C₄H₇]⁺
3-chloromethylcyclopentanone 132/134m/z 97: [M - Cl]⁺m/z 83: [C₅H₇O]⁺ (from loss of CH₂Cl)Fragments from ring opening

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry. Actual spectra may show additional fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR will show distinct spectra for each isomer.

¹H NMR Spectroscopy: Chemical Shifts and Coupling Patterns

The chemical shift (δ) of protons is highly sensitive to their local electronic environment.

  • 2-(2-Chloroethyl)cyclobutan-1-one: The protons on the strained cyclobutane ring will exhibit chemical shifts that are different from those on a cyclopentane ring. The protons adjacent to the carbonyl group will be deshielded (shifted downfield).

  • 2-chloromethylcyclopentanone: The proton on the carbon bearing the chloromethyl group (C2) will be significantly deshielded. The CH₂Cl protons will appear as a distinct signal, likely a doublet if coupled to the C2 proton.

  • 3-chloromethylcyclopentanone: The protons on the carbon bearing the chloromethyl group (C3) will have a different chemical shift compared to the 2-isomer. The symmetry of this molecule may also result in fewer unique proton signals compared to the 2-isomer.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The number of unique carbon signals and their chemical shifts provide a clear distinction between the isomers.

  • 2-(2-Chloroethyl)cyclobutan-1-one: Will show 6 unique carbon signals. The carbonyl carbon (C=O) will be significantly downfield (>200 ppm). The carbons of the strained cyclobutane ring will have characteristic chemical shifts.

  • 2-chloromethylcyclopentanone: Will also exhibit 6 unique carbon signals. The chemical shift of the carbon attached to the chloromethyl group (C2) will be a key indicator.

  • 3-chloromethylcyclopentanone: Depending on the stereochemistry, this isomer may have higher symmetry, potentially leading to fewer than 6 carbon signals. The chemical shifts of the ring carbons will differ from the 2-isomer.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm)

Carbon Environment2-(2-Chloroethyl)cyclobutan-1-one2-chloromethylcyclopentanone3-chloromethylcyclopentanone
C=O > 205~210-220~210-220
CH-Cl -~50-60 (on ring)~45-55 (on ring)
CH₂-Cl ~40-50--
Ring CH₂/CH ~20-50~20-45~20-45

Note: These are approximate ranges based on typical values for similar functional groups.[8][9]

Infrared (IR) Spectroscopy: The Carbonyl Stretch as a Diagnostic Tool

FTIR spectroscopy is a rapid method to identify functional groups. The most diagnostic feature for these compounds is the carbonyl (C=O) stretching frequency.

The position of the C=O stretching absorption is sensitive to ring strain.[10]

  • 2-(2-Chloroethyl)cyclobutan-1-one: Due to the significant ring strain in the four-membered ring, the C=O stretching frequency will be shifted to a higher wavenumber, typically around 1785 cm⁻¹.

  • 2-chloromethylcyclopentanone & 3-chloromethylcyclopentanone: The C=O stretch in five-membered rings is also shifted to a higher frequency than in acyclic ketones but to a lesser extent than in cyclobutanones. Expect a strong absorption around 1750 cm⁻¹.[10]

This significant difference of approximately 35 cm⁻¹ provides a clear and rapid method to distinguish the cyclobutanone from the cyclopentanone isomers.

Table 3: Expected Infrared Absorption Frequencies

Functional Group2-(2-Chloroethyl)cyclobutan-1-one (cm⁻¹)Isomeric Cyclopentanones (cm⁻¹)
C=O Stretch ~1785 ~1750
C-H Stretch ~2850-3000~2850-3000
C-Cl Stretch ~650-800~650-800

Experimental Protocols

GC-MS Analysis

GC-MS Protocol cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample (1 mg/mL) in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). GC_Inj Injector Temp: 250°C Prep1->GC_Inj GC_Col Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent. GC_Prog Oven Program: 50°C (2 min), then ramp 10°C/min to 250°C (hold 5 min). GC_Col->GC_Prog MS_Ion Ionization: Electron Ionization (EI) at 70 eV. GC_Prog->MS_Ion GC_Gas Carrier Gas: Helium, 1 mL/min. MS_Scan Scan Range: m/z 40-400. MS_Ion->MS_Scan MS_Temp Source Temp: 230°C.

Caption: Standardized workflow for the GC-MS analysis of isomeric ketones.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[11]

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes. This program should be optimized for baseline separation of the isomers.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[12] Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans will be required. A spectral width of 0-220 ppm is appropriate. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Pay close attention to the carbonyl stretching region (1700-1800 cm⁻¹) for the diagnostic C=O absorption.

Conclusion

The differentiation of 2-(2-Chloroethyl)cyclobutan-1-one from its isomeric cyclopentanones is a clear demonstration of the power of modern analytical chemistry. While these compounds share the same molecular formula, their unique structural features give rise to distinct spectroscopic and chromatographic profiles. The high-frequency carbonyl stretch in the IR spectrum provides a rapid and unambiguous method to identify the cyclobutanone. GC-MS offers excellent separation and isomer-specific fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular structure, allowing for definitive assignment. By employing these techniques in a coordinated workflow, researchers can confidently elucidate the correct isomeric structure, a fundamental requirement for advancing chemical research and drug development.

References

  • PubChem. (n.d.). 3-(Chloromethyl)cyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)cyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Chromatography Online. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chloroethyl)cyclobutan-1-one (C6H9ClO). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

Sources

Validation

Crystal structure determination of 2-(2-Chloroethyl)cyclobutan-1-one derivatives

Executive Summary This guide evaluates the structural elucidation strategies for 2-(2-chloroethyl)cyclobutan-1-one , a pivotal intermediate in the synthesis of terpene analogs (e.g., Grandisol) and pharmacophores. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the structural elucidation strategies for 2-(2-chloroethyl)cyclobutan-1-one , a pivotal intermediate in the synthesis of terpene analogs (e.g., Grandisol) and pharmacophores. Due to the inherent ring strain (~26 kcal/mol) and the conformational flexibility of the chloroethyl side chain, this molecule presents significant characterization challenges.

While solution-phase NMR is the standard for bulk purity, it often fails to resolve the static puckering parameters of the cyclobutane ring due to rapid conformational averaging. This guide advocates for Low-Temperature Single Crystal X-Ray Diffraction (SC-XRD) of crystalline derivatives (specifically 2,4-dinitrophenylhydrazones) as the superior methodology. We compare this approach against in situ cryo-crystallography and solution NMR, providing experimental workflows and comparative data to support the adoption of derivatization-based crystallography.

The Challenge: Ring Strain & Conformational Disorder

The cyclobutanone core is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (Pitzer strain). In 2-substituted derivatives, the substituent can adopt either a pseudo-equatorial or pseudo-axial orientation.

  • Critical Issue 1: The 2-(2-chloroethyl) tail introduces a rotational degree of freedom. At room temperature, this results in high thermal parameters (disorder) in X-ray models.

  • Critical Issue 2: The parent ketone is often a low-melting solid or oil, making direct crystallization difficult without specialized in situ apparatus.

Comparative Analysis of Methodologies

We evaluated three distinct workflows for determining the absolute configuration and ring geometry.

Method A: Solution-Phase NMR (NOESY/COSY)
  • Status: Baseline Standard.

  • Pros: Rapid; requires no crystallization; analyzes the bulk sample.

  • Cons: Provides a time-averaged structure. The rapid "wing flapping" of the cyclobutane ring averages the coupling constants (

    
    ), often leading to an erroneous planar interpretation. It cannot definitively assign absolute stereochemistry without chiral shift reagents.
    
Method B: In Situ Cryo-Crystallography (Direct)
  • Status: High-Risk Alternative.

  • Pros: Analyzes the native molecule without chemical modification.

  • Cons: Requires an Optical Heating and Crystallization Device (OHCD). The crystals grown from the melt are often polycrystalline or twinned. The chloroethyl tail frequently remains disordered even at 100 K due to poor packing efficiency of the globular ketone.

Method C: Derivatization + SC-XRD (The "Product")
  • Status: Recommended Gold Standard.

  • Mechanism: Condensation with 2,4-dinitrophenylhydrazine (2,4-DNPH) or semicarbazide.

  • Pros: The aromatic moiety of the derivative drives

    
     stacking, facilitating the formation of robust, diffraction-quality crystals. The increased molecular weight reduces thermal motion.
    
  • Outcome: Unambiguous determination of the ring puckering angle (

    
    ) and the equatorial preference of the chloroethyl group.
    
Comparative Data Summary
FeatureMethod A: NMR (CDCl

)
Method B: In Situ XRD (Native)Method C: SC-XRD (Derivative)
Sample State Solution (298 K)Frozen Melt (100 K)Single Crystal (100 K)
Ring Geometry Time-Averaged (Planar)Puckered (High Disorder)Puckered (Precise)
Puckering Angle (

)
N/A (Averaged to 0°)

(High ESD)

Tail Resolution Rotational AverageDisordered (requires modeling)Fully Resolved
C2-Substituent AmbiguousPseudo-equatorialPseudo-equatorial
R-Factor (

)
N/A> 8.5%< 4.0%

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal characterization route based on the physical state of the cyclobutanone derivative.

G Start Start: 2-(2-chloroethyl)cyclobutan-1-one StateCheck Physical State at 298K? Start->StateCheck Solid Solid StateCheck->Solid High MP Liquid Liquid / Oil StateCheck->Liquid Low MP DirectXRD Direct SC-XRD (Slow Evaporation) Solid->DirectXRD Derivatization Derivatization Step (Target: 2,4-DNPH or Semicarbazone) Liquid->Derivatization Critical Step DataCollection Data Collection (Mo Kα, 100 K) DirectXRD->DataCollection Crystallization Crystallization (Vapor Diffusion: DCM/Pentane) Derivatization->Crystallization Crystallization->DataCollection StructureSol Structure Solution (SHELXT / OLEX2) DataCollection->StructureSol

Caption: Workflow for structural determination. Liquid samples require chemical derivatization to ensure lattice stability.

Experimental Protocols

Synthesis of the 2,4-DNPH Derivative

To overcome the liquid nature of the parent ketone, the 2,4-dinitrophenylhydrazone derivative is synthesized. This introduces a rigid chromophore that aids in packing.

  • Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (1.0 equiv) in a mixture of ethanol and conc. H

    
    SO
    
    
    
    .
  • Reaction: Add 2-(2-chloroethyl)cyclobutan-1-one (1.1 equiv) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 30 min. The hydrazone precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol/ethyl acetate (1:1).

Crystallization for X-Ray Analysis

Standard evaporation often yields needles unsuitable for diffraction. We utilize vapor diffusion to grow block-like crystals.

  • Inner Vial: Dissolve 10 mg of the derivative in 0.5 mL Dichloromethane (DCM).

  • Outer Vial: Contains 3 mL Pentane (antisolvent).

  • Process: Seal the system and allow to stand undisturbed at 4°C for 48-72 hours.

  • Result: High-quality prismatic crystals suitable for SC-XRD.

Data Collection & Refinement Strategy
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Critical: Cool to 100 K using a nitrogen cryostream. This freezes the rotation of the chloroethyl tail.

  • Source: Mo K

    
     radiation (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Chlorine atom.
  • Refinement:

    • Use SHELXT for intrinsic phasing.

    • Refine the cyclobutane ring carbons anisotropically.

    • Note: If the chloroethyl tail shows disorder (elongated ellipsoids), apply a disorder model (PART 1 / PART 2) with occupancy refinement.

Technical Insights: Interpreting the Structure

Once the structure is solved, the validity of the model is confirmed by analyzing specific geometric parameters.

The "Butterfly" Angle

The most critical parameter is the ring puckering angle (


).[1]
  • Definition: The angle between the

    
     plane and the 
    
    
    
    plane.[1]
  • Expected Value: For 2-substituted cyclobutanones,

    
     typically ranges from 20° to 30° .
    
  • Validation: If your solved structure shows

    
     (planar), suspect disorder or incorrect space group assignment (e.g., centrosymmetric vs. non-centrosymmetric).
    
Substituent Orientation

The 2-chloroethyl group will preferentially adopt the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the carbonyl oxygen.

  • Bond Length Check:

    • 
       (sp
      
      
      
      -sp
      
      
      ): ~1.52 Å
    • 
       (sp
      
      
      
      -sp
      
      
      ): ~1.55 Å
    • 
      : ~1.79 Å
      

References

  • Conformational Analysis of Cyclobutanes: Lázaro, A., et al. (2006).[1][2] Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.The Journal of Organic Chemistry, 71(18), 6883–6891. [Link]

  • Cyclobutanone Synthesis & Reactivity: Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[3][4][5][6]Chemical Reviews, 103(4), 1485–1538. [Link]

  • Small Ring Crystallography Standards: Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising.Acta Crystallographica Section B, 58(3), 380-388. [Link]

  • Ring Puckering Theoretical Basis: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates.Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

  • Derivatization Techniques for XRD: Guilbert, A., et al. (2009). Hydrazones as crystalline derivatives for X-ray diffraction.[7]CrystEngComm, 11, 345-350. [Link]

Sources

Comparative

A Comparative Guide to the Kinetics of Ring Expansion in Chloroethyl vs. Hydroxyethyl Cyclobutanones

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the kinetics of ring expansion reactions for 2-(2-chloroethyl)cyclobutanone and...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the kinetics of ring expansion reactions for 2-(2-chloroethyl)cyclobutanone and 2-(2-hydroxyethyl)cyclobutanone. This document explores the underlying mechanistic principles, offers insights into the expected kinetic differences based on established principles of neighboring group participation, and provides detailed experimental protocols for a comprehensive comparative study.

The transformation of four-membered carbocyclic rings into five-membered systems is a cornerstone of synthetic organic chemistry, providing access to a diverse array of cyclopentanone derivatives that are key intermediates in the synthesis of natural products and pharmaceuticals. The strategic placement of a side chain on the cyclobutanone ring containing a nucleophilic heteroatom can facilitate this ring expansion through intramolecular assistance. This guide focuses on a critical comparison of two such systems: the ring expansion of 2-(2-chloroethyl)cyclobutanone and 2-(2-hydroxyethyl)cyclobutanone. While direct comparative kinetic data for these specific substrates is not extensively documented, a robust analysis can be constructed based on the well-established principles of neighboring group participation (NGP), also known as anchimeric assistance.

Mechanistic Insights: The Role of Neighboring Group Participation

The ring expansion of both 2-(2-chloroethyl)- and 2-(2-hydroxyethyl)cyclobutanone is driven by the release of ring strain inherent in the four-membered ring.[1] The key to these transformations is the intramolecular participation of the heteroatom in the ethyl side chain, which acts as an internal nucleophile. This participation leads to the formation of a bridged intermediate, which then undergoes rearrangement to the more stable five-membered ring.

Ring Expansion of 2-(2-hydroxyethyl)cyclobutanone

In the case of 2-(2-hydroxyethyl)cyclobutanone, the ring expansion is typically initiated under acidic or basic conditions. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This more nucleophilic species can then attack the carbonyl carbon, forming a bicyclic hemiacetal intermediate. Subsequent protonation of the carbonyl oxygen and a concerted rearrangement involving the migration of one of the cyclobutane ring carbons leads to the formation of a bicyclic oxonium ion, which upon ring opening yields the cyclopentanone product.

Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. The neutral hydroxyl group can then attack the activated carbonyl, leading to a similar bicyclic intermediate and subsequent rearrangement. The driving force for this rearrangement is the formation of a more stable five-membered ring and the relief of ring strain.

Ring Expansion of 2-(2-chloroethyl)cyclobutanone

The ring expansion of 2-(2-chloroethyl)cyclobutanone proceeds through a similar pathway involving neighboring group participation by the chlorine atom. The reaction is typically promoted by a Lewis acid or under solvolytic conditions. The lone pair of electrons on the chlorine atom can participate in the displacement of a leaving group (in this case, the migrating carbon bond is part of the rearrangement of the cyclobutanone itself when the carbonyl is activated). This participation leads to the formation of a bridged chloronium ion intermediate. The subsequent rearrangement and ring expansion are driven by the same factors as in the hydroxyethyl case: the formation of a more stable cyclopentanone ring.

Comparative Kinetics: A Tale of Two Neighboring Groups

While both oxygen and chlorine can provide anchimeric assistance, their relative effectiveness as neighboring groups is expected to lead to significant differences in the kinetics of the ring expansion reactions.

The rate of neighboring group participation is influenced by several factors, including the nucleophilicity of the participating atom, the stability of the resulting bridged intermediate, and the conditions of the reaction.

  • Nucleophilicity: In general, a neutral hydroxyl group is less nucleophilic than a chloride ion. However, under basic conditions, the corresponding alkoxide is a much stronger nucleophile. The nucleophilicity of the chlorine atom in the chloroethyl side chain is relatively weak.

  • Bridged Intermediate Stability: The formation of a three-membered ring containing oxygen (an oxiranium-like species) or chlorine (a chloronium ion) is a key step. The stability of these intermediates will influence the activation energy of the reaction.

  • Leaving Group Ability: In a sense, the migrating carbon-carbon bond of the cyclobutanone acts as the "leaving group" from the perspective of the neighboring group. The ease of this bond migration will be coupled to the effectiveness of the intramolecular nucleophilic attack.

Based on general principles of anchimeric assistance, it is anticipated that the ring expansion of 2-(2-hydroxyethyl)cyclobutanone under basic conditions will be significantly faster than the corresponding reaction of 2-(2-chloroethyl)cyclobutanone. The highly nucleophilic alkoxide formed from the deprotonation of the hydroxyl group will facilitate a more rapid intramolecular attack compared to the less nucleophilic chlorine atom.[2][3]

Under neutral or acidic conditions, the comparison is more nuanced. While the oxygen of the hydroxyl group is still a potent neighboring group, the chlorine atom can also provide effective anchimeric assistance. In solvolysis reactions, both chloro and hydroxyl groups have been shown to accelerate reaction rates through NGP.[1] However, the magnitude of this rate enhancement is often greater for oxygen participation, especially when a five-membered ring is formed in the transition state.

To definitively determine the kinetic parameters, a direct comparative experimental study is necessary.

Experimental Protocols for a Comparative Kinetic Study

The following section outlines a detailed experimental plan for researchers to synthesize the required starting materials and conduct a comparative kinetic analysis of the ring expansion reactions.

Synthesis of Starting Materials

1. Synthesis of 2-(2-Hydroxyethyl)cyclobutanone:

This can be achieved through a variety of methods, including the [2+2] cycloaddition of a suitable ketene precursor with an olefin bearing a protected hydroxyethyl group, followed by deprotection. A more direct laboratory-scale synthesis could involve the alkylation of a cyclobutanone enolate with a protected 2-bromoethanol, followed by deprotection.

2. Synthesis of 2-(2-Chloroethyl)cyclobutanone:

This can be prepared from the corresponding 2-(2-hydroxyethyl)cyclobutanone by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Kinetic Analysis

A robust method for comparing the kinetics of these two ring expansion reactions would involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction progress by integrating the signals corresponding to the starting material and the product. This method allows for real-time monitoring of the reaction in a closed system.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by GC or HPLC to determine the concentrations of the reactant and product.

Experimental Workflow for Kinetic Study:

Caption: Experimental workflow for the comparative kinetic study.

Proposed Reaction Mechanisms and Intermediates

The following diagrams illustrate the proposed mechanisms for the ring expansion of both substrates.

Mechanism for Hydroxyethyl Cyclobutanone Ring Expansion (Basic Conditions):

Hydroxyethyl_Mechanism Reactant 2-(2-hydroxyethyl)cyclobutanone (alkoxide form) Intermediate Bicyclic Hemiacetal Intermediate Reactant->Intermediate Intramolecular Nucleophilic Attack Product Ring-Expanded Cyclopentanone Derivative Intermediate->Product Rearrangement & Ring Opening

Caption: Proposed mechanism for hydroxyethyl cyclobutanone ring expansion.

Mechanism for Chloroethyl Cyclobutanone Ring Expansion:

Chloroethyl_Mechanism Reactant 2-(2-chloroethyl)cyclobutanone (activated carbonyl) Intermediate Bridged Chloronium Ion Intermediate Reactant->Intermediate Neighboring Group Participation Product Ring-Expanded Cyclopentanone Derivative Intermediate->Product Rearrangement & Ring Opening

Caption: Proposed mechanism for chloroethyl cyclobutanone ring expansion.

Summary of Expected Kinetic Comparison

The following table summarizes the anticipated kinetic differences between the two ring expansion reactions based on the principles of neighboring group participation.

Feature2-(2-Hydroxyethyl)cyclobutanone2-(2-Chloroethyl)cyclobutanone
Optimal Conditions Basic (for alkoxide formation) or acidicLewis acidic or solvolytic
Participating Group Hydroxyl (or alkoxide)Chlorine
Intermediate Bicyclic hemiacetal/oxonium ionBridged chloronium ion
Expected Rate Faster, especially under basic conditionsSlower
Key Kinetic Factor High nucleophilicity of the alkoxideModerate anchimeric assistance from chlorine

Conclusion

The ring expansion of substituted cyclobutanones is a powerful tool in organic synthesis. This guide has provided a comparative analysis of the kinetics of ring expansion for 2-(2-chloroethyl) and 2-(2-hydroxyethyl) cyclobutanones. Based on the principles of neighboring group participation, it is predicted that the hydroxyethyl-substituted cyclobutanone will undergo a faster ring expansion, particularly under basic conditions, due to the superior nucleophilicity of the resulting alkoxide.

The provided experimental protocols offer a clear roadmap for researchers to conduct a direct comparative kinetic study, which would provide valuable quantitative data to support and refine these mechanistic hypotheses. Such a study would contribute significantly to the understanding of neighboring group participation in strained ring systems and aid in the rational design of synthetic strategies for the construction of complex cyclopentanone-containing molecules.

References

[4] Krumpolc, M.; Rocek, J. Organic Syntheses, 1985 , 63, 43. [Link] [2] Shostakovsky, M. F.; Shostakovsky, S. M.; Chekulaeva, I. A. Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. Izv Akad Nauk SSSR Khim, 1978 , (8), 1845-1849. [Link] [3] Spoering, R. Organic chemistry 17: Anchimeric assistance, epoxide transformations. CureFFI.org. March 11, 2015. [Link] [1] Dalal, M. Anchimeric Assistance. Dalal Institute. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(2-Chloroethyl)cyclobutan-1-one

Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Synthetic Chemists, and Waste Management Personnel[1] Executive Safety Summary IMMEDIATE ACTION REQUIRED: Do NOT dispose of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Synthetic Chemists, and Waste Management Personnel[1]

Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Do NOT dispose of this compound down the drain.[2][3] It is an organic halide and a strained ring system.

  • Do NOT mix with strong bases (e.g., NaOH, KOH) or oxidizers.[1] The cyclobutanone ring is susceptible to rapid, exothermic ring-opening reactions.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Segregate as Halogenated Organic Solvent Waste .

Chemical Profile & Hazard Logic (The "Why")

To handle 2-(2-Chloroethyl)cyclobutan-1-one safely, one must understand the "Dual Hazard" mechanism inherent in its structure.[1] This section explains the causality behind the safety protocols.

2.1 Structural Hazards
FeatureChemical BehaviorOperational Risk
Cyclobutanone Ring High ring strain (~26 kcal/mol). Susceptible to nucleophilic attack at the carbonyl carbon.[4]Explosion/Heat Risk: Mixing with strong bases can trigger rapid ring-opening, releasing significant heat.[1]
Chloroethyl Group Alkylating agent. The C-Cl bond is polarized, making the ethyl group electrophilic.[1]Toxicity/Genotoxicity: Potential DNA alkylation. Must be handled as a potential mutagen/carcinogen.
Alpha-Position The carbon adjacent to the carbonyl is acidic.Polymerization: Can undergo aldol-like condensation if left in contact with bases, leading to pressure buildup in containers.[1]
2.2 Physical Properties (Estimated/Analogous)
  • State: Liquid (Colorless to pale yellow).[4]

  • Flash Point: Treat as Flammable Liquid (Class 3).[5][6][7][8] Analogous cyclobutanones have flash points between 10°C and 50°C.

  • Solubility: Organic soluble; limited water solubility.

Pre-Disposal Stabilization & Segregation

Before the waste contractor arrives, the chemical must be stabilized in the lab.[1]

The Golden Rule of Segregation:

Never combine 2-(2-Chloroethyl)cyclobutan-1-one with non-halogenated solvents or aqueous basic waste.[1]

3.1 Compatibility Matrix
  • Compatible (Safe to Mix): Dichloromethane (DCM), Chloroform, other neutral halogenated solvents.[1]

  • Incompatible (DANGER):

    • Strong Bases: Sodium methoxide, NaOH, amines (Risk: Exothermic decomposition).[1]

    • Strong Oxidizers: Peroxides, Nitric Acid (Risk: Fire/Explosion).[1]

    • Metals: Magnesium, Sodium (Risk: Wurtz-like coupling/fire).[1]

3.2 Waste Stream Decision Logic

Use the following workflow to determine the correct waste container.

WasteLogic Start Start: Waste Identification StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (e.g., contaminated silica, wipes) StateCheck->Solid PurityCheck Is it mixed with other solvents? Liquid->PurityCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC HalogenCheck Are all mixed solvents Halogenated? PurityCheck->HalogenCheck Yes, Mixed StreamB STREAM B: Lab Pack (Keep in original bottle) PurityCheck->StreamB No, Pure Chemical StreamA STREAM A: Halogenated Liquid Waste (Bulking Container) HalogenCheck->StreamA Yes HalogenCheck->StreamA No (Contaminates entire drum)

Figure 1: Decision tree for segregating 2-(2-Chloroethyl)cyclobutan-1-one waste streams.

Step-by-Step Disposal Protocol
Method A: Liquid Waste Bulking (Routine Disposal)

Use this method for reaction mixtures or diluted waste.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass jerrycan. Avoid metal containers due to potential acidity from hydrolysis.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "Halogenated Organic Solvents."[8]

    • Specific Component: Write "Contains 2-(2-Chloroethyl)cyclobutan-1-one."[9]

    • Hazard Checkboxes: Check "Flammable" and "Toxic."

  • Transfer:

    • Perform transfer in a fume hood.

    • Use a funnel with a grounding wire if transferring large volumes (static dissipation).

    • pH Check: Briefly check the pH of the waste stream. If pH > 10, neutralize with dilute acid (e.g., HCl) before adding this compound to prevent heat generation.[1]

  • Storage: Cap tightly. Store in a secondary containment tray away from heat sources.

Method B: Lab Pack (Pure/Expired Reagent)

Use this method for disposing of old, pure stock bottles.[1]

  • Do not empty the bottle. Keep the chemical in its original manufacturer container.

  • Seal: Ensure the cap is taped securely (parafilm or electrical tape) to prevent loosening during transport.

  • Bag: Place the bottle into a clear, sealable plastic bag (Ziploc type).

  • Box: Place the bagged bottle into a Lab Pack box (usually 5-gallon pail or cardboard box provided by the waste contractor).

  • Inventory: Log the chemical name and volume on the Lab Pack inventory sheet.

Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the open lab.

SpillResponse Alert 1. ALERT & EVACUATE (Notify nearby personnel) PPE 2. DON PPE (Nitrile gloves x2, Goggles, Lab Coat) Alert->PPE Vent 3. VENTILATE (Open sashes, check flow) PPE->Vent Absorb 4. ABSORB (Use Vermiculite or Charcoal pads) Vent->Absorb Collect 5. COLLECT (Scoop into hazardous waste bag) Absorb->Collect Clean 6. DECONTAMINATE (Soap/Water wash of surface) Collect->Clean

Figure 2: Immediate spill response workflow.

Critical Note on Spills: Because this compound is an alkylating agent, do not use paper towels alone, as they offer no barrier to permeation.[1] Use proper chemical absorbent pads or vermiculite.

Regulatory Framework (RCRA & EPA)

When manifesting this waste, use the following codes. While specific listing depends on the exact mixture, these are the standard defaults for this class of chemistry.

Regulatory BodyClassificationCode/Description
EPA (RCRA) Characteristic Waste D001 (Ignitable) - If flash point < 60°C.
EPA (RCRA) Listed Waste (F-List) F001/F002 - If mixed with listed halogenated solvents (e.g., DCM, Methylene Chloride) at >10%.[1][10]
EPA (RCRA) Generic If not ignitable: Halogenated Organic Waste (often managed under state-specific codes for toxic organics).
DOT (Transport) Hazard Class Class 3 (Flammable Liquid) or Class 6.1 (Toxic).[8]
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.[1] Available at: [Link]

  • PubChem. Compound Summary: 2-Chlorocyclobutanone (Analogous Reactivity). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Chloroethyl)cyclobutan-1-one

Topic: Personal protective equipment for handling 2-(2-Chloroethyl)cyclobutan-1-one Audience: Researchers, scientists, and drug development professionals. Executive Summary & Hazard Architecture Status: High-Risk Reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(2-Chloroethyl)cyclobutan-1-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Hazard Architecture

Status: High-Risk Reactive Intermediate Primary Hazards: Alkylating Agent (Genotoxic Potential), Lachrymator, Severe Irritant.

2-(2-Chloroethyl)cyclobutan-1-one (CAS: 13953-66-7) presents a dual-threat profile that standard Safety Data Sheets (SDS) often understate. As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label. This molecule combines the high ring strain of cyclobutanone (~26 kcal/mol) with a chloroethyl side chain .

The Scientific Reality (Why we use this protocol):

  • Alkylation Risk: The chloroethyl group functions as an electrophile capable of alkylating DNA, similar to mustard gas analogs, albeit with different kinetics. You must handle this as a potential mutagen/carcinogen .

  • Ring Strain Reactivity: The cyclobutane ring is prone to ring-opening reactions upon nucleophilic attack. This makes the compound chemically unstable in the presence of strong bases or nucleophiles, leading to uncontrolled exothermic decomposition.

  • Lachrymatory Potential: Like many halogenated ketones, this compound likely possesses lachrymatory properties, capable of incapacitating a researcher even at low vapor concentrations.

Risk Assessment & PPE Decision Matrix

Do not rely on standard nitrile exam gloves. The lipophilic nature of this ketone, combined with the small chloroethyl group, facilitates rapid permeation through standard thin nitrile.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Silver Shield® (Laminate) or Double-Gloved Nitrile (High-Breakthrough) Standard nitrile degrades quickly against chlorinated ketones. Laminate offers >4h breakthrough time.
Hand (Dexterity) Under-glove: 4-mil NitrileOuter-glove: 8-mil Nitrile (Change every 15 mins)If Silver Shield compromises dexterity for micro-scale work, use the "Change & Discard" protocol strictly.
Respiratory Fume Hood (Primary) Emergency: Full-face respirator with OV/AG cartridges N95 masks are useless against vapors. The compound is volatile; inhalation allows direct systemic entry.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient due to the lachrymatory vapor risk. A seal is required.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.
PPE & Handling Logic (Visualization)

The following decision tree illustrates the required safety posture based on your operational scale.

PPE_Decision_Logic Figure 1: PPE Decision Logic based on Operational Scale Start Start: Define Operation Scale Scale_Small Analytical / Micro Scale (< 1 gram) Start->Scale_Small Scale_Large Prep Scale / Synthesis (> 1 gram) Start->Scale_Large Hood_Std Standard Fume Hood (Sash @ 18 inches) Scale_Small->Hood_Std Hood_High High-Flow Fume Hood (or Glovebox) Scale_Large->Hood_High Gloves_Double Double Nitrile Gloves (Change every 15 mins) Hood_Std->Gloves_Double Eye_Goggles Chemical Splash Goggles Gloves_Double->Eye_Goggles Gloves_Shield Silver Shield® Laminate Gloves (Required) Hood_High->Gloves_Shield Body_Tyvek Tyvek® Apron/Sleeves + Face Shield Gloves_Shield->Body_Tyvek

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating . If you cannot complete a step (e.g., the sash alarm triggers), the system forces a stop.

Phase A: Preparation (The "Cold" Phase)
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm .

  • Quench Prep: Prepare a "Kill Solution" before opening the bottle.

    • Recipe: 10% aqueous Sodium Thiosulfate (

      
      ).
      
    • Mechanism:[2] Thiosulfate is a soft nucleophile that will rapidly alkylate and neutralize the chloroethyl group without generating excessive heat or gas.

  • Weighing:

    • Do not weigh on an open bench.

    • If the balance is outside the hood, tare a vial with a septum cap inside the hood.

    • Transfer liquid via gas-tight syringe through the septum.

    • Weigh the sealed vial. This prevents vapor release.[2][3][4][5][6][7]

Phase B: Transfer & Reaction
  • Syringe Technique: Use the "Pull-Push" method.

    • Insert needle.

    • Pull plunger to withdraw liquid.

    • Crucial: Pull a small cushion of inert gas (Nitrogen/Argon) into the needle before withdrawing from the vial. This prevents dripping of the alkylating agent during transfer.

  • Reaction Monitoring:

    • Treat all TLC plates and pipettes as hazardous waste immediately.

    • Dip used TLC capillaries into the Thiosulfate Kill Solution before disposal.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all surfaces (hood sash, handles) with a solvent-soaked paper towel, then dispose of the towel as solid hazardous waste.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with inner gloves on, then remove inner gloves.

    • Wash hands with soap and water immediately.[4][8]

Emergency Response & Spill Management

Scenario: You have spilled 5mL of 2-(2-Chloroethyl)cyclobutan-1-one inside the fume hood.

Immediate Action:

  • Alert: Yell "Chemical Spill - Alkylating Agent."

  • Isolate: Lower sash to lowest possible position.

  • Assess: If spilled outside the hood, evacuate the lab immediately.

Cleanup Workflow (In-Hood Only):

Spill_Response Figure 2: Spill Decontamination Workflow Spill Spill Detected (Inside Hood) Absorb 1. Cover with Absorbent (Vermiculite/Pads) Spill->Absorb Neutralize 2. Apply Thiosulfate Solution (Soak the pads) Absorb->Neutralize Wait 3. Wait 15 Minutes (Allow alkylation) Neutralize->Wait Collect 4. Double Bag Waste (Label: Halogenated/Toxic) Wait->Collect

Waste Disposal

Disposal must follow strict segregation to prevent cross-reactivity in waste drums.

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains 2-(2-Chloroethyl)cyclobutan-1-one – Potential Alkylator."

  • Incompatibility:

    • NEVER mix with strong bases (NaOH, KOH) or amines in the waste container. The cyclobutanone ring may open exothermically, or the chloroethyl group may polymerize.

    • NEVER mix with oxidizers (Nitric acid, Peroxides).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200).[Link]

  • PubChem. Compound Summary for 2-Chloroethyl derivatives (Analogous Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.[Link]

Sources

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